molecular formula C13H17NO3 B1273280 Benzyl 4-hydroxypiperidine-1-carboxylate CAS No. 95798-23-5

Benzyl 4-hydroxypiperidine-1-carboxylate

Cat. No.: B1273280
CAS No.: 95798-23-5
M. Wt: 235.28 g/mol
InChI Key: JKIUUDJOCYHIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIUUDJOCYHIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383265
Record name benzyl 4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95798-23-5
Record name 1-Piperidinecarboxylic acid, 4-hydroxy-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95798-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzyl 4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 4-Hydroxy-1-piperidinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Benzyl 4-hydroxypiperidine-1-carboxylate. The information is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a key synthetic intermediate. Its physical and chemical properties are summarized below. The compound can exist as both a solid and a colorless to orange oil, which should be noted when handling and characterizing the substance.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₇NO₃[1][2][3][4]
Molecular Weight 235.28 g/mol [1][2][3]
Appearance Solid or Oil[4][5]
Boiling Point 167 °C at 0.2 mmHg[2][5]
Density 1.554 g/mL at 25 °C[2][5]
Refractive Index (n20/D) 1.543[5]
Flash Point >230 °F (>110 °C)[2][5]
pKa (Predicted) 14.79 ± 0.20[5]
CAS Number 95798-23-5[1][2][3][4]

Identifiers:

  • IUPAC Name: this compound[1]

  • Synonyms: 1-(Benzyloxycarbonyl)-4-piperidinol, N-Cbz-4-hydroxypiperidine[4][5]

  • InChI: InChI=1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2[1]

  • InChIKey: JKIUUDJOCYHIGY-UHFFFAOYSA-N[1]

  • SMILES: C1CN(CCC1O)C(=O)OCC2=CC=CC=C2[1]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While detailed peak assignments are beyond the scope of this guide, sources for spectral data are available.

  • ¹H and ¹³C NMR: Data are available from suppliers such as Sigma-Aldrich.[1]

  • Mass Spectrometry: GC-MS data is available.[1] A mass spectrum from a chemical ionization source shows a peak at m/z 236 (M+1).[5]

  • Infrared (IR) Spectroscopy: ATR-IR spectra are available.[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound.

Synthesis of N-Benzyloxycarbonyl-4-hydroxypiperidine:

This procedure involves the reaction of 4-hydroxypiperidine with benzyl chloroformate.

  • Materials:

    • 4-hydroxypiperidine

    • Benzyl chloroformate

    • 1N aqueous Sodium Hydroxide (NaOH) solution

    • Dioxane

    • Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Water

    • Saturated brine solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Petroleum ether, Dichloromethane, Acetonitrile, Methanol (for chromatography)

  • Procedure:

    • To a cooled and well-stirred mixture of 4-hydroxypiperidine (1 equivalent), 1N aqueous NaOH solution (1.2 equivalents), and dioxane, slowly add benzyl chloroformate (1.2 equivalents) dropwise over 30 minutes.

    • After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.

    • Upon reaction completion, treat the mixture with water.

    • Concentrate the mixture and then acidify with hydrochloric acid to a pH of 2.

    • Extract the acidified aqueous phase with ethyl acetate.

    • Combine the organic phases and wash sequentially with water and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel. The eluent can be a gradient of petroleum ether with dichloromethane and acetonitrile containing a small percentage of methanol.[5]

  • Expected Outcome: The final product, N-Cbz-4-hydroxypiperidine, is typically obtained as an oil with a high yield (e.g., 99%).[5]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow Reactants 4-Hydroxypiperidine & Benzyl Chloroformate Reaction Reaction in Dioxane & aq. NaOH Reactants->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Synthesis and Purification Workflow

Role in Drug Discovery and Signaling Pathways

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[6][7] While the compound itself is not typically the final active pharmaceutical ingredient (API), its piperidine scaffold is a common feature in many biologically active compounds.

Derivatives of this molecule have been investigated for a variety of pharmacological activities. For instance, related structures have shown potential as:

  • Histamine H3 Receptor Antagonists: The piperidine core is a key structural motif in the development of antagonists for this receptor, which is a target for treating neurological and cognitive disorders.[8]

  • Acetylcholinesterase (AChE) Inhibitors: Modifications of the piperidine ring can lead to compounds that inhibit AChE, an enzyme implicated in Alzheimer's disease.[8]

The benzyl carbamate group serves as a common protecting group for the piperidine nitrogen, allowing for selective chemical modifications at other positions of the molecule. This strategic protection is fundamental in multi-step syntheses of drug candidates.

The logical relationship of its role as a building block is depicted below.

G Role as a Synthetic Intermediate Start Benzyl 4-hydroxypiperidine- 1-carboxylate Mod1 Chemical Modification 1 (e.g., Alkylation, Substitution) Start->Mod1 Mod2 Chemical Modification 2 (e.g., Deprotection) Mod1->Mod2 API Active Pharmaceutical Ingredient (API) Mod2->API BioAssay Biological Assays (e.g., Receptor Binding) API->BioAssay

Role as a Synthetic Intermediate

Safety Information

This compound is classified as an irritant.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is essential to handle this chemical in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Elucidating the Structure of Benzyl 4-hydroxypiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Benzyl 4-hydroxypiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthesis, purification, and characterization of this molecule, presenting key data in a structured format and outlining the experimental methodologies.

Chemical Identity and Physical Properties

This compound, also known by synonyms such as 1-(Benzyloxycarbonyl)-4-hydroxypiperidine and N-Cbz-4-hydroxypiperidine, is a carbamate derivative of 4-hydroxypiperidine. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 95798-23-5[1][2][3][4]
Molecular Formula C₁₃H₁₇NO₃[1][2][3][4]
Molecular Weight 235.28 g/mol [1][2]
Appearance Colorless to Orange Oil[2][5]
Boiling Point 167 °C at 0.2 mmHg[2][3]
Density 1.554 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.543[2]
Flash Point >230 °F[2][3]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 4-hydroxypiperidine with benzyl chloroformate. Two common procedures are outlined below.

Experimental Protocol 1: Synthesis using Sodium Hydroxide

A widely used method involves the Schotten-Baumann reaction conditions.

Materials:

  • 4-hydroxypiperidine

  • Benzyl chloroformate

  • 1N aqueous Sodium Hydroxide (NaOH) solution

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether, Dichloromethane, Acetonitrile, Methanol (for chromatography)

Procedure:

  • A solution of 4-hydroxypiperidine (49.44 mmol) in a mixture of 1N aqueous NaOH (60 mmol) and dioxane (60 mL) is prepared and cooled.

  • Benzyl chloroformate (60 mmol) is added dropwise to the stirred solution over 30 minutes.[6]

  • The reaction mixture is stirred for an additional 30 minutes after the addition is complete.[6]

  • Upon reaction completion, water is added, and the mixture is concentrated.

  • The mixture is then acidified to pH 2 with hydrochloric acid.[6]

  • The aqueous phase is extracted with ethyl acetate.

  • The combined organic phases are washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.[6]

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is performed by flash column chromatography on silica gel.[6] The product, N-Cbz-4-hydroxypiperidine, is obtained as an oil with a reported yield of 99%.[6]

Experimental Protocol 2: Synthesis using N,N-diisopropylethylamine

An alternative method utilizes an organic base in a non-aqueous solvent.

Materials:

  • 4-Hydroxypiperidine

  • N,N-diisopropylethylamine (DIPEA)

  • Methylene dichloride

  • Benzyl chloroformate

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • 4-Hydroxypiperidine (0.099 mole) and N,N-diisopropylethylamine (0.495 mole) are dissolved in methylene dichloride (200 ml).[5]

  • The solution is cooled in an ice bath and protected from atmospheric moisture.

  • Benzyl chloroformate (0.099 mole) is added to the solution over 2 hours.[5]

  • Water (20 ml) is added, and the solvents are evaporated in vacuo.[5]

  • The residue is taken up in water (200 ml) and ethyl acetate (200 ml) and the layers are separated.

  • The organic phase is washed with water (4 x 50 ml) and dried over anhydrous sodium sulfate.[5]

  • Evaporation of the solvent yields 1-benzyloxycarbonyl-4-hydroxypiperidine as a colorless oil.[5]

Structure Elucidation Workflow

The process of confirming the structure of a synthesized compound like this compound follows a logical workflow from synthesis to spectroscopic confirmation.

structure_elucidation_workflow Workflow for Structure Elucidation cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms Molecular Weight and Fragmentation ir Infrared (IR) Spectroscopy purification->ir Functional Group Identification nmr Nuclear Magnetic Resonance (NMR) purification->nmr Proton and Carbon Environment data_analysis Data Analysis and Interpretation ms->data_analysis ir->data_analysis nmr->data_analysis structure_confirmation Final Structure Confirmation data_analysis->structure_confirmation

Caption: A generalized workflow for the synthesis, purification, and structural confirmation of a chemical compound.

Spectroscopic Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is commonly used.

  • Ionization: Chemical Ionization (CI) or Electron Ionization (EI) can be employed.

  • Sample Preparation: The purified oil is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC-MS system.

Data: A chemical ionization mass spectrum shows a prominent peak at m/z 236, corresponding to the protonated molecule [M+H]⁺.[6] Other observed fragments include m/z 218, 192, 174, and 91.[6] The fragment at m/z 91 is characteristic of the benzyl group (C₇H₇⁺).

Ionm/zInterpretation
[M+H]⁺236Protonated molecule
[M+H-H₂O]⁺218Loss of water
-192-
-174-
[C₇H₇]⁺91Benzyl cation
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the purified oil is placed directly on the ATR crystal.

Data: The IR spectrum of 1-benzyloxycarbonyl-4-hydroxypiperidine shows characteristic absorption bands.[5]

Wavenumber (cm⁻¹)Functional Group
~3800O-H stretch (hydroxyl group)
~1685C=O stretch (carbamate carbonyl group)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

Data: While specific peak-by-peak data is not available in the provided search results, a typical ¹H NMR spectrum would show signals corresponding to the aromatic protons of the benzyl group (around 7.3 ppm), the benzylic methylene protons, the methine proton at the 4-position of the piperidine ring, and the other methylene protons of the piperidine ring. The hydroxyl proton would also be present, with its chemical shift being concentration and solvent dependent. Spectra for Benzyl 4-hydroxy-1-piperidinecarboxylate are available from sources such as Sigma-Aldrich Co. LLC.[1]

Conclusion

The structure of this compound is unequivocally confirmed through a combination of synthesis and rigorous spectroscopic analysis. The presented data from mass spectrometry, IR spectroscopy, and the expected results from NMR spectroscopy are all consistent with the assigned structure. The detailed experimental protocols provide a reliable foundation for the preparation and characterization of this important synthetic intermediate.

References

An In-Depth Technical Guide to Benzyl 4-hydroxypiperidine-1-carboxylate (CAS: 95798-23-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-hydroxypiperidine-1-carboxylate, a key building block in modern medicinal chemistry. The document details its physicochemical properties, provides established experimental protocols for its synthesis, and explores its critical role as a synthetic intermediate in the development of a wide range of biologically active compounds, particularly those targeting the central nervous system.

Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as N-Cbz-4-hydroxypiperidine and 1-(Benzyloxycarbonyl)-4-piperidinol, is a piperidine derivative featuring a benzyl carbamate protecting group on the nitrogen atom.[1][2][3][4] This structural feature makes it an invaluable intermediate in multi-step organic syntheses, allowing for selective reactions at the hydroxyl group before deprotection and further functionalization of the piperidine nitrogen.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 95798-23-5[1][4][5][6]
Molecular Formula C₁₃H₁₇NO₃[1][3][5][7]
Molecular Weight 235.28 g/mol [1][5][8]
Appearance White or Colorless to Light yellow to Light orange powder to lump to clear liquid
Boiling Point 167 °C at 0.2 mmHg[5][6]
Density 1.554 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.543[5][6]
Flash Point >230 °F (>110 °C)[6]
SMILES O=C(N1CCC(O)CC1)OCC2=CC=CC=C2[1]
InChI Key JKIUUDJOCYHIGY-UHFFFAOYSA-N[1][3][7]

Role in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a ubiquitous feature in a vast number of approved pharmaceutical agents due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[9] this compound serves as a crucial starting material for the synthesis of a diverse array of these complex piperidine-containing molecules.

Its utility is primarily as a synthetic intermediate for compounds targeting the central nervous system.[10] For instance, it is a precursor in the synthesis of antagonists for muscarinic and dopamine receptors, which are implicated in various neurological and psychiatric conditions like schizophrenia, Alzheimer's disease, and Parkinson's disease.[2][10] The hydroxyl group provides a reactive site for introducing further molecular diversity, while the Cbz protecting group allows for controlled reaction sequences.

G Role of this compound in Drug Discovery A This compound (Protected Intermediate) B Further Synthetic Modifications (e.g., Alkylation, Esterification of OH group) A->B Step 1 C Deprotection (Removal of Cbz group) B->C Step 2 D Functionalization of Piperidine Nitrogen (e.g., N-Alkylation, N-Arylation) C->D Step 3 E Biologically Active Piperidine Derivatives D->E F Dopamine Receptor Antagonists E->F G Muscarinic Receptor Antagonists E->G H Other CNS-Active Agents E->H

Caption: Synthetic workflow from the core intermediate to final active compounds.

Experimental Protocols: Synthesis

The most common method for the synthesis of this compound involves the reaction of 4-hydroxypiperidine with benzyl chloroformate in the presence of a base. Several variations of this procedure exist, with differences in the choice of base and solvent.

Synthesis using Sodium Hydroxide

Materials:

  • 4-Hydroxypiperidine

  • Benzyl chloroformate

  • 1N Aqueous Sodium Hydroxide (NaOH) solution

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

  • Petroleum ether, Dichloromethane, Acetonitrile, Methanol (for chromatography)

Procedure:

  • In a cooled mixture, slowly add benzyl chloroformate (60 mmol) dropwise over 30 minutes to a well-stirred solution of 4-hydroxypiperidine (49.44 mmol), 1N aqueous NaOH solution (60 mL), and dioxane (60 mL).

  • After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.

  • Upon completion, treat the reaction mixture with water, then concentrate it.

  • Acidify the mixture with hydrochloric acid to a pH of 2.

  • Extract the acidified aqueous phase with ethyl acetate.

  • Combine the organic phases and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a suitable eluent system (e.g., petroleum ether with 50% dichloromethane and 10% acetonitrile containing 2% methanol in chloroform solution) to yield N-Cbz-4-hydroxypiperidine as an oil.

Synthesis using N,N-diisopropylethylamine (DIPEA)

Materials:

  • 4-Hydroxypiperidine

  • N,N-diisopropylethylamine (DIPEA)

  • Methylene dichloride (DCM)

  • Benzyl chloroformate

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-hydroxypiperidine (0.099 mole) and N,N-diisopropylethylamine (0.495 mole) in methylene dichloride (200 mL).

  • Cool the solution in an ice bath and protect it from atmospheric moisture.

  • Add benzyl chloroformate (0.099 mole) to the solution over 2 hours.

  • Add water (20 mL) to the reaction mixture.

  • Evaporate the solvents in vacuo.

  • Shake the residue with water (200 mL) and ethyl acetate (200 mL), then separate the layers.

  • Wash the organic phase with water (4 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the product as a colorless oil.

G General Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Hydroxypiperidine E Reaction Mixture A->E B Benzyl Chloroformate B->E C Base (e.g., NaOH or DIPEA) C->E D Solvent (e.g., Dioxane/Water or DCM) D->E F Work-up & Purification E->F G This compound F->G

Caption: A simplified workflow of the synthesis process.

Application in the Synthesis of Dopamine Receptor Antagonists

This compound is a key intermediate in the synthesis of certain dopamine receptor antagonists. While the compound itself is not known to have direct activity at the dopamine receptor, it provides the necessary piperidine core structure. The synthesis typically involves modification at the 4-position hydroxyl group, followed by deprotection of the nitrogen and subsequent alkylation or arylation to introduce moieties that confer affinity and selectivity for dopamine receptor subtypes.

The final antagonist compounds can modulate dopaminergic signaling pathways, which are crucial for various brain functions, including motor control, motivation, and reward. Dysregulation of these pathways is associated with several neurological and psychiatric disorders.

G Dopamine Signaling Pathway and Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopa Dopamine D4R Dopamine D4 Receptor Dopa->D4R Binds to Signal Downstream Signaling D4R->Signal Activates Antagonist D4 Receptor Antagonist (Synthesized from the core intermediate) Antagonist->D4R Blocks

Caption: Antagonism of the Dopamine D4 receptor signaling pathway.

Safety and Handling

This compound is classified as an irritant. It can cause skin, eye, and respiratory system irritation.[6] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Information

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Conclusion

This compound (CAS: 95798-23-5) is a fundamentally important molecule in the field of drug discovery and development. Its versatile structure, with a protected nitrogen and a reactive hydroxyl group, makes it an ideal starting material for the synthesis of a wide range of complex piperidine-containing compounds. Its primary application lies in the construction of molecules with therapeutic potential, particularly those targeting the central nervous system. A thorough understanding of its properties and synthetic methodologies is crucial for researchers and scientists working to develop the next generation of pharmaceuticals.

References

N-Cbz-4-hydroxypiperidine synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of N-Cbz-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-Cbz-4-hydroxypiperidine (Benzyl 4-hydroxy-1-piperidinecarboxylate), a key intermediate in the development of various pharmaceutical compounds. This document details a high-yield synthesis protocol, purification methods, and characterization data.

Synthesis Pathway

The synthesis of N-Cbz-4-hydroxypiperidine is achieved through the protection of the secondary amine of 4-hydroxypiperidine using benzyl chloroformate (Cbz-Cl). This reaction, a type of N-acylation, converts the nucleophilic amine into a less reactive carbamate, allowing for selective reactions at the hydroxyl group in subsequent synthetic steps. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Pathway cluster_product Product 4-HP 4-Hydroxypiperidine CbzCl Benzyl Chloroformate NCbz4HP N-Cbz-4-hydroxypiperidine

Caption: Synthesis of N-Cbz-4-hydroxypiperidine from 4-hydroxypiperidine.

Experimental Protocol

This section details a laboratory-scale procedure for the synthesis of N-Cbz-4-hydroxypiperidine.[1][2]

2.1 Materials and Reagents

  • 4-Hydroxypiperidine (49.44 mmol)

  • Benzyl chloroformate (60 mmol)

  • 1N Sodium Hydroxide (NaOH) solution (60 mL)

  • Dioxane (60 mL)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

2.2 Procedure

  • A solution of 4-hydroxypiperidine (5 g, 49.44 mmol) in dioxane (60 mL) and 1N aqueous NaOH solution (60 mL, 60 mmol) is prepared in a suitable reaction vessel.

  • The mixture is cooled in an ice bath with vigorous stirring.

  • Benzyl chloroformate (8.55 mL, 60 mmol) is added dropwise to the cooled mixture over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is treated with water, then concentrated under reduced pressure.

  • The aqueous residue is acidified to pH 2 with hydrochloric acid.

  • The acidified aqueous phase is extracted with ethyl acetate.

  • The combined organic phases are washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel.

A reported yield for this procedure is approximately 99%.[1][2]

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized N-Cbz-4-hydroxypiperidine are confirmed through various analytical techniques.

3.1 Physicochemical Properties

The key physical and chemical properties of N-Cbz-4-hydroxypiperidine are summarized in the table below.

PropertyValueReference(s)
CAS Number 95798-23-5[2]
Molecular Formula C₁₃H₁₇NO₃[2][3]
Molecular Weight 235.28 g/mol [2][3]
Appearance Colorless to orange oil or solid[1][2][3]
Purity ≥97%
Boiling Point 167 °C @ 0.2 mmHg[2]
Density 1.554 g/mL @ 25 °C[2]
Refractive Index (n²⁰/D) 1.543[2]

3.2 Spectroscopic Data

Spectroscopic analysis is crucial for structural elucidation and confirmation.

TechniqueDataReference(s)
Mass Spec. (CI) m/z 236 [M+H]⁺, 218, 192, 174, 91[1][2]
Infrared (IR) ~3800 cm⁻¹ (O-H stretch), ~1685 cm⁻¹ (C=O, carbamate)[4]
¹H NMR See discussion below
¹³C NMR See discussion below

3.2.1 NMR Spectroscopy Discussion

While specific, fully assigned experimental spectra were not available in the cited literature, the expected chemical shifts can be predicted based on the molecular structure:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzyl group between 7.2-7.4 ppm. A singlet corresponding to the benzylic CH₂ protons should appear around 5.1 ppm. The piperidine ring protons would be observed in the 1.4-4.0 ppm region, with the proton on the carbon bearing the hydroxyl group (CH-OH) appearing as a multiplet around 3.8 ppm. The protons adjacent to the nitrogen will be shifted downfield. A broad singlet for the hydroxyl proton (OH) is also expected.

  • ¹³C NMR: The carbonyl carbon of the carbamate group is expected in the 155 ppm region.[5] The aromatic carbons of the benzyl group would produce signals between 127-137 ppm. The benzylic carbon (CH₂-O) should appear around 67 ppm. The carbons of the piperidine ring are expected in the range of 30-70 ppm, with the carbon attached to the hydroxyl group (C-OH) resonating around 65-70 ppm.[6]

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical workflow to ensure product quality and identity.

Workflow cluster_char Analytical Methods A 1. Reaction Setup (Reactants, Solvent, Cooling) B 2. Reagent Addition (Dropwise Cbz-Cl) A->B C 3. Reaction (Stirring at 0°C) B->C D 4. Monitoring (TLC) C->D E 5. Workup (Quench, Acidify, Extract) D->E If complete F 6. Purification (Flash Chromatography) E->F G 7. Characterization F->G H NMR (¹H, ¹³C) G->H I Mass Spectrometry G->I J IR Spectroscopy G->J

Caption: General workflow for the synthesis and characterization of N-Cbz-4-hydroxypiperidine.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(Benzyloxycarbonyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxycarbonyl)-4-piperidinol, also known as benzyl 4-hydroxy-1-piperidinecarboxylate, is a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its bifunctional nature, possessing a hydroxyl group for further chemical modification and a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen, makes it a versatile building block in medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for its effective use in process development, reaction optimization, and formulation. This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Benzyloxycarbonyl)-4-piperidinol, detailed experimental methodologies for their determination, and visual representations of key workflows.

Core Physicochemical Properties

The fundamental physicochemical data for 1-(Benzyloxycarbonyl)-4-piperidinol are summarized in the tables below. These values are essential for laboratory handling, safety considerations, and the design of synthetic routes.

General and Spectroscopic Properties
PropertyValueReference(s)
IUPAC Name benzyl 4-hydroxypiperidine-1-carboxylate[1]
Synonyms 1-Cbz-4-piperidinol, N-Cbz-4-hydroxypiperidine[1]
CAS Number 95798-23-5[1][2]
Molecular Formula C₁₃H₁₇NO₃[1][2]
Molecular Weight 235.28 g/mol [1][2]
Appearance Solid[3]
Quantitative Physicochemical Data
PropertyValueReference(s)
Boiling Point 167 °C at 0.2 mmHg[2]
Density 1.554 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.543[2]
Flash Point 110 °C (closed cup)[2]
pKa (Predicted) 14.79 ± 0.20 (for the hydroxyl group)
logP (Computed) 1.5[1]

Synthesis and Reaction Pathways

1-(Benzyloxycarbonyl)-4-piperidinol is typically synthesized via the protection of the nitrogen atom of 4-hydroxypiperidine with a benzyloxycarbonyl group. This reaction is fundamental in multi-step syntheses where the reactivity of the piperidine nitrogen needs to be temporarily masked.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of 1-(Benzyloxycarbonyl)-4-piperidinol.

G Synthesis Workflow for 1-(Benzyloxycarbonyl)-4-piperidinol cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification cluster_product Final Product r1 4-Hydroxypiperidine p1 Reaction in an appropriate solvent (e.g., Dichloromethane, Dioxane/Water) r1->p1 r2 Benzyl Chloroformate r2->p1 r3 Base (e.g., Na2CO3, DIPEA) r3->p1 w1 Aqueous Work-up p1->w1 w2 Extraction with Organic Solvent (e.g., Ethyl Acetate) w1->w2 w3 Drying and Solvent Evaporation w2->w3 w4 Purification (e.g., Column Chromatography) w3->w4 product 1-(Benzyloxycarbonyl)-4-piperidinol w4->product

Caption: A generalized workflow for the synthesis of 1-(Benzyloxycarbonyl)-4-piperidinol.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the reliable application of 1-(Benzyloxycarbonyl)-4-piperidinol in research and development. The following sections detail the methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry 1-(Benzyloxycarbonyl)-4-piperidinol is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, ensuring the sample is aligned with the thermometer bulb or optical sensor.

  • Heating: The apparatus is heated at a steady rate until the temperature is approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Observation and Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. The melting range is reported as these two temperatures.

Solubility Assessment

Understanding the solubility profile of 1-(Benzyloxycarbonyl)-4-piperidinol is essential for selecting appropriate solvents for reactions, purification, and formulation.

Methodology: Visual Saturation Method

  • Solvent Addition: A known volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol, DMSO) is added to a vial.

  • Solute Addition: A pre-weighed small amount of 1-(Benzyloxycarbonyl)-4-piperidinol is added to the solvent.

  • Equilibration: The mixture is agitated (e.g., vortexed or stirred) at a constant temperature until the solid is fully dissolved or no further dissolution is observed.

  • Incremental Addition: The solute is added in small, weighed increments, with equilibration after each addition.

  • Saturation Point: The process is continued until a slight excess of undissolved solid remains after prolonged agitation.

  • Quantification: The total mass of the dissolved solute is calculated to determine the solubility, typically expressed in mg/mL or g/100 mL.

pKa Determination

The acid dissociation constant (pKa) of the hydroxyl group can be determined experimentally, which is crucial for understanding the compound's behavior in different pH environments.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of 1-(Benzyloxycarbonyl)-4-piperidinol is dissolved in a suitable solvent mixture (e.g., water-methanol) of known ionic strength.

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is a key indicator of a compound's lipophilicity, which influences its ADME (absorption, distribution, metabolism, and excretion) properties.[4]

Methodology: OECD 107

  • Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Solution Preparation: A stock solution of 1-(Benzyloxycarbonyl)-4-piperidinol is prepared in the saturated n-octanol.

  • Partitioning: A known volume of the stock solution is added to a known volume of the saturated aqueous phase in a separatory funnel or vial.

  • Equilibration: The mixture is gently agitated at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: The two phases are separated, often aided by centrifugation to ensure a clean interface.

  • Concentration Analysis: The concentration of 1-(Benzyloxycarbonyl)-4-piperidinol in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.[4]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[4]

G Shake-Flask Method for LogP Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation p1 Saturate n-Octanol and Water p2 Prepare stock solution in n-Octanol p1->p2 e1 Mix stock solution with aqueous phase p2->e1 e2 Equilibrate by gentle agitation e1->e2 e3 Separate the two phases (centrifuge) e2->e3 a1 Measure concentration in n-Octanol phase (HPLC-UV) e3->a1 a2 Measure concentration in aqueous phase (HPLC-UV) e3->a2 c1 P = [Concentration]octanol / [Concentration]aqueous a1->c1 a2->c1 c2 LogP = log10(P) c1->c2

Caption: A workflow for the experimental determination of LogP using the shake-flask method.

Conclusion

The physicochemical properties of 1-(Benzyloxycarbonyl)-4-piperidinol outlined in this guide provide a critical foundation for its application in synthetic and medicinal chemistry. The presented data and experimental protocols are intended to support researchers and developers in the efficient and safe handling of this versatile building block, ultimately facilitating the discovery and development of new therapeutic agents.

References

Benzyl 4-hydroxypiperidine-1-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical overview of the fundamental physicochemical properties of Benzyl 4-hydroxypiperidine-1-carboxylate, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data Summary

The core molecular attributes of this compound are summarized in the table below. This data is essential for a variety of applications, including stoichiometric calculations in synthetic chemistry and characterization in analytical procedures.

PropertyValueReferences
Molecular Formula C₁₃H₁₇NO₃[1][2][3][4][5]
Molecular Weight 235.28 g/mol [2][4][5]
Alternate Molecular Weight 235.279 g/mol [1]
Alternate Molecular Weight 235.283 g/mol [3]
CAS Number 95798-23-5[1][2][3][5]

Experimental Protocols

This document focuses on the intrinsic molecular properties of this compound. Detailed experimental protocols for its synthesis or use in further applications are beyond the current scope.

Logical Relationships and Workflows

As this guide is centered on the fundamental properties of a single chemical compound, there are no signaling pathways or complex experimental workflows to be depicted.

References

Spectroscopic Profile of Benzyl 4-hydroxypiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Benzyl 4-hydroxypiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and a visual representation of the general spectroscopic workflow.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various spectral databases and literature sources, providing a detailed fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40 - 7.29m5HAr-H
5.13s2H-O-CH ₂-Ph
3.84 - 3.77m1H-CH (OH)-
3.71 - 3.61m2Hpiperidine-H (axial, equatorial at C2/C6)
3.16 - 3.05m2Hpiperidine-H (axial, equatorial at C2/C6)
1.88 - 1.78m2Hpiperidine-H (axial, equatorial at C3/C5)
1.50 - 1.39m2Hpiperidine-H (axial, equatorial at C3/C5)
1.65 (can be broad)s1H-OH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
155.0C =O (carbamate)
137.0Ar-C (quaternary)
128.5Ar-C H
127.9Ar-C H
127.8Ar-C H
67.8-O-C H₂-Ph
67.2-C H(OH)-
44.0 (approx.)piperidine-C H₂ (C2/C6)
34.5 (approx.)piperidine-C H₂ (C3/C5)

Note: The exact chemical shifts for the piperidine carbons can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300BroadO-H stretch (alcohol)
3030MediumC-H stretch (aromatic)
2940-2850MediumC-H stretch (aliphatic)
1690-1670StrongC=O stretch (carbamate)
1495, 1455MediumC=C stretch (aromatic ring)
1240StrongC-O stretch (ester/carbamate)
1100MediumC-O stretch (alcohol)
770, 700StrongC-H bend (aromatic, monosubstituted)
Mass Spectrometry (MS)
m/zIon
236[M+H]⁺
218[M-OH]⁺
192[M-CO₂-H]⁺
174[M-C₇H₇O]⁺
91[C₇H₇]⁺ (tropylium ion)

Note: The fragmentation pattern is based on chemical ionization (CI) mass spectrometry.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

  • ¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film): A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[4] One drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[4][5] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[4]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the clean salt plate is first recorded. The salt plate with the sample film is then placed in the sample holder, and the IR spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.[6] This solution may be further diluted as needed.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Chemical Ionization - CI) is used.

  • Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is nebulized and ionized by a high voltage. For CI, a reagent gas is ionized, which in turn ionizes the sample molecules. The resulting ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[7]

  • Data Processing: The detector signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for spectroscopic analysis.

References

Commercial Availability and Synthetic Utility of N-Cbz-4-hydroxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-4-hydroxypiperidine (N-Cbz-4-hydroxypiperidine) is a valuable heterocyclic building block in medicinal chemistry, prized for its role as a versatile intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of its commercial availability, experimental protocols for its synthesis and characterization, and its application in the development of targeted therapeutics, with a focus on Janus kinase (JAK) inhibitors.

Commercial Availability

N-Cbz-4-hydroxypiperidine is readily available from several chemical suppliers. The typical purity offered is around 98%. Pricing can vary based on the supplier and the quantity purchased. A summary of representative commercial sources and their pricing is provided in the table below.

SupplierQuantity (g)Price (£)Price (€)Purity (%)
Apollo Scientific515.00-98
2528.00-98
10070.00-98
500270.00-98
CymitQuimica5-32.0098
25-55.0098
100-124.0098
Fisher Scientific5Contact for pricingContact for pricing≥98.0 (GC)
25Contact for pricingContact for pricing≥98.0 (GC)

Table 1: Commercial Availability and Pricing of N-Cbz-4-hydroxypiperidine. Prices are subject to change and may not include shipping and handling fees.[1][2]

Synthesis and Characterization

For researchers who prefer to synthesize N-Cbz-4-hydroxypiperidine in-house, a reliable experimental protocol is available.

Experimental Protocol: Synthesis of N-Cbz-4-hydroxypiperidine[3]

Materials:

  • 4-Hydroxypiperidine

  • N,N-diisopropylethylamine (DIPEA)

  • Benzyl chloroformate (Cbz-Cl)

  • Methylene dichloride (DCM)

  • Water

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) and N,N-diisopropylethylamine (5.0 eq) in methylene dichloride.

  • Cool the solution in an ice bath and protect it from atmospheric moisture using a drying tube.

  • Add benzyl chloroformate (1.0 eq) dropwise to the cooled solution over a period of 2 hours.

  • After the addition is complete, add water to the reaction mixture.

  • Remove the solvents under reduced pressure (in vacuo).

  • To the residue, add water and ethyl acetate and perform a liquid-liquid extraction.

  • Separate the organic phase and wash it four times with water.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Evaporate the solvent to yield 1-benzyloxycarbonyl-4-hydroxypiperidine as a colorless oil.

Characterization Data
  • ¹H NMR Spectroscopy: To confirm the presence of protons on the piperidine ring, the benzyl group, and the hydroxyl group.

  • ¹³C NMR Spectroscopy: To identify the carbon atoms of the piperidine ring, the carbamate carbonyl, and the benzyl group.

  • Infrared (IR) Spectroscopy: To detect the characteristic stretching frequencies of the O-H, C=O (carbamate), and C-N bonds. The IR spectrum is expected to show peaks around 3800 cm⁻¹ (O-H) and 1685 cm⁻¹ (C=O).[3]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

Application in Drug Development: Synthesis of JAK Inhibitors

The 4-hydroxypiperidine scaffold is a key structural motif in a number of targeted therapies, including Janus kinase (JAK) inhibitors.[4] While the N-Boc protected analogue is commonly cited in the synthesis of JAK inhibitors like tofacitinib, the N-Cbz group serves as an alternative protecting group that can be readily removed under different conditions, offering synthetic flexibility. The following workflow illustrates the key steps in utilizing N-Cbz-4-hydroxypiperidine for the synthesis of a generic JAK inhibitor.

G A N-Cbz-4-hydroxypiperidine B Oxidation A->B e.g., PCC, Swern C N-Cbz-4-piperidone B->C D Reductive Amination (with desired amine) C->D E N-Cbz protected intermediate D->E F Deprotection (e.g., Hydrogenolysis) E->F G Piperidine intermediate F->G H Coupling with Pyrrolopyrimidine core G->H I JAK Inhibitor H->I

Caption: Synthetic workflow for a JAK inhibitor from N-Cbz-4-hydroxypiperidine.

This synthetic route leverages the key functionalities of the starting material. The hydroxyl group is first oxidized to a ketone, which then undergoes reductive amination to introduce the desired side chain. Subsequent removal of the Cbz protecting group allows for the coupling with the core heterocyclic structure of the JAK inhibitor.

Role in Signaling Pathways: The JAK-STAT Pathway

JAK inhibitors, synthesized using intermediates like N-Cbz-4-hydroxypiperidine, exert their therapeutic effects by modulating the Janus kinase/signal transducers and activators of transcription (JAK-STAT) signaling pathway.[5][6][7] This pathway is crucial for transmitting signals from cytokines and growth factors from outside the cell to the nucleus, thereby regulating gene expression involved in inflammation, immunity, and cell growth.[8]

The mechanism of action of a JAK inhibitor like tofacitinib involves the following key steps:

  • Cytokine Binding: A cytokine binds to its receptor on the cell surface.

  • JAK Activation: This binding brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate into the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences, initiating the transcription of target genes that promote inflammation.

  • Inhibition by JAK Inhibitor: A JAK inhibitor, such as tofacitinib, binds to the ATP-binding pocket of the JAKs, preventing their phosphorylation and activation. This blocks the entire downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.

The following diagram illustrates the inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK Association P-JAK P-JAK (Active) JAK->P-JAK 2. Activation STAT STAT P-STAT P-STAT STAT->P-STAT P-JAK->STAT 3. Phosphorylation STAT-dimer STAT Dimer P-STAT->STAT-dimer 4. Dimerization Gene_Transcription Gene Transcription (Inflammation) STAT-dimer->Gene_Transcription 5. Nuclear Translocation & Gene Regulation JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK 6. Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.

References

The Pivotal Role of Benzyl 4-hydroxypiperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl 4-hydroxypiperidine-1-carboxylate stands as a cornerstone scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of pharmacologically active compounds. Its inherent structural features, including a modifiable piperidine nitrogen, a reactive hydroxyl group, and a stable benzyloxycarbonyl protecting group, provide a robust platform for the development of potent and selective ligands for various G-protein coupled receptors (GPCRs) and other therapeutic targets. This technical guide delves into the synthesis, structure-activity relationships (SAR), and experimental protocols associated with this crucial intermediate, with a particular focus on its application in the discovery of novel therapeutics for central nervous system (CNS) disorders.

Synthesis and Chemical Properties

This compound is typically synthesized via the reaction of 4-hydroxypiperidine with benzyl chloroformate in the presence of a base. The benzyloxycarbonyl (Cbz or Z) group serves as an effective protecting group for the piperidine nitrogen, preventing its unwanted reactivity in subsequent synthetic steps while allowing for its facile removal under specific conditions.

Core Applications in Drug Discovery

The 4-hydroxypiperidine moiety is a privileged structure in medicinal chemistry, frequently appearing in approved drugs. The this compound scaffold offers two primary points for diversification: the nitrogen atom of the piperidine ring and the hydroxyl group at the 4-position. These positions are readily functionalized to explore the chemical space around a target receptor and to optimize pharmacokinetic and pharmacodynamic properties. This scaffold has been instrumental in the development of antagonists for several key GPCRs implicated in neurological and psychiatric disorders.

Targeting Dopamine D4 Receptors

Dopamine D4 receptors are a key target for the development of antipsychotic medications and treatments for other CNS disorders. Derivatives of this compound have been extensively explored as potent and selective D4 receptor antagonists.

Quantitative Structure-Activity Relationship (SAR) for Dopamine D4 Receptor Antagonists

The following table summarizes the binding affinities (Ki) of a series of N-substituted 4-benzyloxypiperidine derivatives for the human dopamine D4 receptor.

CompoundN-SubstituentO-SubstituentD4R Ki (nM)
1 3-Fluoro-4-methoxybenzylBenzyl15
2 3-Fluoro-4-methoxybenzyl4-Fluorobenzyl28
3 3-Fluoro-4-methoxybenzyl3,4-Difluorobenzyl18
4 2-Imidazo[1,2-a]pyridine3-Fluorobenzyl167
5 2-Imidazo[1,2-a]pyridine3-Trifluoromethylbenzyl166
6 2-Imidazo[1,2-a]pyridine4-Chlorobenzyl134
7 3-Methyl-1-imidazo[1,5-a]pyridine4-Fluorobenzyl96
Dopamine D4 Receptor Signaling Pathway

Activation of the D4 receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and influences ion channel function, ultimately affecting neuronal excitability.

D4R_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R G_protein Gi/o Protein D4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Ion_Channel Ion Channels (e.g., K+, Ca2+) PKA->Ion_Channel Modulation Neuronal_Excitability Decreased Neuronal Excitability Ion_Channel->Neuronal_Excitability H3R_Signaling Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Neurotransmitter_Release Inhibition of Neurotransmitter Release cAMP->Neurotransmitter_Release Modulation of release machinery Muscarinic_Signaling cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 Protein M1_M3_M5->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2, M4 Receptors Gi Gi/o Protein M2_M4->Gi AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_decrease Decreased cAMP AC_inhib->cAMP_decrease ACh Acetylcholine ACh->M1_M3_M5 ACh->M2_M4 Drug_Development_Workflow Scaffold Benzyl 4-hydroxypiperidine- 1-carboxylate Scaffold Library_Synthesis Combinatorial Library Synthesis (N- & O-alkylation) Scaffold->Library_Synthesis HTS High-Throughput Screening (Binding & Functional Assays) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Potency & Selectivity Lead_Opt Lead Optimization (SAR, ADME/Tox) Lead_Gen->Lead_Opt Iterative Design-Synthesize-Test Cycles Preclinical_Candidate Preclinical Candidate Selection Lead_Opt->Preclinical_Candidate Optimized Profile In_Vivo In Vivo Efficacy & Safety Studies Preclinical_Candidate->In_Vivo IND IND-Enabling Studies In_Vivo->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

Discovery of Novel Piperidine-Based Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3][4][5] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and hydrogen bonding characteristics, which are crucial for drug-target interactions and pharmacokinetic profiles.[6] This technical guide provides an in-depth overview of the discovery of novel piperidine-based ligands, focusing on their synthesis, pharmacological evaluation, and the signaling pathways they modulate. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data for comparative analysis.

Novel Piperidine-Based Ligands Targeting the Sigma-1 (σ1) Receptor

The sigma-1 (σ1) receptor, a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a unique and compelling drug target implicated in a range of neurological disorders and cancer.[7][8][9] The development of selective σ1 receptor ligands is an active area of research.

Quantitative Data Summary: σ1 Receptor Ligands

The following table summarizes the binding affinities of representative novel piperidine-based σ1 receptor ligands.

CompoundR GroupKi (σ1) [nM]Ki (σ2) [nM]Selectivity (σ1/σ2)Reference
4a H1657304.4[3]
20a CH₃0.442659[3]
21a CH₃0.983.94.0[3]
22a CH₃0.352160[3]
1 -CH₂-Ph3.2105.633[10]
3 -CH₂CH₂-Ph8.9231.426[10]
Experimental Protocols

A general synthetic route for aminoethyl-substituted piperidine derivatives targeting the σ1 receptor involves a multi-step process.[3][11] The key steps include the formation of an α,β-unsaturated ketone, followed by a conjugate addition, a Wittig reaction for chain elongation, and subsequent functional group manipulations to introduce the desired amino moiety.[3]

Step 1: Synthesis of α,β-Unsaturated Ketones Protected piperidin-4-ones are oxidized using reagents like iodoxybenzoic acid (IBX) in the presence of N-methylmorpholine-N-oxide (NMO) to yield the corresponding α,β-unsaturated ketones.[3]

Step 2: Conjugate Addition A phenyl group is introduced via a conjugate addition reaction using phenylboronic acid and a rhodium catalyst.[3]

Step 3: Wittig Reaction The ketone is then subjected to a Wittig reaction with an appropriate phosphorane (e.g., Ph₃P=CHCO₂Et) to introduce a two-carbon chain.[3]

Step 4: Reduction and Functionalization The resulting ester is reduced, and the desired amino group is introduced through reductive amination or other standard functional group transformations.[3]

This protocol outlines a competitive inhibition binding assay to determine the affinity of test compounds for the σ1 receptor.[12][13]

Materials:

  • Radioligand: --INVALID-LINK---pentazocine

  • Membrane Preparation: Guinea pig brain or liver homogenates (a rich source of σ1 receptors)

  • Assay Buffer: Tris-HCl buffer

  • Non-specific Binding Control: Haloperidol

  • Test Compounds: Novel piperidine-based ligands

  • Instrumentation: Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine, and varying concentrations of the test compound.

  • For determining non-specific binding, a high concentration of haloperidol is used in place of the test compound.

  • Incubate the mixture to allow for binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

sigma1_signaling cluster_ER Endoplasmic Reticulum sigma1 σ1 Receptor BiP BiP sigma1->BiP Associates IP3R IP3 Receptor sigma1->IP3R Modulates Ca_release Ca²⁺ Release from ER sigma1->Ca_release Potentiates Ligand Piperidine-based Ligand (Agonist) Ligand->sigma1 Binds downstream Downstream Signaling (e.g., Kinase Cascades, Gene Transcription) Ca_release->downstream binding_assay_workflow start Start prepare_reagents Prepare Reagents: - Radioligand ([³H](+)-pentazocine) - Membrane Homogenate - Test Compounds (Serial Dilutions) - Assay Buffer start->prepare_reagents incubation Incubate Reagents in 96-well Plate prepare_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki scintillation->analysis end End analysis->end a7nAChR_signaling cluster_downstream Downstream Signaling Ligand Piperidine-based Ligand (Agonist) a7nAChR α7 nAChR Ligand->a7nAChR Activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt JAK2_STAT3 JAK2/STAT3 Pathway Ca_influx->JAK2_STAT3 MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Neuroprotection Neuroprotection & Anti-inflammation PI3K_Akt->Neuroprotection JAK2_STAT3->Neuroprotection MAPK_ERK->Neuroprotection calcium_assay_workflow start Start plate_cells Plate α7 nAChR-expressing Cells start->plate_cells load_dye Load Cells with Calcium Indicator Dye plate_cells->load_dye add_compound Add Test Compound load_dye->add_compound stimulate Stimulate with Agonist add_compound->stimulate measure_fluorescence Measure Fluorescence stimulate->measure_fluorescence analyze_data Data Analysis: Determine EC50/IC50 measure_fluorescence->analyze_data end End analyze_data->end mor_signaling cluster_g_protein G-Protein Signaling Ligand 4-Anilinopiperidine Ligand (Agonist) MOR µ-Opioid Receptor Ligand->MOR Activates Gi Gi/o Protein MOR->Gi AC Adenylyl Cyclase Gi->AC Inhibits K_channel ↑ K⁺ Channel Activation Gi->K_channel Ca_channel ↓ Ca²⁺ Channel Inhibition Gi->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia camp_assay_workflow start Start plate_cells Plate MOR-expressing Cells start->plate_cells add_compound Add Test Compound plate_cells->add_compound stimulate_agonist Stimulate with MOR Agonist add_compound->stimulate_agonist lyse_cells Lyse Cells stimulate_agonist->lyse_cells detect_cAMP Detect cAMP Levels lyse_cells->detect_cAMP analyze_data Data Analysis: Determine EC50/IC50 detect_cAMP->analyze_data end End analyze_data->end

References

Methodological & Application

Application Note and Protocol: Synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the N-benzyloxycarbonylation of 4-hydroxypiperidine. Two effective methods are presented, offering flexibility in the choice of base and solvent system. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow to aid researchers in the successful preparation of this versatile building block.

Introduction

This compound, also known as N-Cbz-4-hydroxypiperidine, is a valuable synthetic intermediate in medicinal chemistry. The presence of the Cbz (benzyloxycarbonyl) protecting group on the piperidine nitrogen allows for selective reactions at the hydroxyl group, while the piperidine scaffold is a common feature in many biologically active molecules. This compound serves as a crucial precursor for the synthesis of various therapeutic agents, including orally bioavailable P2Y12 antagonists for inhibiting platelet aggregation and piperidine derivatives with diverse pharmacological activities.[1] The straightforward synthesis involves the reaction of 4-hydroxypiperidine with benzyl chloroformate. This document details two reliable protocols for this transformation.

Chemical Reaction

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two distinct protocols are provided for the synthesis of this compound, primarily differing in the choice of base and solvent.

Protocol 1: Using Sodium Hydroxide in Dioxane/Water

This protocol describes a high-yielding synthesis using an aqueous sodium hydroxide solution as the base and a mixture of dioxane and water as the solvent.[1]

Materials:

  • 4-hydroxypiperidine

  • Benzyl chloroformate

  • 1N Sodium hydroxide (NaOH) solution

  • Dioxane

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Dichloromethane

  • Acetonitrile

  • Methanol

Procedure:

  • In a suitable reaction vessel, prepare a cooled mixture of 4-hydroxypiperidine (5 g, 49.44 mmol), 1N aqueous NaOH solution (60 mL, 60 mmol), and dioxane (60 mL).[1]

  • While stirring vigorously, slowly add benzyl chloroformate (8.55 mL, 60 mmol) dropwise over 30 minutes, maintaining the cool temperature.[1]

  • After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.[1]

  • Upon completion of the reaction, add water to the mixture.

  • Concentrate the reaction mixture under reduced pressure and then acidify with hydrochloric acid to a pH of 2.[1]

  • Extract the acidified aqueous phase with ethyl acetate.

  • Combine the organic phases and wash sequentially with water and saturated brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether with 50% dichloromethane and 10% acetonitrile containing 2% methanol in chloroform as eluents to yield the final product.[1]

Protocol 2: Using N,N-Diisopropylethylamine in Dichloromethane

This protocol utilizes an organic base, N,N-diisopropylethylamine (DIPEA), in an anhydrous organic solvent, dichloromethane.[2]

Materials:

  • 4-hydroxypiperidine

  • N,N-diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂)

  • Benzyl chloroformate

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-hydroxypiperidine (10 g, 0.099 mol) and N,N-diisopropylethylamine (87 mL, 0.495 mol) in dichloromethane (200 mL) in a reaction vessel equipped with a drying tube.[2]

  • Cool the solution in an ice bath.[2]

  • Slowly add benzyl chloroformate (14.1 mL, 16.9 g, 0.099 mol) over 2 hours.[2]

  • Add water (20 mL) to the reaction mixture.[2]

  • Remove the solvents in vacuo.[2]

  • To the residue, add water (200 mL) and ethyl acetate (200 mL) and separate the layers.[2]

  • Wash the organic phase with water (4 x 50 mL).[2]

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the product as a colorless oil.[2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterProtocol 1Protocol 2
Starting Material 4-hydroxypiperidine (5 g)4-hydroxypiperidine (10 g)
Reagents Benzyl chloroformate, 1N NaOHBenzyl chloroformate, DIPEA
Solvent Dioxane/WaterDichloromethane
Reaction Time 1 hour> 2 hours
Yield 99% (12.5 g)[1]Not reported
Purity >98.0% (GC)[1]Not reported
Form Oil[1]Colorless oil[2]

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
Boiling Point 167 °C / 0.2 mmHg[1][3]
Density 1.554 g/mL at 25 °C[1][3]
Refractive Index (n20/D) 1.543[1]

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and purification processes.

Synthesis_Workflow Experimental Workflow for Synthesis of this compound cluster_protocol1 Protocol 1: NaOH / Dioxane-Water cluster_protocol2 Protocol 2: DIPEA / Dichloromethane P1_Start Start: 4-hydroxypiperidine, NaOH, Dioxane P1_Reagent_Add Add Benzyl Chloroformate (dropwise, 30 min) P1_Start->P1_Reagent_Add P1_React Stir (30 min) P1_Reagent_Add->P1_React P1_Workup Workup: 1. Add Water 2. Concentrate 3. Acidify (pH 2) P1_React->P1_Workup P1_Extract Extract with EtOAc P1_Workup->P1_Extract P1_Wash Wash with Water & Brine P1_Extract->P1_Wash P1_Dry Dry (Na2SO4) & Concentrate P1_Wash->P1_Dry P1_Purify Column Chromatography P1_Dry->P1_Purify P1_Product Final Product P1_Purify->P1_Product P2_Start Start: 4-hydroxypiperidine, DIPEA, CH2Cl2 P2_Reagent_Add Add Benzyl Chloroformate (dropwise, 2 hrs) P2_Start->P2_Reagent_Add P2_Quench Quench with Water P2_Reagent_Add->P2_Quench P2_Concentrate Concentrate in vacuo P2_Quench->P2_Concentrate P2_Extract Extract with EtOAc & Water P2_Concentrate->P2_Extract P2_Wash Wash with Water P2_Extract->P2_Wash P2_Dry Dry (Na2SO4) & Concentrate P2_Wash->P2_Dry P2_Product Final Product P2_Dry->P2_Product

Caption: Comparative workflow of the two synthesis protocols.

Discussion

Both presented protocols offer effective means to synthesize this compound. Protocol 1, utilizing sodium hydroxide in a biphasic system, demonstrates a very high reported yield of 99%.[1] This method is robust and employs readily available and inexpensive reagents. The workup, however, involves an acidification and extraction process.

Protocol 2 employs an organic base, DIPEA, in an anhydrous organic solvent. This approach may be preferable when working with substrates that are sensitive to aqueous basic conditions. The workup for this protocol is a straightforward extraction. While a specific yield was not reported in the cited source for this method, it is expected to be efficient.

The choice between these protocols may depend on the scale of the reaction, the availability of reagents, and the specific requirements of the subsequent synthetic steps. For large-scale synthesis, the cost-effectiveness of Protocol 1 might be advantageous. For substrates requiring strictly anhydrous conditions, Protocol 2 would be the more suitable choice.

Safety Information

  • Benzyl chloroformate is corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[4]

  • 4-hydroxypiperidine is a skin and eye irritant.

  • Sodium hydroxide is corrosive and can cause severe burns.

  • DIPEA is flammable and corrosive.

  • Dichloromethane is a suspected carcinogen.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

Benzyl 4-hydroxypiperidine-1-carboxylate as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-hydroxypiperidine-1-carboxylate is a versatile bifunctional building block crucial in medicinal chemistry for the synthesis of a wide array of therapeutic agents. Its rigid piperidine scaffold, coupled with a readily modifiable hydroxyl group and a stable N-benzyloxycarbonyl (Cbz) protecting group, makes it an ideal starting material for constructing complex molecules with diverse pharmacological activities. This document provides detailed application notes and protocols for the use of this building block in the development of novel drug candidates, with a focus on its application in the synthesis of antibacterial agents.

The piperidine moiety is a prevalent scaffold in many approved drugs, valued for its favorable pharmacokinetic properties. The hydroxyl group on the 4-position offers a convenient handle for introducing various functionalities through reactions such as etherification, esterification, and the Mitsunobu reaction, allowing for extensive structure-activity relationship (SAR) studies. The Cbz group provides robust protection of the piperidine nitrogen, which can be selectively removed under standard hydrogenolysis conditions without affecting other functional groups, enabling further derivatization at the nitrogen atom.

Application in the Synthesis of Oxazolidinone Antibacterials

Oxazolidinones are a critical class of antibiotics effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at an early stage, makes them valuable therapeutic options. This compound can be utilized as a key intermediate in the synthesis of novel oxazolidinone analogues to enhance their potency, solubility, and pharmacokinetic profile.

General Synthetic Strategy

A common strategy involves the coupling of the 4-hydroxypiperidine moiety to the oxazolidinone core. The hydroxyl group of this compound can be functionalized, for example, through a Mitsunobu reaction, to introduce a linker connected to the oxazolidinone pharmacophore. Subsequent deprotection of the Cbz group allows for further modification of the piperidine nitrogen, which has been shown to be crucial for antibacterial activity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title building block from 4-hydroxypiperidine.

Materials:

  • 4-hydroxypiperidine

  • Benzyl chloroformate

  • 1N aqueous Sodium Hydroxide (NaOH) solution

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a cooled (ice bath) and well-stirred mixture of 4-hydroxypiperidine (5 g, 49.44 mmol), 1N aqueous NaOH solution (60 mL, 60 mmol), and dioxane (60 mL), slowly add benzyl chloroformate (8.55 mL, 60 mmol) dropwise over 30 minutes.[1]

  • After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.

  • Upon completion of the reaction (monitored by TLC), treat the mixture with water, then concentrate it under reduced pressure.

  • Acidify the aqueous phase with hydrochloric acid to a pH of 2.[1]

  • Extract the acidified aqueous phase with ethyl acetate.

  • Combine the organic phases, wash with water and then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Cbz-4-hydroxypiperidine as an oil (yields up to 99%).[1]

Protocol 2: Mitsunobu Reaction for O-Alkylation of this compound

This protocol details a general procedure for the O-alkylation of the hydroxyl group via a Mitsunobu reaction, a key step in attaching the piperidine building block to other molecular scaffolds.

Materials:

  • This compound

  • An acidic nucleophile (e.g., a phenol or an N-hydroxy compound, pKa < 15)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq.), the nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until completion is indicated by TLC analysis.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the desired product from byproducts like triphenylphosphine oxide and the hydrazine derivative.

Data Presentation

The utility of this compound is demonstrated in the synthesis of various bioactive compounds. The following table summarizes the biological activity of representative molecules synthesized using this building block or its close derivatives.

Compound ClassTargetRepresentative CompoundBiological ActivityReference
Oxazolidinone Analogue Bacterial RibosomeLinezolid AnalogueMIC: 8-32 mg/L against M. smegmatis[2]
Dopamine D4 Antagonist Dopamine D4 Receptor4-Benzyloxy-piperidine derivativeKi = 96 nM[3]
Acetylcholinesterase Inhibitor Acetylcholinesterase1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineIC50 = 0.56 nM[4]

Visualizations

Signaling Pathway: Oxazolidinone Mechanism of Action

Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

G Oxazolidinone Mechanism of Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex 70S Initiation Complex 50S_subunit->70S_initiation_complex No_Protein_Synthesis Inhibition of Protein Synthesis 50S_subunit->No_Protein_Synthesis prevents formation of initiation complex 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis mRNA mRNA mRNA->30S_subunit tRNA fMet-tRNA tRNA->70S_initiation_complex Oxazolidinone Oxazolidinone (e.g., Linezolid Analogue) Oxazolidinone->50S_subunit binds to P site

Caption: Mechanism of action of oxazolidinone antibiotics.

Experimental Workflow: Synthesis of an Oxazolidinone Analogue

This diagram illustrates a generalized workflow for synthesizing an oxazolidinone analogue using this compound.

G General Workflow for Oxazolidinone Analogue Synthesis Start This compound Step1 O-Alkylation (e.g., Mitsunobu reaction) with a linker-containing nucleophile Start->Step1 Intermediate1 Cbz-protected piperidine-linker conjugate Step1->Intermediate1 Step2 Coupling to Oxazolidinone Core Intermediate1->Step2 Intermediate2 Fully protected Oxazolidinone-piperidine conjugate Step2->Intermediate2 Step3 Cbz Deprotection (Hydrogenolysis) Intermediate2->Step3 Intermediate3 Piperidine-NH intermediate Step3->Intermediate3 Step4 N-Functionalization Intermediate3->Step4 End Final Oxazolidinone Analogue Step4->End

Caption: Synthetic workflow for oxazolidinone analogues.

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its utility in the synthesis of novel antibacterial agents, as demonstrated by the protocols and data presented, highlights its importance. The strategic use of its functional groups allows for the creation of diverse chemical libraries, facilitating the optimization of lead compounds and the development of new therapeutics for a range of diseases. Researchers are encouraged to adapt the provided protocols to their specific synthetic targets and to explore the full potential of this important chemical intermediate.

References

Application Notes: The Versatile Role of Benzyl 4-hydroxypiperidine-1-carboxylate in Neurological Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Benzyl 4-hydroxypiperidine-1-carboxylate as a key building block in the synthesis of a variety of neurological drugs. The inherent structural features of this compound, namely the protected piperidine nitrogen and the reactive hydroxyl group, make it an ideal starting material for creating diverse molecular scaffolds targeting critical pathways in the central nervous system (CNS). This document outlines detailed synthetic protocols, presents quantitative data for synthesized compounds, and visualizes relevant biological pathways to support researchers in their drug discovery and development endeavors.

Introduction to this compound in CNS Drug Discovery

This compound, also known as 1-(Benzyloxycarbonyl)-4-piperidinol, is a commercially available and synthetically accessible piperidine derivative. The benzyl carbamate (Cbz or Z) protecting group on the piperidine nitrogen provides stability during initial synthetic transformations and can be readily removed under mild conditions to allow for further functionalization. The secondary alcohol at the 4-position serves as a convenient handle for introducing a wide range of substituents through etherification, esterification, or oxidation followed by subsequent reactions.

This strategic combination of a protected nitrogen and a modifiable hydroxyl group has led to the successful synthesis of potent and selective ligands for several key neurological targets, including:

  • Acetylcholinesterase (AChE): Inhibitors of AChE are a cornerstone in the symptomatic treatment of Alzheimer's disease. The piperidine core of this compound is a common feature in many potent AChE inhibitors, including the blockbuster drug Donepezil.

  • Dopamine D4 Receptors (D4R): D4 receptors are implicated in various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. The piperidine scaffold is a privileged structure for the development of D4R antagonists.

  • Histamine H3 Receptors (H3R): H3 receptor antagonists are being investigated for their potential in treating cognitive disorders, narcolepsy, and attention deficit hyperactivity disorder (ADHD). The 4-substituted piperidine motif is a key pharmacophoric element in many H3R antagonists.

Synthesis of Neurological Drug Precursors and Final Compounds

The following sections provide detailed experimental protocols for the synthesis of this compound itself and its subsequent elaboration into precursors for neurological drugs.

Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-hydroxypiperidine.

Experimental Protocol:

  • Dissolve 4-hydroxypiperidine (10.0 g, 99 mmol) and N,N-diisopropylethylamine (87 mL, 495 mmol) in dichloromethane (200 mL).

  • Cool the solution in an ice bath and protect it from atmospheric moisture with a drying tube.

  • Over a period of 2 hours, add benzyl chloroformate (14.1 mL, 99 mmol) dropwise to the cooled solution.

  • After the addition is complete, add water (20 mL) to the reaction mixture.

  • Remove the solvents under reduced pressure.

  • To the residue, add water (200 mL) and ethyl acetate (200 mL) and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it with water (4 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-benzyloxycarbonyl-4-hydroxypiperidine as a colorless oil.[1]

ProductStarting MaterialReagentsSolventYield
This compound4-HydroxypiperidineBenzyl chloroformate, N,N-diisopropylethylamineDichloromethaneNot specified in source
Synthesis of Dopamine D4 Receptor Antagonists

This section details a general synthetic route to potent dopamine D4 receptor antagonists starting from a Boc-protected 4-hydroxypiperidine, which can be adapted for a Cbz-protected starting material like this compound. The key steps involve O-alkylation followed by deprotection and N-alkylation or reductive amination.

Experimental Workflow:

G start This compound step1 O-Alkylation start->step1 NaH, BnBr intermediate1 Benzyl 4-(benzyloxy)piperidine-1-carboxylate step1->intermediate1 step2 Cbz Deprotection intermediate1->step2 H₂/Pd-C or HBr/AcOH intermediate2 4-(Benzyloxy)piperidine step2->intermediate2 step3a N-Alkylation intermediate2->step3a Cs₂CO₃, ArCH₂Br step3b Reductive Amination intermediate2->step3b Et₃N, ArCHO, NaBH(OAc)₃ product Dopamine D4 Receptor Antagonist step3a->product step3b->product

Figure 1: General workflow for the synthesis of Dopamine D4 receptor antagonists.

Experimental Protocol (Adapted from a similar synthesis[2]):

Step 1: O-Alkylation

  • To a solution of this compound in anhydrous DMF, add sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the desired benzyl bromide (BnBr, 1.1 eq.).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the benzyl ether intermediate.

Step 2: Cbz-Deprotection

  • Dissolve the benzyl ether intermediate in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter the catalyst and concentrate the filtrate to obtain the deprotected piperidine. Alternatively, cleavage can be achieved using HBr in acetic acid.

Step 3: N-Functionalization

  • Method A: N-Alkylation

    • To a solution of the deprotected piperidine in a suitable solvent (e.g., acetonitrile), add cesium carbonate (Cs₂CO₃) and the desired arylmethyl bromide.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the crude product by column chromatography.

  • Method B: Reductive Amination

    • To a solution of the deprotected piperidine in a solvent like dichloromethane, add triethylamine (Et₃N) and the desired aromatic aldehyde (ArCHO).

    • Stir for a short period, then add sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Stir at room temperature until the reaction is complete.

    • Quench with saturated aqueous sodium bicarbonate and extract with dichloromethane.

    • Dry, filter, and concentrate the organic layer. Purify the residue by column chromatography.

Quantitative Data for Synthesized Dopamine D4 Receptor Antagonists:

The following table presents the binding affinities (Ki) of various synthesized piperidine-based compounds for the dopamine D4 receptor.

Compound IDR Group (on Nitrogen)R' Group (on Oxygen)Dopamine D4 Ki (nM)[2]
8a 3-Fluoro-4-methoxybenzyl3-Fluorobenzyl205.9
8c 3-Fluoro-4-methoxybenzyl4-Fluoro-3-methylbenzyl135
9a 3-Fluoro-4-methoxybenzyl3-Fluorobenzyl167
9c 3-Fluoro-4-methoxybenzyl3-Trifluoromethylbenzyl166
9d 3-Fluoro-4-methoxybenzyl4-Chlorobenzyl134
9j 3-Imidazo[1,5-a]pyridin-1-ylmethyl3-Methyl-1-imidazo[1,5-a]pyridinyl96
Synthesis of Acetylcholinesterase Inhibitors

The synthesis of Donepezil, a potent acetylcholinesterase inhibitor, involves the condensation of an N-benzyl-4-formylpiperidine derivative with 5,6-dimethoxy-1-indanone. While published syntheses often start with precursors to N-benzyl-4-formylpiperidine, a plausible route from this compound would involve oxidation of the hydroxyl group to an aldehyde, followed by removal of the Cbz group and subsequent N-benzylation. A more direct approach found in the literature involves the synthesis of N-benzylpiperidine carboxamide derivatives as AChE inhibitors.

Quantitative Data for Synthesized Acetylcholinesterase Inhibitors:

The table below shows the in vitro inhibitory activity (IC₅₀) of various benzylpiperidine derivatives against acetylcholinesterase.

Compound IDStructureAChE IC₅₀ (µM)[3][4]
Lead Compound 5 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate0.03 ± 0.07
Compound 28 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41 ± 1.25
Compound 20 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide5.94 ± 1.08
Donepezil 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine0.0057 (5.7 nM)[5]

Biological Signaling Pathways

Understanding the biological context of the drug targets is crucial for rational drug design. The following diagrams illustrate the signaling pathways associated with the neurological targets discussed.

Dopamine D4 Receptor Signaling Pathway

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates targets

Figure 2: Simplified Dopamine D4 receptor signaling pathway.

Histamine H3 Receptor Signaling Pathway

Histamine H3 receptors also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP. As presynaptic autoreceptors and heteroreceptors, their activation inhibits the release of histamine and other neurotransmitters.

G cluster_presynaptic Presynaptic Terminal cluster_cytoplasm Cytoplasm Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Binds G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh, DA) Ca_channel->Neurotransmitter_Release Triggers ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC

Figure 3: Histamine H3 receptor signaling in a presynaptic neuron.

Acetylcholinesterase Mechanism of Action

Acetylcholinesterase is not a receptor with a signaling cascade but rather an enzyme that terminates the signal of the neurotransmitter acetylcholine by hydrolyzing it in the synaptic cleft.

G cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Binds to active site Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds and activates Choline Choline AChE->Choline Hydrolyzes into Acetate Acetate AChE->Acetate AChE_Inhibitor AChE Inhibitor (e.g., Donepezil) AChE_Inhibitor->AChE Inhibits

Figure 4: Mechanism of Acetylcholinesterase and its inhibition.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of neurological drug candidates. Its utility has been demonstrated in the preparation of potent acetylcholinesterase inhibitors, dopamine D4 receptor antagonists, and histamine H3 receptor antagonists. The straightforward protocols for its synthesis and subsequent modification, coupled with the significant biological activities of its derivatives, underscore its importance in modern medicinal chemistry and drug discovery. The information provided in these application notes is intended to serve as a practical guide for researchers in the field, facilitating the development of novel therapeutics for debilitating neurological disorders.

References

Application Note & Protocol: Selective N-Protection of 4-Hydroxypiperidine using Benzyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Hydroxypiperidine is a critical bifunctional building block in medicinal chemistry, serving as a scaffold for a wide array of biologically active compounds.[1] Its structure features both a secondary amine and a secondary alcohol, necessitating a strategic use of protecting groups for selective functionalization. This document provides detailed protocols for the N-protection of 4-hydroxypiperidine using benzyl chloroformate (Cbz-Cl) to yield N-benzyloxycarbonyl-4-hydroxypiperidine. The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group, stable under various conditions, which effectively masks the nucleophilicity of the piperidine nitrogen.[2] This protection allows for subsequent chemical modifications at the hydroxyl group. Furthermore, the Cbz group can be selectively removed, often via catalytic hydrogenolysis, a method orthogonal to the cleavage of many other common protecting groups like the acid-labile tert-butoxycarbonyl (Boc) group.[1] This note details reaction mechanisms, experimental workflows, and specific protocols for both the protection reaction and subsequent deprotection.

Reaction Overview and Mechanism

The reaction involves the nucleophilic acyl substitution of the secondary amine of 4-hydroxypiperidine on the electrophilic carbonyl carbon of benzyl chloroformate.[3] The presence of a base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[3] This transformation converts the reactive amine into a significantly less nucleophilic carbamate.[1][2]

Caption: Overall reaction for the N-protection of 4-hydroxypiperidine.

The mechanism proceeds via the attack of the nitrogen's lone pair on the chloroformate, followed by the collapse of the tetrahedral intermediate to eliminate a chloride ion.

Mechanism_Flow start 4-Hydroxypiperidine (Nucleophilic Amine) step1 Nucleophilic attack on Cbz-Cl carbonyl carbon start->step1 step2 Formation of a tetrahedral intermediate step1->step2 step3 Elimination of Chloride ion (Cl-) step2->step3 step4 Deprotonation by base to neutralize H+ step3->step4 end N-Cbz-4-hydroxypiperidine (Protected Amine) step4->end Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Dissolve 4-hydroxypiperidine and base in solvent B Cool solution in ice bath (0 °C) A->B C Slow dropwise addition of Benzyl Chloroformate B->C D Stir at RT and monitor by TLC C->D E Quench reaction and perform liquid-liquid extraction D->E F Wash, dry, and concentrate organic phase E->F G Purify by flash column chromatography F->G H N-Cbz-4-hydroxypiperidine G->H Orthogonal_Strategy cluster_protection Protection cluster_deprotection Selective Deprotection Molecule Bifunctional Molecule (e.g., with -NH and -OH groups) Protect_N Protect Amine with Cbz-Cl Molecule->Protect_N Protect_O Protect Alcohol with Acid-Labile Group (e.g., Boc, Trityl) Molecule->Protect_O Protected_Molecule Doubly Protected Intermediate Protect_N->Protected_Molecule Protect_O->Protected_Molecule Deprotect_O Acidic Conditions (e.g., TFA, HCl) Protected_Molecule->Deprotect_O Deprotect_N Hydrogenolysis (H₂, Pd/C) Protected_Molecule->Deprotect_N Result_O Free Alcohol, Cbz-Protected Amine Deprotect_O->Result_O Result_N Free Amine, Boc-Protected Alcohol Deprotect_N->Result_N

References

Benzyl 4-hydroxypiperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-hydroxypiperidine-1-carboxylate, also known as N-Cbz-4-hydroxypiperidine, is a versatile heterocyclic compound widely employed as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its piperidine core is a prevalent structural motif in numerous centrally active drugs, and the presence of a protected amine and a reactive hydroxyl group offers synthetic handles for facile diversification. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in the development of novel therapeutics, with a focus on its application in the synthesis of Dopamine D4 (D4) receptor antagonists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 95798-23-5
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol [1]
Appearance Solid
Boiling Point 167 °C at 0.2 mmHg
Density 1.554 g/mL at 25 °C
Refractive Index n20/D 1.543

Application in the Synthesis of Dopamine D4 Receptor Antagonists

The Dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target for the development of therapeutics for various neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[2][3] this compound serves as a key building block for the synthesis of potent and selective D4 receptor antagonists.[2][4]

Biological Context: Dopamine D4 Receptor Signaling Pathway

The D4 receptor is primarily coupled to the Gαi/o family of G proteins. Upon activation by dopamine, the receptor promotes the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This modulation of the cAMP signaling cascade, along with other downstream effects mediated by Gβγ, influences neuronal excitability and neurotransmitter release.[6] D4 receptor antagonists block the binding of dopamine, thereby preventing the initiation of this signaling cascade.

Dopamine_D4_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/oβγ D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D4R Activates Antagonist D4R Antagonist (e.g., Benzyloxypiperidine derivative) Antagonist->D4R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., modulation of neuronal excitability) cAMP->Downstream Regulates

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Protocols

The following protocols describe the synthesis of a benzyloxypiperidine-based Dopamine D4 receptor antagonist, utilizing this compound as the starting material.

Workflow for the Synthesis of a Benzyloxypiperidine D4R Antagonist

Synthesis_Workflow A This compound B O-Alkylation A->B Ar-CH2Br, Base C Benzyl 4-(benzyloxy)piperidine-1-carboxylate B->C D Cbz Deprotection (Hydrogenolysis) C->D H2, Pd/C E 4-(Benzyloxy)piperidine D->E F Reductive Amination or N-Alkylation E->F Ar-CHO, NaBH(OAc)3 or Ar-CH2-X, Base G Final D4R Antagonist F->G

Caption: Synthetic workflow for a D4R antagonist.

Protocol 1: Synthesis of Benzyl 4-(benzyloxy)piperidine-1-carboxylate

This protocol details the O-alkylation of the hydroxyl group of this compound.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Benzyl 4-(benzyloxy)piperidine-1-carboxylate.

Protocol 2: Synthesis of 4-(Benzyloxy)piperidine

This protocol describes the deprotection of the Cbz group via hydrogenolysis.

Materials:

  • Benzyl 4-(benzyloxy)piperidine-1-carboxylate

  • Methanol or Ethanol

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas supply

Procedure:

  • Dissolve Benzyl 4-(benzyloxy)piperidine-1-carboxylate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 4-(Benzyloxy)piperidine.

Protocol 3: Synthesis of the Final Dopamine D4 Receptor Antagonist (Reductive Amination)

This protocol outlines the final step to introduce the desired substituent on the piperidine nitrogen via reductive amination.

Materials:

  • 4-(Benzyloxy)piperidine

  • An appropriate aromatic aldehyde (Ar-CHO)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-(Benzyloxy)piperidine (1.0 eq) and the aromatic aldehyde (1.1 eq) in DCM or DCE.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final Dopamine D4 receptor antagonist.

Quantitative Data Summary

The following table presents representative binding affinity data for a series of benzyloxypiperidine-based Dopamine D4 receptor antagonists. The data highlights the high affinity and selectivity of these compounds for the D4 receptor over other dopamine receptor subtypes.

Compound IDTargetBinding Affinity (Ki, nM)Selectivity vs. D2RSelectivity vs. D3R
8a D4R205.9>30-fold>30-fold
8w D4R165>30-fold>30-fold
9j D4RHighHighHigh
11a D4R299SelectiveSelective
11d D4R121SelectiveSelective
14a D4R0.3>2000-fold>2000-fold

Data adapted from references[2][4][7].

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules, particularly those targeting the central nervous system. Its utility in the construction of potent and selective Dopamine D4 receptor antagonists underscores its importance in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this key building block.

References

Applications of N-Cbz-4-hydroxypiperidine in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Cbz-4-hydroxypiperidine, also known as benzyl 4-hydroxy-1-piperidinecarboxylate, is a valuable and versatile building block in organic synthesis, particularly in the pharmaceutical industry. The presence of a hydroxyl group on the piperidine ring and the carbobenzyloxy (Cbz) protecting group on the nitrogen atom allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of N-Cbz-4-hydroxypiperidine in key organic reactions, offering insights into its role in the synthesis of complex molecules and potential drug candidates.

Overview of Synthetic Applications

N-Cbz-4-hydroxypiperidine serves as a pivotal intermediate in the synthesis of various substituted piperidines, which are common structural motifs in many biologically active compounds. The hydroxyl group at the 4-position can be readily functionalized through oxidation, substitution, etherification, and esterification reactions. The Cbz group provides robust protection for the piperidine nitrogen, which can be selectively removed under specific conditions to allow for further derivatization.

Key Synthetic Transformations

Oxidation to N-Cbz-4-piperidone

The oxidation of the secondary alcohol in N-Cbz-4-hydroxypiperidine to the corresponding ketone, N-Cbz-4-piperidone, is a fundamental transformation that opens up a plethora of synthetic possibilities, including reductive amination and the introduction of various nucleophiles at the 4-position.

Table 1: Comparison of Oxidation Methods for N-Protected-4-hydroxypiperidine

Oxidation MethodReagentsSolventTypical Yield (%)Purity (%)Reference
Dess-Martin Periodinane (DMP)DMPDichloromethane (DCM)90-95>98%[Analogous N-Boc reaction]
Swern OxidationOxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)~95High[Analogous N-Boc reaction]
TEMPO-catalyzed OxidationTEMPO, NaOClDichloromethane (DCM)/Water>90High[Analogous N-Boc reaction]

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes the oxidation of N-Cbz-4-hydroxypiperidine to N-Cbz-4-piperidone using Dess-Martin periodinane.

Materials:

  • N-Cbz-4-hydroxypiperidine (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.1-1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve N-Cbz-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the mixture vigorously until the layers become clear.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Cbz-4-piperidone.

DOT Diagram: Oxidation Workflow

Oxidation_Workflow Start N-Cbz-4-hydroxypiperidine Reagents DMP, DCM Reaction Oxidation at 0°C to RT Start->Reaction Reagents->Reaction Quench Quench with NaHCO₃/Na₂S₂O₃ Reaction->Quench Workup Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product N-Cbz-4-piperidone Purification->Product

Caption: Workflow for the oxidation of N-Cbz-4-hydroxypiperidine.

Mitsunobu Reaction

The Mitsunobu reaction allows for the stereospecific inversion of the hydroxyl group and the introduction of a variety of nucleophiles, such as phenols, imides, and azides. This reaction is highly valuable for creating diverse libraries of piperidine derivatives.

Table 2: Representative Yields for Mitsunobu Reactions with N-Protected-4-hydroxypiperidine

NucleophileReagentsSolventTypical Yield (%)Reference
Hydrazoic Acid (HN₃)PPh₃, DIADBenzene40[1][2]
Diphenylphosphoryl azide (DPPA)PPh₃, DEADTHF80[2]
SulfonamidePPh₃, DIADTHF91[2]
PhthalimidePPh₃, DEAD/DIADTHFHigh[Analogous N-Boc reaction]

Experimental Protocol: General Mitsunobu Reaction

This protocol provides a general procedure for the Mitsunobu reaction with N-Cbz-4-hydroxypiperidine.

Materials:

  • N-Cbz-4-hydroxypiperidine (1.0 eq)

  • Nucleophile (e.g., phenol, phthalimide) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve N-Cbz-4-hydroxypiperidine (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

DOT Diagram: Mitsunobu Reaction Pathway

Mitsunobu_Pathway cluster_reactants Reactants Start N-Cbz-4-hydroxypiperidine Intermediate Phosphonium Intermediate Start->Intermediate Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Reagents PPh₃, DEAD/DIAD Reagents->Intermediate Product N-Cbz-4-(Nu)-piperidine (Inverted Stereochemistry) Intermediate->Product Byproducts PPh₃O, Hydrazine derivative Intermediate->Byproducts

Caption: General pathway of the Mitsunobu reaction.

Etherification and Esterification

The hydroxyl group of N-Cbz-4-hydroxypiperidine can be readily converted into ethers and esters through standard synthetic methodologies, providing access to a wide range of functionalized piperidine derivatives.

Table 3: General Conditions for Etherification and Esterification

ReactionReagentsBaseSolventTypical Yield (%)
Williamson Ether SynthesisAlkyl halide (e.g., BnBr)NaHTHF or DMFHigh
AcylationAcyl chloride or AnhydrideEt₃N or PyridineDCM or THFHigh

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the formation of an ether linkage at the 4-position of the piperidine ring.

Materials:

  • N-Cbz-4-hydroxypiperidine (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of N-Cbz-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Protocol: Esterification via Acylation

This protocol describes the formation of an ester linkage at the 4-position.

Materials:

  • N-Cbz-4-hydroxypiperidine (1.0 eq)

  • Acyl chloride or anhydride (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-Cbz-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Cool the solution to 0 °C.

  • Add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

  • Quench the reaction with water.

  • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection of the N-Cbz Group

The removal of the Cbz group is a crucial step to enable further functionalization of the piperidine nitrogen. Catalytic hydrogenolysis is the most common and cleanest method for Cbz deprotection.

Table 4: Common Methods for N-Cbz Deprotection

MethodReagentsSolventTypical Yield (%)Reference
Catalytic HydrogenolysisH₂ (1 atm), 10% Pd/CMethanol or Ethanol>95[3][4]
Transfer HydrogenolysisAmmonium formate, 10% Pd/CMethanolHigh[3]
Acidic CleavageHBr in Acetic AcidAcetic AcidVariable[4]

Experimental Protocol: Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group using catalytic hydrogenation.

Materials:

  • N-Cbz-functionalized piperidine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the N-Cbz protected piperidine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

DOT Diagram: Synthetic Utility of N-Cbz-4-hydroxypiperidine

Synthetic_Utility A N-Cbz-4-hydroxypiperidine B N-Cbz-4-piperidone A->B Oxidation C N-Cbz-4-alkoxypiperidine A->C Etherification D N-Cbz-4-acyloxypiperidine A->D Esterification E N-Cbz-4-substituted-piperidine (via Mitsunobu) A->E Mitsunobu Rxn F 4-Substituted Piperidines (N-deprotected) B->F Further Rxns & Deprotection C->F Deprotection D->F Deprotection E->F Deprotection

Caption: Synthetic pathways from N-Cbz-4-hydroxypiperidine.

Conclusion

N-Cbz-4-hydroxypiperidine is a highly adaptable synthetic intermediate with broad applications in the construction of complex piperidine-containing molecules. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development to effectively utilize this versatile building block in their synthetic endeavors. The ability to perform a variety of chemical transformations at the 4-position, coupled with the robust nature and selective deprotection of the Cbz group, makes N-Cbz-4-hydroxypiperidine an invaluable tool in the synthesis of novel therapeutic agents.

References

Application Notes: N-Protection of 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxypiperidine is a bifunctional synthetic building block of significant importance in medicinal chemistry and drug development. Its structure comprises a secondary amine within a piperidine ring and a secondary hydroxyl group. To achieve selective functionalization at either the nitrogen or oxygen atom, a robust protecting group strategy is essential. This document provides detailed protocols for the N-protection of 4-hydroxypiperidine using three common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the desired stability and the specific conditions required for subsequent deprotection.

Choice of N-Protecting Group

The selection of an appropriate N-protecting group is dictated by its stability towards various reaction conditions and the orthogonality of its removal in the presence of other functional groups.

  • Boc (tert-Butoxycarbonyl): The Boc group is one of the most widely used amine protecting groups due to its stability in a broad range of non-acidic conditions.[1] It is readily cleaved under mild acidic conditions, making it suitable for many synthetic routes.[1][2]

  • Cbz (Benzyloxycarbonyl): The Cbz group offers orthogonality to acid- and base-labile protecting groups.[1] It is stable under both acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[1]

  • Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is characterized by its lability under mild basic conditions, often using a secondary amine like piperidine.[3] This allows for deprotection under conditions that leave acid-labile groups intact.[3]

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine

This protocol describes the synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate.

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as methanol or a mixture of dichloromethane and water.[1][4]

  • Add a base, such as sodium bicarbonate (1.0 M aqueous solution, 1.0 eq) or potassium carbonate (1.5 eq).[1][4]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.0-1.1 eq) to the stirring mixture.[1][4]

  • Allow the reaction to warm to room temperature and stir for 6-16 hours.[1][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the organic solvent under reduced pressure.

  • If using an aqueous system, extract the product with dichloromethane (3x).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or by freezing crystallization from petroleum ether.[4]

Deprotection of N-Boc Group:

The N-Boc group can be removed using acidic conditions.

  • Dissolve N-Boc-4-hydroxypiperidine in a suitable solvent like 1,4-dioxane.[5]

  • Add a saturated solution of HCl in 1,4-dioxane.[5]

  • Stir the mixture at room temperature for 2 hours.[5]

  • Monitor the deprotection by TLC.[1]

  • Concentrate the reaction mixture under vacuum to remove the solvent and excess HCl to afford 4-hydroxypiperidine hydrochloride.[1][5]

N_Boc_Protection_Workflow 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction Stir at RT 6-16h 4-Hydroxypiperidine:e->Reaction:w 1. Dissolve Reagents (Boc)₂O, Base (NaHCO₃ or K₂CO₃) Solvent (DCM/H₂O or MeOH) Reagents:s->Reaction:n 2. Add Workup Extraction Drying Concentration Reaction:e->Workup:w 3. Quench & Extract Purification Recrystallization or Freezing Crystallization Workup:e->Purification:w 4. Isolate Crude N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Purification:e->N-Boc-4-hydroxypiperidine:w 5. Purify

Caption: Workflow for the N-Boc protection of 4-hydroxypiperidine.

Protocol 2: N-Cbz Protection of 4-Hydroxypiperidine

This protocol provides a general procedure for the synthesis of benzyl 4-hydroxypiperidine-1-carboxylate.

Materials:

  • 4-Hydroxypiperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a 2:1 mixture of THF and water.[6]

  • Cool the solution to 0 °C in an ice bath.[6]

  • Add sodium bicarbonate (2.0 eq), followed by the dropwise addition of benzyl chloroformate (1.5 eq).[6]

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until completion.[6]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting residue can be purified by silica gel column chromatography.

Deprotection of N-Cbz Group:

The N-Cbz group is commonly removed by hydrogenolysis.

  • Dissolve N-Cbz-4-hydroxypiperidine in methanol or ethanol in a flask suitable for hydrogenation.[6]

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.[6]

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).[6]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[6]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

N_Cbz_Protection_Workflow 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction Stir at 0°C to RT 4-Hydroxypiperidine:e->Reaction:w 1. Dissolve Reagents Cbz-Cl, NaHCO₃ THF/H₂O Reagents:s->Reaction:n 2. Add Workup Extraction Drying Concentration Reaction:e->Workup:w 3. Quench & Extract Purification Column Chromatography Workup:e->Purification:w 4. Isolate Crude N-Cbz-4-hydroxypiperidine N-Cbz-4-hydroxypiperidine Purification:e->N-Cbz-4-hydroxypiperidine:w 5. Purify

Caption: Workflow for the N-Cbz protection of 4-hydroxypiperidine.

Protocol 3: N-Fmoc Protection of 4-Hydroxypiperidine

This protocol is adapted from general procedures for the N-Fmoc protection of secondary amines.

Materials:

  • 4-Hydroxypiperidine

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base

  • Dioxane or a similar organic solvent

  • Diethyl ether

  • Water

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise to the stirred mixture.

  • Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.

  • Add water to the reaction mixture and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Deprotection of N-Fmoc Group:

The Fmoc group is cleaved under basic conditions.

  • Dissolve N-Fmoc-4-hydroxypiperidine in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a 20% (v/v) solution of piperidine in DMF.[3]

  • Stir the mixture at room temperature. The deprotection is typically rapid.[3]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, the product can be isolated by precipitation with a non-polar solvent or by standard aqueous workup and extraction.

N_Fmoc_Protection_Workflow 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction Stir at 0°C to RT 4-Hydroxypiperidine:e->Reaction:w 1. Dissolve Reagents Fmoc-Cl, NaHCO₃ Dioxane/H₂O Reagents:s->Reaction:n 2. Add Workup Extraction Drying Concentration Reaction:e->Workup:w 3. Quench & Extract Purification Crystallization or Column Chromatography Workup:e->Purification:w 4. Isolate Crude N-Fmoc-4-hydroxypiperidine N-Fmoc-4-hydroxypiperidine Purification:e->N-Fmoc-4-hydroxypiperidine:w 5. Purify

Caption: Workflow for the N-Fmoc protection of 4-hydroxypiperidine.

Quantitative Data Summary

The following tables summarize the key quantitative data for the N-protected 4-hydroxypiperidine derivatives.

Table 1: Reaction Conditions and Yields

Protecting GroupReagentBaseSolventTime (h)Temperature (°C)Yield (%)
Boc (Boc)₂ONaHCO₃ / K₂CO₃DCM/H₂O or MeOH6-160 to RTQuantitative[7]
Cbz Cbz-ClNaHCO₃THF/H₂ONot Specified0 to RT~90
Fmoc Fmoc-ClNaHCO₃Dioxane/H₂ONot Specified0 to RTGood to Excellent[1]

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) [M+H]⁺
N-Boc-4-hydroxypiperidine C₁₀H₁₉NO₃201.26[8]≥97[9]3.85 (m, 1H), 3.04 (m, 2H), 1.87 (m, 2H), 1.47 (s, 9H), 1.47 (m, 2H)[8]154.9, 79.7, 67.5, 42.8, 32.5, 28.5[8]202.15[2]
N-Cbz-4-hydroxypiperidine C₁₃H₁₇NO₃235.28[10]~98[11]7.35 (m, 5H), 5.13 (s, 2H), 3.85 (m, 1H), 3.70 (m, 2H), 3.15 (m, 2H), 1.85 (m, 2H), 1.50 (m, 2H)155.3, 136.9, 128.5, 127.9, 127.8, 67.1, 66.8, 43.4, 34.0236.1
N-Fmoc-4-hydroxypiperidine C₂₀H₂₁NO₃323.39≥977.76 (d, 2H), 7.59 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H), 4.47 (d, 2H), 4.24 (t, 1H), 3.90 (m, 1H), 3.75 (m, 2H), 3.20 (m, 2H), 1.90 (m, 2H), 1.55 (m, 2H)155.1, 143.9, 141.3, 127.7, 127.0, 125.1, 120.0, 67.2, 66.9, 47.3, 43.5, 34.1324.2

References

Application Notes and Protocols: The Pivotal Role of Piperidine Derivatives in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, including its ability to serve as a versatile pharmacophore and its conformational flexibility, have led to its incorporation into a vast array of active pharmaceutical ingredients (APIs). Piperidine derivatives are present in more than twenty classes of pharmaceuticals, targeting a wide range of diseases, including those affecting the central nervous system (CNS), cancer, and pain management.[1][2][3][4][5] This document provides detailed application notes and protocols for the synthesis of key APIs containing the piperidine scaffold, along with insights into their mechanisms of action through signaling pathway diagrams.

Key Piperidine-Containing Active Pharmaceutical Ingredients

This section details the synthesis and pharmacological significance of four prominent APIs that feature a piperidine core: Donepezil, Risperidone, Fentanyl, and Methylphenidate.

Donepezil: An Acetylcholinesterase Inhibitor for Alzheimer's Disease

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, used for the palliative treatment of mild to moderate Alzheimer's disease.[6] The piperidine moiety in Donepezil is crucial for its interaction with the active site of the enzyme.

Quantitative Data for Donepezil Synthesis:

StepReactionReagents and ConditionsYield (%)Reference
1N-Benzylation of Ethyl IsonipecotateEthyl isonipecotate, Benzyl chloride, K₂CO₃-[4]
2Reduction to AlcoholN-Benzyl ethyl isonipecotate, Vitride82[4]
3Oxidation to AldehydeN-Benzyl piperidine alcohol, Oxalyl chloride, DMSO, Triethylamine96[4]
4Aldol Condensation5,6-Dimethoxy-1-indanone, N-Benzylpiperidine-4-carboxaldehyde, NaOH, Methanol-[4]
5Hydrogenation2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one, Raney Nickel, Methanesulfonic acid, Methanol-[4]
6Alternative Hydrogenation1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]pyridonium bromide, Platinum on activated carbon, Ammonium acetate, Acetic acid, Ethyl acetate, Rectified spirit, H₂ (55-60 psi)-[7]

Experimental Protocol: Synthesis of Donepezil Intermediate (N-Benzyl piperidine-4-carboxaldehyde) [4]

  • N-Benzylation: To a solution of ethyl isonipecotate (1 equivalent) in a suitable solvent, add potassium carbonate (2 equivalents) and benzyl chloride (1.1 equivalents). Stir the reaction mixture at room temperature until completion (monitored by TLC). Filter the solid and concentrate the filtrate to obtain N-benzyl ethyl isonipecotate.

  • Reduction: Dissolve N-benzyl ethyl isonipecotate in an appropriate solvent and cool the solution. Add Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) solution dropwise while maintaining the temperature. After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction carefully with water and extract the product with an organic solvent. Dry the organic layer and concentrate to yield N-benzyl piperidine alcohol.

  • Oxidation (Swern Oxidation): In a round bottom flask, prepare a solution of oxalyl chloride in dichloromethane and cool it to -70°C. Add dimethyl sulfoxide (DMSO) dropwise, followed by a solution of N-benzyl piperidine alcohol. Stir for 15 minutes, then add triethylamine. Allow the reaction to warm to room temperature. Quench the reaction with water and extract the product. Dry the organic layer and concentrate under vacuum to obtain N-benzyl piperidine-4-carboxaldehyde.

Signaling Pathway: Acetylcholinesterase Inhibition by Donepezil

Donepezil's therapeutic effect stems from its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[8][9] By inhibiting AChE, Donepezil increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory.[2][8]

Donepezil_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Donepezil Donepezil Donepezil->AChE Inhibition Signal_transduction Signal Transduction (Cognitive Function) ACh_receptor->Signal_transduction

Mechanism of action of Donepezil.
Risperidone: An Atypical Antipsychotic

Risperidone is a second-generation antipsychotic medication used to treat schizophrenia, bipolar disorder, and irritability associated with autism. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[10][11]

Quantitative Data for Risperidone Synthesis:

StepReactionReagents and ConditionsYield (%)Reference
1Condensation6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, Na₂CO₃, Acetonitrile/Water-[12]
2Alternative CondensationIntermediates I and II, Na₂CO₃ or K₂CO₃, KI, DMF46 (overall)[13]

Experimental Protocol: Synthesis of Risperidone [12][13]

  • To a mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 equivalent) and sodium carbonate in a solvent mixture of acetonitrile and water, add 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent).

  • Heat the reaction mixture to reflux (approximately 60-85°C) and stir for several hours (e.g., 9 hours to overnight) until the reaction is complete (monitored by HPLC).[13]

  • Cool the reaction mixture and extract the product with a suitable organic solvent like dichloromethane.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain crude Risperidone.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DMF/isopropanol).[13]

Signaling Pathway: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism by Risperidone

Risperidone's antipsychotic action is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[10][14] In the mesolimbic pathway, blockade of D2 receptors is thought to alleviate the positive symptoms of schizophrenia. The 5-HT2A receptor blockade is hypothesized to enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms.

Risperidone_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Dopamine Dopamine Dopamine_vesicle->Dopamine Serotonin_vesicle Serotonin Serotonin Serotonin Serotonin_vesicle->Serotonin D2_receptor Dopamine D2 Receptor Dopamine->D2_receptor HT2A_receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_receptor Signal_D2 Dopaminergic Signaling D2_receptor->Signal_D2 Signal_HT2A Serotonergic Signaling HT2A_receptor->Signal_HT2A Risperidone Risperidone Risperidone->D2_receptor Antagonism Risperidone->HT2A_receptor Antagonism

Risperidone's dual receptor antagonism.
Fentanyl: A Potent Synthetic Opioid Analgesic

Fentanyl is a powerful synthetic opioid analgesic that is 50 to 100 times more potent than morphine.[15][16] It is used for managing severe pain, particularly in cancer patients and during and after surgery. The piperidine ring is a core component of Fentanyl's structure, essential for its interaction with opioid receptors.

Quantitative Data for Fentanyl Synthesis:

StepReactionReagents and ConditionsYield (%)Reference
1Synthesis of N-phenylethylpiperidin-4-one4-piperidone monohydrate hydrochloride, 2-phenylethyl bromide, K₂CO₃, Acetonitrile88[17]
2Reductive AminationN-phenylethylpiperidin-4-one, Aniline, NaBH(OAc)₃, Dichloroethane-[17]
3AcylationN-[1-(2-phenylethyl)-4-piperidinyl]aniline, Propionyl chloride, Triethylamine, Dichloromethane73-78 (overall)[17]

Experimental Protocol: Optimized Synthesis of Fentanyl [17]

  • Synthesis of N-phenylethylpiperidin-4-one: To a suspension of 4-piperidone monohydrate hydrochloride and potassium carbonate in acetonitrile, add 2-phenylethyl bromide. Reflux the mixture for several hours. After cooling, filter the solids and concentrate the filtrate. Purify the resulting oil by flash column chromatography to yield N-phenylethylpiperidin-4-one.

  • Reductive Amination: To a solution of N-phenylethylpiperidin-4-one and aniline in dichloroethane, add sodium triacetoxyborohydride in portions. Stir the reaction at room temperature until completion. Quench the reaction with aqueous sodium bicarbonate and extract the product with an organic solvent. Dry and concentrate the organic layer to obtain N-[1-(2-phenylethyl)-4-piperidinyl]aniline.

  • Acylation: Dissolve N-[1-(2-phenylethyl)-4-piperidinyl]aniline and triethylamine in dichloromethane. Cool the solution and add propionyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water and brine, then dry and concentrate to yield Fentanyl. The product can be further purified by conversion to its hydrochloride or citrate salt.

Signaling Pathway: Mu-Opioid Receptor Activation by Fentanyl

Fentanyl exerts its potent analgesic effects by acting as a strong agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor.[15][18] Activation of the MOR leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the modulation of ion channels, ultimately leading to a decrease in neuronal excitability and the perception of pain.[15]

Fentanyl_Pathway Fentanyl Fentanyl MOR μ-Opioid Receptor (MOR) Fentanyl->MOR Agonism G_protein Gi/o Protein MOR->G_protein Activation Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase Inhibition Ion_channel Ion Channel Modulation G_protein->Ion_channel cAMP ↓ cAMP Adenylyl_cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_channel->Analgesia

Fentanyl's activation of the μ-opioid receptor.
Methylphenidate: A Stimulant for ADHD

Methylphenidate is a central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder (ADHD).[19] It functions by blocking the reuptake of dopamine and norepinephrine at the presynaptic neuron, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[19][20]

Quantitative Data for Methylphenidate Synthesis:

StepReactionReagents and ConditionsYield (%)Reference
1Esterification of Ritalinic AcidRitalinic acid, Methanol, Thionyl chloride95[21]
2Enantioselective Synthesis (Deprotection)Boc-methylphenidate, Methanolic HCl68.5[22]
3Enantioselective Synthesis (Salt to Free Base)D-threo-methylphenidate hydrochloride, NaHCO₃92[22]
4Racemic Synthesis (Condensation)α-ethoxy carbamate, silyl ketene acetal, TESOTf90 (mixture of diastereomers)[5]
5Racemic Synthesis (Hydrogenolysis and HCl salt formation)Carbamate mixture, H₂, Pd(OH)₂, then 3N HCl/MeOH97 (threo), 90 (erythro)[5]

Experimental Protocol: Synthesis of Racemic Methylphenidate Hydrochloride [5][21]

  • Esterification of Ritalinic Acid: To a suspension of ritalinic acid in methanol at 0 to -5°C, add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for several hours. Distill off the solvent and excess thionyl chloride. Add water to the residue and adjust the pH to 10.5-11 with aqueous NaOH. Extract the product with dichloromethane, wash the organic layer, dry, and concentrate to obtain racemic methylphenidate base as an oil.

  • Formation of Hydrochloride Salt: Dissolve the methylphenidate base in a suitable solvent like methanol. Bubble HCl gas through the solution or add a solution of HCl in a solvent. The hydrochloride salt will precipitate. Filter the solid, wash with a non-polar solvent (e.g., diethyl ether), and dry to obtain methylphenidate hydrochloride.

Signaling Pathway: Dopamine Transporter Inhibition by Methylphenidate

Methylphenidate's primary mechanism of action involves the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[20][23] By inhibiting these transporters, methylphenidate prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentrations of these neurotransmitters, enhancing dopaminergic and noradrenergic signaling, which is thought to improve attention and focus in individuals with ADHD.[1][20]

Methylphenidate_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Dopamine ↑ Dopamine Dopamine_vesicle->Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Signal_transduction Enhanced Dopaminergic Signaling Dopamine_receptor->Signal_transduction Methylphenidate Methylphenidate Methylphenidate->DAT Inhibition

Mechanism of action of Methylphenidate.

Conclusion

The piperidine scaffold remains a cornerstone in the development of new and effective pharmaceuticals. The synthetic methodologies outlined in these notes provide a foundation for the preparation of these vital APIs. Understanding the intricate signaling pathways through which these molecules exert their therapeutic effects is paramount for the rational design of future generations of piperidine-based drugs with improved efficacy and safety profiles. The continued exploration of novel synthetic routes and the deeper elucidation of their biological mechanisms will undoubtedly lead to further advancements in the treatment of a wide range of human diseases.

References

Synthetic Routes to Functionalized Piperidine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structural motif, prominently featured in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] Its prevalence underscores the critical importance of robust and versatile synthetic methodologies for accessing functionalized piperidine derivatives. This document provides detailed application notes and experimental protocols for several key synthetic strategies, offering a comparative overview of their scope and utility.

Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines represents the most direct and atom-economical route to the piperidine core.[1][3] This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. While conceptually simple, the reaction can be challenging due to the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom.[1][4]

Comparative Data of Catalytic Systems
Catalyst SystemSubstratePressure (bar)Temperature (°C)Time (h)Yield (%)Reference
PtO₂ (5 mol%)Substituted Pyridines50-70Room Temp6-10~95%[5]
Rh/CPyridine580-High[6]
Iridium(III) ComplexSubstituted Pyridines-Mild-High[7]
Electrocatalytic (Rh/C)PyridineAmbientAmbient-98%[8]
Experimental Protocol: Heterogeneous Catalytic Hydrogenation using PtO₂

This protocol is adapted from the catalytic hydrogenation of substituted pyridines using Platinum(IV) oxide (PtO₂).[5]

Materials:

  • Substituted pyridine (1.0 g)

  • Glacial Acetic Acid (5 mL)

  • PtO₂ (5 mol%)

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

  • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[5]

  • Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours.[5]

  • Upon reaction completion (monitored by TLC), carefully vent the hydrogen gas.

  • Quench the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude piperidine derivative by distillation or column chromatography.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a powerful strategy for the construction of the piperidine ring from acyclic diene precursors.[9] This method, often employing ruthenium-based catalysts, is highly valued for its functional group tolerance and mild reaction conditions.[9]

Experimental Workflow for RCM

RCM_Workflow cluster_prep Substrate Preparation cluster_rcm Ring-Closing Metathesis cluster_post Post-Cyclization Modification start Protected Amino Acid (e.g., D-Serine) int1 Allylamine Intermediate start->int1 Functional Group Manipulation int2 Diene Precursor int1->int2 Introduction of Second Alkene rcm_step RCM Reaction (Grubbs' Catalyst) int2->rcm_step product1 Tetrahydropyridine rcm_step->product1 reduction Stereoselective Hydrogenation product1->reduction final_product Functionalized Piperidine reduction->final_product

Caption: General workflow for piperidine synthesis via RCM.

Experimental Protocol: RCM for a Substituted Piperidine

This protocol is a general representation based on the principles of RCM for piperidine synthesis.[10][11]

Materials:

  • N-protected diallylamine derivative (1.0 mmol)

  • Grubbs' Catalyst (e.g., Grubbs' 1st or 2nd Generation, 5 mol%)

  • Anhydrous, degassed dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the N-protected diallylamine derivative (1.0 mmol) in anhydrous, degassed DCM (concentration typically 0.01-0.1 M) in a flask equipped with a reflux condenser under an inert atmosphere.

  • Add the Grubbs' catalyst (5 mol%) to the solution.

  • Stir the reaction mixture at room temperature or gentle reflux (e.g., 40 °C).

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting tetrahydropyridine derivative by column chromatography.

  • The tetrahydropyridine can then be reduced to the corresponding piperidine via catalytic hydrogenation (e.g., H₂, Pd/C).

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a classic [4+2] cycloaddition for the synthesis of six-membered nitrogen heterocycles, including piperidine derivatives.[12] The reaction of an imine with a diene can be promoted by Lewis acids or Brønsted acids.[12]

Reaction Scheme

Aza_Diels_Alder reactants Imine + Diene transition_state [4+2] Cycloaddition reactants->transition_state Lewis or Brønsted Acid product Tetrahydropyridine Derivative transition_state->product

Caption: Aza-Diels-Alder reaction for tetrahydropyridine synthesis.

Experimental Protocol: Aza-Diels-Alder Reaction

This is a generalized protocol for a Lewis acid-catalyzed aza-Diels-Alder reaction.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Diene (e.g., Danishefsky's diene, 1.2 mmol)

  • Lewis Acid (e.g., ZnCl₂, 10 mol%)

  • Anhydrous solvent (e.g., THF, DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the amine (1.0 mmol) in the anhydrous solvent under an inert atmosphere, add the aldehyde (1.0 mmol). Stir for 30 minutes to form the imine in situ.

  • Add the Lewis acid (10 mol%) to the reaction mixture and stir for 10 minutes.

  • Add the diene (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are important classes of functionalized piperidines.[13] The reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[13]

Reaction Mechanism Overview

Pictet_Spengler start β-Arylethylamine + Aldehyde/Ketone step1 Iminium Ion Formation start->step1 Condensation step2 Intramolecular Electrophilic Aromatic Substitution step1->step2 Acid Catalyst product Tetrahydro-β-carboline or Tetrahydroisoquinoline step2->product Deprotonation

Caption: Key steps in the Pictet-Spengler reaction.

Experimental Protocol: Pictet-Spengler Reaction

This is a general protocol for the synthesis of a tetrahydro-β-carboline from tryptamine and an aldehyde.

Materials:

  • Tryptamine (1.0 mmol)

  • Aldehyde (1.1 mmol)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve tryptamine (1.0 mmol) and the aldehyde (1.1 mmol) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reductive Amination

Reductive amination provides a powerful and versatile "one-pot" approach to the synthesis of piperidines, particularly polyhydroxylated derivatives, from dicarbonyl compounds and an amine.[14][15] The reaction proceeds through the formation of one or two imine intermediates, which are subsequently reduced.[15]

Comparative Data of Reducing Agents in Reductive Amination
Reducing AgentAdvantagesDisadvantagesReference
H₂/Pd/CClean, high yieldingRequires pressure equipment[15]
NaBH₃CNMild, selectiveToxic cyanide byproduct[14]
NaBH(OAc)₃Mild, less toxic than NaBH₃CNCan be less reactive[15]
Borane-Pyridine (BAP)Less toxic, inexpensiveMay reduce other functional groups[16]
Experimental Protocol: Double Reductive Amination

This protocol is a general representation for the synthesis of a polyhydroxypiperidine from a sugar-derived dicarbonyl compound.[14]

Materials:

  • Sugar-derived dicarbonyl compound (1.0 mmol)

  • Amine source (e.g., ammonium acetate, benzylamine, 1.2 mmol)

  • Sodium cyanoborohydride (NaBH₃CN, 2.5 mmol)

  • Methanol

  • Acetic acid

Procedure:

  • Dissolve the dicarbonyl compound (1.0 mmol) and the amine source (1.2 mmol) in methanol.

  • Adjust the pH of the solution to ~6-7 by the addition of acetic acid.

  • Add sodium cyanoborohydride (2.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction by the addition of acetone.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by ion-exchange chromatography or silica gel chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Benzyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-hydroxypiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound after synthesis?

A1: Common impurities typically arise from unreacted starting materials or byproducts of the synthesis reaction. The most prevalent impurities include:

  • 4-Hydroxypiperidine: Due to an incomplete reaction.

  • Benzyl Chloroformate: Unreacted starting material.

  • Benzyl Alcohol: A potential byproduct from the decomposition of benzyl chloroformate.

  • Residual Solvents: Such as dioxane, ethyl acetate, or dichloromethane, depending on the synthetic and purification procedures used.[1][2]

Q2: How do these impurities affect subsequent reactions?

A2: The presence of impurities can have several adverse effects on subsequent synthetic steps:

  • Reduced Reaction Yields: Impurities can react with reagents, leading to a lower yield of the desired product.

  • Formation of Side Products: For instance, unreacted 4-hydroxypiperidine contains a nucleophilic secondary amine that can compete in reactions like Buchwald-Hartwig aminations, leading to undesired N-arylated byproducts.

  • Inaccurate Stoichiometry: The presence of impurities means the actual amount of this compound is lower than what is measured by weight, affecting the stoichiometry of your reaction.

  • Interference with Analytical Methods: Impurity peaks can complicate the analysis of reaction progress and the characterization of the final product by techniques such as NMR, HPLC, and LC-MS.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability and purity of the compound, it is recommended to store it in a cool, dry place, away from light.[3] The material should be kept in a tightly sealed container.

Q4: What is the typical appearance and physical state of pure this compound?

A4: The compound is typically a colorless to pale yellow or orange oil.[2][3] It can also exist as a solid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

  • Possible Cause: Incomplete reaction or loss of product during the work-up and purification steps.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the initial reaction has gone to completion using techniques like TLC or LC-MS before starting the work-up.

    • Extraction pH: During the aqueous work-up, ensure the pH is appropriately controlled to prevent the loss of the product in the aqueous layer. One procedure specifies acidifying the aqueous phase before extraction with ethyl acetate.[3]

    • Washing Steps: Minimize the number of washes with water if the product shows some solubility. Use saturated brine for the final wash to reduce the amount of dissolved water in the organic phase.[3]

    • Chromatography Optimization: If using column chromatography, ensure the chosen solvent system provides good separation between the product and impurities to avoid collecting mixed fractions, which would lower the isolated yield of the pure product.

Issue 2: Presence of Starting Materials in the Final Product

  • Possible Cause: Incomplete reaction or inefficient purification.

  • Troubleshooting Steps:

    • Column Chromatography: This is a highly effective method for removing both polar (4-hydroxypiperidine) and non-polar (benzyl chloroformate) starting materials. A detailed protocol is provided below.

    • Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization can be an effective purification method. Common solvent systems for similar compounds include n-heptane and petroleum ether.[1] Experiment with different solvents or solvent mixtures to find the optimal conditions.

    • Aqueous Wash: An acidic wash can help remove unreacted 4-hydroxypiperidine.

Issue 3: Product Appears as an Oil and is Difficult to Handle

  • Possible Cause: The compound is known to exist as an oil.[2][3] Residual solvent can also contribute to this.

  • Troubleshooting Steps:

    • High Vacuum Drying: Ensure all residual solvents are removed by drying the purified product under a high vacuum.

    • Inducing Crystallization: If a solid form is desired, attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure compound (if available), or by dissolving the oil in a minimal amount of a solvent in which it is highly soluble and then adding an anti-solvent in which it is insoluble.

Data Presentation

PropertyValueReference(s)
Molecular Formula C₁₃H₁₇NO₃[3]
Molecular Weight 235.28 g/mol [3]
Appearance Colorless to pale yellow/orange oil or solid[2][3][4]
Boiling Point 167 °C at 0.2 mmHg[3]
Density 1.554 g/mL at 25 °C[3]
Refractive Index n20/D 1.543[3]
Purity (Assay) Typically ≥ 97%[4]

Experimental Protocols

Protocol 1: Purification by Fast Column Chromatography [3]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a suitable solvent like dichloromethane.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent System: A gradient or isocratic elution can be used. One reported system involves:

    • Petroleum ether with 50% dichloromethane.

    • Followed by 10% acetonitrile containing 2% methanol in chloroform.

  • Procedure: a. Load the prepared sample onto the silica gel column. b. Begin elution with the less polar solvent system. c. Collect fractions and monitor them by Thin Layer Chromatography (TLC). d. Combine the fractions containing the pure product. e. Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Extractive Work-up and Purification [2]

  • Quenching: After the reaction is complete, add water to the reaction mixture.

  • Solvent Removal: Concentrate the mixture in vacuo to remove the organic solvent.

  • Extraction: a. Add water and ethyl acetate to the residue and transfer to a separatory funnel. b. Separate the organic and aqueous layers. c. Wash the organic phase multiple times with water (e.g., 4 x 50 mL for a 10g scale reaction).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified product as a colorless oil.

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification start Crude Product purity_check Purity Analysis (TLC, NMR, LC-MS) start->purity_check is_pure Is Purity >97%? purity_check->is_pure pure_product Pure Product is_pure->pure_product Yes purification_method Select Purification Method is_pure->purification_method No column_chromatography Column Chromatography purification_method->column_chromatography Oily Product / Multiple Impurities recrystallization Recrystallization purification_method->recrystallization Solid Product distillation Vacuum Distillation purification_method->distillation High Boiling Point Impurities post_purification_analysis Analyze Purified Fractions column_chromatography->post_purification_analysis recrystallization->post_purification_analysis distillation->post_purification_analysis post_purification_analysis->is_pure

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of N-Cbz-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Cbz-4-hydroxypiperidine, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N-Cbz-4-hydroxypiperidine?

The synthesis of N-Cbz-4-hydroxypiperidine is typically achieved through the N-protection of 4-hydroxypiperidine using benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is a type of Schotten-Baumann reaction.[1][2] The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the starting amine and render it unreactive.

Q2: What are the common side reactions that can lower the yield of N-Cbz-4-hydroxypiperidine?

Several side reactions can occur, leading to a decreased yield of the desired product:

  • O-acylation: The hydroxyl group of 4-hydroxypiperidine can also react with benzyl chloroformate to form an O-Cbz byproduct.

  • Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to water and can hydrolyze to benzyl alcohol and HCl, especially in the presence of a base.[3] This reduces the amount of reagent available for the desired N-protection.

  • Formation of Di-Cbz Product: While less common with a secondary amine, over-reaction can potentially lead to byproducts.

Careful control of reaction conditions is essential to minimize these side reactions.

Q3: How can I purify the final N-Cbz-4-hydroxypiperidine product?

Purification of the crude product is typically performed using column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes can be used for elution. Recrystallization from a suitable solvent system like ethyl acetate/hexanes can also be employed to obtain the product as a white solid.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N-Cbz-4-hydroxypiperidine.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield of N-Cbz-4-hydroxypiperidine 1. Incomplete reaction: The reaction may not have gone to completion. 2. Hydrolysis of benzyl chloroformate: Presence of water in the reaction mixture. 3. Side reactions: Formation of O-acylated or other byproducts. 4. Suboptimal reaction conditions: Incorrect choice of base, solvent, or temperature.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup. 2. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. 3. Optimize reaction conditions: Refer to the data tables below to select optimal conditions that favor N-acylation. Slow, dropwise addition of Cbz-Cl at a low temperature can improve selectivity. 4. Choose the right base and solvent: Biphasic solvent systems (e.g., THF/water) with a mild inorganic base like sodium bicarbonate can be effective in suppressing side reactions.
Presence of O-acylated byproduct The hydroxyl group of 4-hydroxypiperidine is also nucleophilic and can react with benzyl chloroformate.1. Control the temperature: Running the reaction at a lower temperature (e.g., 0 °C) generally favors the more nucleophilic amine's reaction over the alcohol's. 2. Choice of base: A milder base, such as sodium bicarbonate, is often preferred over strong organic bases like triethylamine to minimize O-acylation. 3. Stoichiometry: Use a slight excess (around 1.05-1.1 equivalents) of benzyl chloroformate. A large excess can increase the likelihood of O-acylation.
Formation of benzyl alcohol as a major byproduct This is primarily due to the hydrolysis of benzyl chloroformate by water present in the reaction mixture or during workup.1. Strict anhydrous conditions: Use freshly distilled, dry solvents and ensure the starting materials are free of water. 2. Biphasic conditions: Using a two-phase system (e.g., dichloromethane/water or THF/water) can help by keeping the concentration of water in the organic phase low, where the reaction with the amine occurs. 3. Careful workup: Quench the reaction carefully and proceed with the extraction without prolonged exposure to aqueous basic conditions.
Difficulty in dissolving the starting material 4-hydroxypiperidine may have poor solubility in some organic solvents.1. Use a co-solvent: A mixture of solvents, such as THF and water or dichloromethane and water, can improve the solubility of the starting amine.[5]

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize the reported yields of N-Cbz-4-hydroxypiperidine under various reaction conditions. This data can help in selecting an optimal protocol for your specific laboratory setup and requirements.

Table 1: Effect of Base and Solvent on Yield

BaseSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Sodium Bicarbonate (NaHCO₃)THF / Water0 to rt2090
N,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)02Not specified
Potassium Carbonate (K₂CO₃)Methanol25-306-8High (not quantified)[6]
Triethylamine (Et₃N)Dichloromethane (DCM)Not specifiedNot specifiedNot specified
PyridineDichloromethane (DCM)Not specifiedNot specifiedNot specified

Note: "rt" denotes room temperature.

Experimental Protocols

Protocol 1: N-Cbz Protection of 4-Hydroxypiperidine using Sodium Bicarbonate in a Biphasic System

This protocol is adapted from a procedure reported to have a high yield.

Materials:

  • 4-Hydroxypiperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

  • Ice bath

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 eq) to the stirred solution.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 20 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Cbz-4-hydroxypiperidine.

Mandatory Visualizations

Diagram 1: Synthetic Workflow for N-Cbz-4-hydroxypiperidine

G Synthesis of N-Cbz-4-hydroxypiperidine cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Dissolve 4-Hydroxypiperidine and Base in Solvent cool Cool to 0 °C start->cool add_cbz Add Benzyl Chloroformate cool->add_cbz react Stir at Room Temperature add_cbz->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Chromatography concentrate->purify end N-Cbz-4-hydroxypiperidine purify->end

Caption: A typical workflow for the synthesis of N-Cbz-4-hydroxypiperidine.

Diagram 2: Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn hydrolysis Cbz-Cl Hydrolysis start->hydrolysis side_products Side Products (e.g., O-acylation) start->side_products monitor_tlc Monitor Reaction by TLC Increase Reaction Time incomplete_rxn->monitor_tlc anhydrous Use Anhydrous Solvents Inert Atmosphere hydrolysis->anhydrous optimize Optimize Conditions: - Lower Temperature - Milder Base - Slow Addition of Cbz-Cl side_products->optimize

Caption: A logical diagram for troubleshooting low yields in the synthesis.

References

Technical Support Center: Benzylation of 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the benzylation of 4-hydroxypiperidine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

The primary challenge in the benzylation of 4-hydroxypiperidine lies in controlling the chemoselectivity between the secondary amine (N-benzylation) and the secondary alcohol (O-benzylation). The secondary amine is generally the more nucleophilic site; however, side reactions can occur depending on the reaction conditions.

Issue 1: Low Yield of Desired N-Benzylated Product (1-Benzyl-4-hydroxypiperidine)

  • Potential Cause: Competing O-benzylation reaction.

  • Troubleshooting Steps:

    • Choice of Base: Avoid strong bases like sodium hydride (NaH) which can significantly deprotonate the hydroxyl group, leading to O-benzylation. Use of a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is recommended to favor N-alkylation. The reaction can also proceed without a base, though it may be slower as the piperidine itself acts as a base.

    • Solvent Selection: Aprotic solvents such as acetonitrile (MeCN), acetone, or dimethylformamide (DMF) are generally preferred for N-alkylation. Protic solvents might solvate the amine to a greater extent, potentially reducing its nucleophilicity.

    • Temperature Control: Running the reaction at room temperature or slightly elevated temperatures can help favor N-benzylation. Higher temperatures may increase the extent of O-benzylation.

    • Stoichiometry: Use a slight excess of 4-hydroxypiperidine relative to the benzylating agent to minimize di-benzylation.

Issue 2: Formation of O-Benzylated Side Product (4-(Benzyloxy)piperidine)

  • Potential Cause: Reaction conditions are too harsh, favoring deprotonation of the hydroxyl group.

  • Troubleshooting Steps:

    • Re-evaluate Base: If a strong base was used, switch to a weaker, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃.

    • Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of O-benzylation.

    • Protecting Group Strategy: For syntheses where exclusive O-benzylation is desired, the nitrogen should first be protected with a suitable protecting group like tert-butoxycarbonyl (Boc).[1][2]

Issue 3: Presence of Di-benzylated Product (1-Benzyl-4-(benzyloxy)piperidine)

  • Potential Cause: Excess of the benzylating agent and/or harsh reaction conditions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry, using no more than one equivalent of the benzylating agent. A slight excess of 4-hydroxypiperidine can be beneficial.[1]

    • Slow Addition: Add the benzylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile, which can help minimize over-alkylation.[3]

    • Milder Conditions: Employ milder reaction conditions (lower temperature, weaker base) to reduce the likelihood of the second benzylation event.

Issue 4: Reaction Not Proceeding or Incomplete Conversion

  • Potential Cause: Insufficiently reactive benzylating agent or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Alkylating Agent Reactivity: Benzyl bromide is generally more reactive than benzyl chloride. If using benzyl chloride, consider converting it in situ to the more reactive benzyl iodide (Finkelstein reaction).[1]

    • Increase Reaction Time/Temperature: While higher temperatures can promote side reactions, a modest increase in temperature or a longer reaction time may be necessary to drive the reaction to completion, especially with less reactive reagents.

    • Catalyst: For certain N-alkylation reactions, the use of a catalyst can be beneficial, although for direct benzylation with benzyl halides, it is not always necessary.

Quantitative Data Summary

Target ProductStarting MaterialBenzylating AgentBaseSolventTemperature (°C)Yield (%)Reference
1-Benzyl-4-hydroxypiperidine4-HydroxypiperidineBenzyl bromideCs₂CO₃Acetone/Toluene2079[4]
N-Alkylated PiperidinePiperidineAlkyl bromide/iodideNoneAcetonitrileRoom Temp.< 70[3]
N-Alkylated PiperidinePiperidineAlkylating agentK₂CO₃DMFRoom Temp.-[3]
O-Benzylated N-Boc-4-hydroxypiperidineN-Boc-4-hydroxypiperidineBenzyl bromideNaHTHF0 to Room Temp.>90[5]

Experimental Protocols

Protocol 1: Selective N-Benzylation of 4-Hydroxypiperidine

This protocol is designed to favor the formation of 1-benzyl-4-hydroxypiperidine while minimizing the formation of the O-benzylated and di-benzylated side products.

  • Materials:

    • 4-Hydroxypiperidine

    • Benzyl bromide

    • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Toluene (anhydrous)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 4-hydroxypiperidine (1.0 equivalent) in acetone at room temperature, add cesium carbonate (1.0 equivalent).[4]

    • Stir the suspension, and then add benzyl bromide (1.0 equivalent) dropwise.[4] A solution of benzyl bromide in toluene can be used.[4]

    • Stir the reaction mixture at room temperature for 24 hours.[4]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1-benzyl-4-hydroxypiperidine.

Visualizations

Benzylation_Pathways 4-Hydroxypiperidine 4-Hydroxypiperidine N_Benzylated 1-Benzyl-4-hydroxypiperidine (Desired Product) 4-Hydroxypiperidine->N_Benzylated N-Benzylation (More Nucleophilic Amine) O_Benzylated 4-(Benzyloxy)piperidine (Side Product) 4-Hydroxypiperidine->O_Benzylated O-Benzylation (Less Nucleophilic Alcohol) Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->N_Benzylated Benzyl_Bromide->O_Benzylated Di_Benzylated 1-Benzyl-4-(benzyloxy)piperidine (Side Product) Benzyl_Bromide->Di_Benzylated N_Benzylated->Di_Benzylated O-Benzylation O_Benzylated->Di_Benzylated N-Benzylation

Caption: Competing reaction pathways in the benzylation of 4-hydroxypiperidine.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_base Check Base Strength start->check_base strong_base Strong Base (e.g., NaH)? check_base->strong_base use_mild_base Switch to Milder Base (e.g., K₂CO₃, Cs₂CO₃) strong_base->use_mild_base Yes check_temp Check Temperature strong_base->check_temp No use_mild_base->check_temp high_temp High Temperature? check_temp->high_temp lower_temp Lower Reaction Temperature high_temp->lower_temp Yes check_stoich Check Stoichiometry high_temp->check_stoich No lower_temp->check_stoich excess_benzyl Excess Benzylating Agent? check_stoich->excess_benzyl use_equiv_benzyl Use 1.0 eq. or slight excess of 4-hydroxypiperidine excess_benzyl->use_equiv_benzyl Yes end Improved Selectivity and Yield excess_benzyl->end No use_equiv_benzyl->end

Caption: Troubleshooting workflow for benzylation of 4-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the main side reaction during the benzylation of 4-hydroxypiperidine?

The main side reaction is the O-benzylation of the hydroxyl group, leading to the formation of 4-(benzyloxy)piperidine. The di-benzylated product, 1-benzyl-4-(benzyloxy)piperidine, can also be formed, especially if an excess of the benzylating agent is used.[1]

Q2: How can I favor N-benzylation over O-benzylation?

To favor N-benzylation, it is crucial to use reaction conditions that do not significantly deprotonate the less acidic hydroxyl group. This typically involves using a mild base, such as potassium carbonate or cesium carbonate, in an aprotic solvent at or near room temperature.[4]

Q3: Is it necessary to use a protecting group for the hydroxyl group to achieve selective N-benzylation?

While not always strictly necessary due to the higher nucleophilicity of the amine, protecting the hydroxyl group can ensure complete selectivity for N-benzylation, especially in complex syntheses.[1] However, for a direct N-benzylation, careful control of reaction conditions often provides good selectivity without the need for protection-deprotection steps.

Q4: What is the role of the base in this reaction?

The base neutralizes the hydrobromic acid (HBr) or hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic and stop the reaction.

Q5: Can I use benzyl alcohol directly for the N-benzylation of 4-hydroxypiperidine?

Direct N-alkylation with alcohols is possible but typically requires a catalyst and often proceeds via a "hydrogen borrowing" mechanism. This method can be more environmentally friendly as the only byproduct is water. However, it requires specific catalytic systems and may have its own set of side reactions to consider.

Q6: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (4-hydroxypiperidine), you can observe the disappearance of the starting material and the appearance of the product(s). The N-benzylated product will have a different Rf value than the starting material and the O-benzylated side product.

Q7: What are the best purification methods to separate the N-benzylated product from the side products?

Flash column chromatography on silica gel is the most effective method for separating the desired 1-benzyl-4-hydroxypiperidine from unreacted starting materials and the O-benzylated and di-benzylated side products. The polarity of these compounds is sufficiently different to allow for good separation with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[1]

References

Technical Support Center: Optimization of Reaction Conditions for Piperidine N-Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-protection of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the piperidine nitrogen?

A1: The most common protecting groups for the piperidine nitrogen are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the overall synthetic strategy, particularly the required orthogonality and the stability of the protecting group to various reaction conditions.[1][2]

Q2: How do I choose the right protecting group for my piperidine derivative?

A2: The selection of a suitable protecting group is dictated by its stability under planned reaction conditions and the ease of its removal without affecting other functional groups in the molecule. This is known as an orthogonal protection strategy.[3][4]

  • Boc (tert-butyloxycarbonyl): Stable to a wide range of non-acidic conditions, including basic and reductive conditions. It is easily removed with strong acids like trifluoroacetic acid (TFA).[2][5][6]

  • Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[3][7] This makes it orthogonal to both Boc and Fmoc groups.[7]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Stable under acidic conditions but is cleaved by mild basic conditions, typically with a solution of piperidine in DMF.[8][9]

Q3: What are the general conditions for Boc protection of piperidine?

A3: The N-protection of piperidine with a Boc group is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[10] Common bases include triethylamine (TEA) or sodium bicarbonate. The reaction is often carried out in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[10]

Q4: How is the Cbz group introduced onto a piperidine nitrogen?

A4: The Cbz group is introduced by reacting the piperidine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or sodium bicarbonate, at low temperatures (e.g., 0 °C).[7]

Q5: What is the standard procedure for Fmoc deprotection?

A5: The standard procedure for Fmoc deprotection involves treating the Fmoc-protected substrate with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[8][9][11] The reaction is typically fast, often completing within minutes at room temperature.[9]

Troubleshooting Guides

Boc-Protection and Deprotection

Q: My Boc-protection reaction is incomplete, resulting in a low yield. What are the possible causes and solutions?

A: Incomplete reactions are a common issue. Here are some potential causes and troubleshooting steps:

  • Insufficient Reagent: Ensure at least a slight excess of Boc anhydride (1.1-1.5 equivalents) is used.

  • Inadequate Base: The base is crucial to neutralize the acid formed during the reaction. Ensure at least one equivalent of a suitable base like triethylamine or sodium bicarbonate is present. For sterically hindered piperidines, a stronger, non-nucleophilic base might be required.

  • Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating might be necessary for less reactive piperidines.

  • Solvent Choice: Ensure the piperidine derivative is fully dissolved in the chosen solvent. If solubility is an issue, try a different solvent or a solvent mixture.

Q: I am observing side products during Boc deprotection with TFA. What are they and how can I minimize them?

A: A common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction.[12][13]

  • Problem: The tert-butyl cation is an electrophile and can react with electron-rich functional groups like indoles (in tryptophan) or thioethers (in methionine).

  • Solution: To prevent this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or anisole.[13]

Cbz-Protection and Deprotection

Q: My Cbz-protection reaction is giving a poor yield. What can I do to improve it?

A: Low yields in Cbz protection can often be attributed to the following:

  • Reagent Quality: Benzyl chloroformate (Cbz-Cl) is moisture-sensitive and can degrade over time. Use fresh or properly stored reagent.

  • Temperature Control: The reaction is typically exothermic. Maintaining a low temperature (0-5 °C) during the addition of Cbz-Cl is critical to prevent side reactions.[7]

  • pH Control: Maintaining a basic pH throughout the reaction is essential for the nucleophilic attack of the piperidine nitrogen.

Q: Catalytic hydrogenolysis for Cbz deprotection is not working. What are the possible reasons?

A: Failure of catalytic hydrogenolysis can be due to several factors:

  • Catalyst Poisoning: The palladium catalyst can be poisoned by sulfur-containing compounds or other impurities. Ensure the starting material and solvent are pure.

  • Catalyst Activity: Use a fresh, active catalyst (e.g., 10% Pd/C). The catalyst should be handled carefully to avoid deactivation.[7]

  • Insufficient Hydrogen: Ensure a proper hydrogen supply, either from a hydrogen balloon or a hydrogenation apparatus. The reaction mixture should be vigorously stirred to ensure good mixing of the gas, liquid, and solid phases.[7]

Fmoc-Protection and Deprotection

Q: During Fmoc deprotection with piperidine, I'm observing a side product with a mass corresponding to the addition of piperidine. What is happening?

A: This is likely due to the reaction of dibenzofulvene (DBF), a byproduct of Fmoc deprotection, with the newly deprotected amine.[12][14]

  • Problem: DBF is an electrophile and can be trapped by the free amine of the peptide, leading to a piperidine adduct.[14]

  • Solution: The use of a sufficient excess of piperidine (typically 20% in DMF) ensures that the piperidine acts as a scavenger for the DBF, preventing its reaction with the peptide.[9]

Q: I am seeing aspartimide formation in my peptide after Fmoc deprotection. How can I prevent this?

A: Aspartimide formation is a common side reaction in peptides containing aspartic acid, particularly in Asp-Gly or Asp-Ser sequences, and is promoted by the basic conditions of Fmoc deprotection.[12][15]

  • Problem: The side-chain carboxylate of aspartic acid can attack the backbone amide, forming a five-membered ring (aspartimide). This can lead to racemization and the formation of β-peptides.[15]

  • Solutions:

    • Use of Additives: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can suppress aspartimide formation.[15]

    • Alternative Bases: Using a weaker base like piperazine in combination with HOBt can be beneficial.[15]

    • Sterically Hindered Protecting Groups: Employing bulky protecting groups on the aspartic acid side chain can sterically hinder the cyclization.[15]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Piperidine
  • Reaction Setup: Dissolve the piperidine derivative (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture at room temperature.[4]

  • Reaction Monitoring: Stir the reaction for 1-4 hours and monitor its progress by thin-layer chromatography (TLC).[4]

  • Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[16]

Protocol 2: General Procedure for N-Cbz Protection of Piperidine
  • Reaction Setup: Dissolve the piperidine derivative (1.0 eq) in an aqueous solution of a base like sodium carbonate or in a mixture of an organic solvent (e.g., DCM) and an organic base (e.g., triethylamine). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, maintaining the temperature below 5 °C.[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[7]

  • Work-up: If using an aqueous base, extract the product with an organic solvent. If using an organic solvent, wash the reaction mixture with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography as needed.

Protocol 3: General Procedure for Fmoc Deprotection
  • Resin Swelling: If working with a solid-phase synthesis, swell the peptidyl-resin in DMF for 30-60 minutes.[8]

  • Deprotection: Drain the solvent and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes.[12]

  • Second Treatment: Drain the deprotection solution and repeat the treatment with a fresh portion of the 20% piperidine in DMF solution for another 5-10 minutes.[12]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagents and byproducts.[12]

Data Presentation

Table 1: Comparison of Common N-Protecting Groups for Piperidine

Protecting GroupAbbreviationStabilityDeprotection ConditionsOrthogonal To
tert-ButyloxycarbonylBocBase, HydrogenolysisStrong Acid (e.g., TFA)[2]Cbz, Fmoc
BenzyloxycarbonylCbzAcid, BaseCatalytic Hydrogenolysis[3]Boc, Fmoc
9-FluorenylmethyloxycarbonylFmocAcidBase (e.g., 20% Piperidine in DMF)[9]Boc, Cbz

Table 2: Troubleshooting Common Issues in Piperidine N-Protection

IssuePotential CauseRecommended Solution
Incomplete Boc-Protection Insufficient Boc₂O or base; low reactivity.Use a slight excess of Boc₂O and base; consider gentle heating.
Side products in Boc-deprotection Alkylation by tert-butyl cation.Add scavengers like triisopropylsilane (TIS) or anisole.[13]
Low yield in Cbz-protection Degraded Cbz-Cl; poor temperature control.Use fresh Cbz-Cl; maintain reaction temperature at 0-5 °C.[7]
Failed Cbz-deprotection Catalyst poisoning or inactivity.Use pure starting materials and fresh catalyst; ensure adequate hydrogen supply.[7]
Piperidine adduct in Fmoc-deprotection Reaction of dibenzofulvene with the free amine.Use a sufficient excess of piperidine (20% in DMF).[9]
Aspartimide formation Base-catalyzed cyclization of aspartic acid.Add HOBt to the deprotection solution; use a weaker base like piperazine.[15]

Visualizations

experimental_workflow cluster_boc Boc Protection Workflow cluster_fmoc Fmoc Deprotection Workflow boc_start Piperidine Derivative boc_step1 Dissolve in DCM/THF Add Base (TEA) boc_start->boc_step1 boc_step2 Add Boc₂O boc_step1->boc_step2 boc_step3 Stir at RT boc_step2->boc_step3 boc_step4 Work-up & Purification boc_step3->boc_step4 boc_end N-Boc-Piperidine boc_step4->boc_end fmoc_start N-Fmoc-Piperidine Derivative fmoc_step1 Treat with 20% Piperidine in DMF fmoc_start->fmoc_step1 fmoc_step2 Repeat Treatment fmoc_step1->fmoc_step2 fmoc_step3 Wash with DMF fmoc_step2->fmoc_step3 fmoc_end Free Piperidine Derivative fmoc_step3->fmoc_end

Caption: General experimental workflows for Boc protection and Fmoc deprotection.

troubleshooting_logic cluster_incomplete Incomplete Reaction cluster_side_products Side Products Observed start Problem Encountered incomplete_q Is the reaction incomplete? start->incomplete_q side_q Are there side products? start->side_q reagent_check Check Reagent Stoichiometry (e.g., excess Boc₂O) incomplete_q->reagent_check temp_check Optimize Temperature (e.g., gentle heating) incomplete_q->temp_check boc_side Boc Deprotection: Add Scavengers (TIS) side_q->boc_side fmoc_side Fmoc Deprotection: Use Additives (HOBt) side_q->fmoc_side

Caption: A logical flowchart for troubleshooting common issues.

References

Technical Support Center: Troubleshooting N-Cbz Deprotection of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-Cbz (benzyloxycarbonyl) deprotection of piperidine derivatives. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guides

This section provides solutions to common problems observed during the N-Cbz deprotection of piperidine derivatives, presented in a question-and-answer format.

Issue 1: Incomplete or Sluggish Catalytic Hydrogenation

Question: My N-Cbz deprotection using catalytic hydrogenation (e.g., H₂ gas with Pd/C) is slow or fails to reach completion. What are the potential causes, and how can I resolve this?

Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.

Potential Causes and Solutions:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers), amines, or other impurities in the starting material or solvent.[1][2][3]

    • Solution: Ensure the starting material is of high purity and free from sulfur-containing contaminants. If the substrate contains a sulfur moiety, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1][3]

  • Poor Catalyst Activity: The activity of the Pd/C catalyst can vary between batches and diminish over time.

    • Solution: Use a fresh, high-quality catalyst. If you suspect catalyst deactivation, try a new batch or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[4] Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be beneficial.[2]

  • Insufficient Hydrogen: Inadequate hydrogen pressure or poor gas-liquid mixing can lead to an incomplete reaction.[1][2]

    • Solution: Increase the hydrogen pressure (e.g., from atmospheric to 50 psi or higher).[1][2] Ensure vigorous stirring to maximize the contact between the gas, liquid, and solid catalyst.[1]

  • Product Inhibition: The deprotected piperidine product, being an amine, can coordinate to the palladium catalyst and inhibit its activity.[1][5]

    • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst and improving the reaction rate.[1][4][5]

  • Poor Solubility: The N-Cbz protected piperidine derivative may have limited solubility in the chosen reaction solvent, hindering its access to the catalyst surface.[2]

    • Solution: Test different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate, or mixtures with water). A moderate increase in temperature (e.g., to 40-60°C) can also improve solubility and reaction rate.[2][4]

Troubleshooting Workflow for Incomplete Catalytic Hydrogenolysis

start Incomplete/Slow Hydrogenolysis cause1 Catalyst Poisoning? start->cause1 cause2 Poor Catalyst Activity? cause1->cause2 No solution1a Purify Substrate (Remove Sulfur) cause1->solution1a Yes cause3 Insufficient Hydrogen? cause2->cause3 No solution2 Use Fresh/Higher Loading of Catalyst cause2->solution2 Yes cause4 Product Inhibition? cause3->cause4 No solution3 Increase H₂ Pressure & Improve Agitation cause3->solution3 Yes cause5 Poor Solubility? cause4->cause5 No solution4 Add Weak Acid (e.g., Acetic Acid) cause4->solution4 Yes solution5 Change Solvent or Increase Temperature cause5->solution5 Yes solution1b Use Alternative Deprotection Method solution1a->solution1b

A troubleshooting workflow for incomplete catalytic hydrogenolysis.

Issue 2: Side Product Formation

Question: I am observing unexpected side products during my N-Cbz deprotection. What are the common side reactions, and how can I minimize them?

Answer: Side reactions can significantly lower your yield and complicate the purification of the desired product. The nature of the side products often depends on the deprotection method used.

Common Side Reactions and Their Prevention:

  • N-Benzylation: During catalytic hydrogenation, the benzyl group can sometimes be transferred to the newly formed amine, resulting in an N-benzyl piperidine side product. This is more likely to occur if the reaction stalls or if there is a localized lack of hydrogen.

    • Prevention: Ensure a sufficient hydrogen supply and efficient stirring. The addition of a small amount of acid can also help by protonating the product amine, making it less nucleophilic.

  • Over-reduction: If your piperidine derivative contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups, or other benzyl ethers), they may also be reduced under catalytic hydrogenation conditions.[6]

    • Prevention: If you have reducible functional groups that you wish to preserve, consider using a milder or more selective deprotection method. Transfer hydrogenation with ammonium formate can sometimes be more selective.[6] Alternatively, non-reductive methods like acidic or nucleophilic cleavage are excellent choices.[3][6]

  • Ring Opening/Fragmentation: Under harsh acidic conditions, particularly with certain substitution patterns on the piperidine ring, ring fragmentation or other rearrangements can occur.

    • Prevention: Use milder acidic conditions. For example, instead of HBr in acetic acid, you might try HCl in a non-reactive solvent like dioxane or isopropanol.[7] Careful control of reaction temperature and time is also crucial.

  • Acetylation: When using HBr in acetic acid for deprotection, the deprotected amine can sometimes be acetylated by the solvent, leading to an N-acetylpiperidine byproduct.

    • Prevention: Use a non-acetylating solvent system, such as HCl in dioxane or isopropanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for N-Cbz deprotection of piperidine derivatives?

A1: Catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas is the most widely used method for N-Cbz deprotection. It is generally clean and efficient, with the byproducts being toluene and carbon dioxide, which are easily removed.[8] However, the "best" method is always substrate-dependent.

Q2: When should I consider using transfer hydrogenation instead of standard catalytic hydrogenation?

A2: Catalytic transfer hydrogenation, often using ammonium formate as the hydrogen donor, is a good alternative when you want to avoid the use of high-pressure hydrogen gas, making it a safer option for standard laboratory setups.[9][10][11] It can sometimes offer better selectivity in the presence of other reducible groups.

Q3: Are there any non-reductive methods for N-Cbz deprotection?

A3: Yes, there are several non-reductive methods. Acidic cleavage using reagents like HBr in acetic acid or HCl in an organic solvent is a common alternative.[7][12] Lewis acids such as TMSI (trimethylsilyl iodide) can also be used, although caution is advised due to the potential for side reactions. More recently, nucleophilic cleavage methods, for example using a thiol and a base, have been developed for substrates that are sensitive to both reduction and strong acids.[6][13]

Q4: How do I choose the best work-up procedure for my deprotection reaction?

A4: The work-up procedure depends on the deprotection method and the properties of your product.

  • For Catalytic Hydrogenation: After the reaction, the catalyst is typically removed by filtration through a pad of Celite®. The filtrate is then concentrated under reduced pressure to give the crude product.[8]

  • For Acidic Deprotection: The reaction mixture is usually concentrated to remove excess acid. The residue is then dissolved in water and basified (e.g., with NaHCO₃ or NaOH) to neutralize the acid and deprotonate the piperidine nitrogen. The free amine can then be extracted with an organic solvent.

  • For Transfer Hydrogenation with Ammonium Formate: The work-up is similar to catalytic hydrogenation. After catalyst filtration, the solvent is evaporated. If the formate salt of the product is formed, a basic work-up may be necessary to obtain the free amine.[14]

Data Presentation: Comparison of N-Cbz Deprotection Methods

The following tables summarize quantitative data for various N-Cbz deprotection protocols, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Catalytic Hydrogenation and Transfer Hydrogenation

MethodCatalystHydrogen DonorSolventTemperature (°C)TimeTypical Yield (%)Notes
Catalytic Hydrogenation10% Pd/CH₂ (1 atm)MethanolRoom Temp1-12 h>90The most common method.[15]
Catalytic HydrogenationPd(OH)₂/CH₂ (1 atm)EthanolRoom Temp4-24 hHighPearlman's catalyst, often more active.[4]
Transfer Hydrogenation10% Pd/CAmmonium FormateMethanolReflux10-60 min85-98Rapid and avoids H₂ gas.[10]
Transfer Hydrogenation10% Pd/CFormic AcidMethanolRoom Temp5-30 min>95Very fast, but forms the formate salt.[2][16]
Rapid Hydrogenolysis10% Pd/CNaBH₄MethanolRoom Temp3-10 min~98Extremely fast deprotection.[17]

Table 2: Acidic and Nucleophilic Cleavage Methods

MethodReagentSolventTemperature (°C)TimeTypical Yield (%)Notes
Acidic Cleavage33% HBr/Acetic AcidAcetic AcidRoom Temp1-2 hHighCan cause side reactions with sensitive substrates.
Acidic CleavageHCl in Dioxane (4M)DioxaneRoom Temp1-3 hHighA milder alternative to HBr/AcOH.
Lewis Acid CleavageAlCl₃HFIPRoom Temp2-16 hHighGood functional group tolerance.[8][13]
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄DMAC75VariableHighUseful for substrates with sulfur or reducible groups.[18]

Experimental Protocols

Below are detailed methodologies for key N-Cbz deprotection experiments.

Protocol 1: Catalytic Hydrogenation using H₂ Gas

  • Materials:

    • N-Cbz-protected piperidine derivative

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

    • Celite® for filtration

  • Procedure:

    • Dissolve the N-Cbz-protected piperidine derivative (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.

    • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the flask, and then carefully evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle three times to ensure the reaction is under a hydrogen atmosphere.[3]

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is often sufficient for atmospheric pressure).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.[8]

    • Concentrate the filtrate under reduced pressure to yield the deprotected piperidine derivative.

Experimental Workflow for Catalytic Hydrogenation

step1 Dissolve Cbz-piperidine in solvent (e.g., MeOH) step2 Add Pd/C catalyst (5-10 mol%) step1->step2 step3 Evacuate flask and backfill with H₂ gas (3x) step2->step3 step4 Stir vigorously at RT under H₂ atmosphere step3->step4 step5 Monitor reaction by TLC or LC-MS step4->step5 step6 Filter through Celite to remove catalyst step5->step6 Reaction Complete step7 Concentrate filtrate in vacuo step6->step7 step8 Purify crude product (if necessary) step7->step8

A general experimental workflow for N-Cbz deprotection via catalytic hydrogenation.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

  • Materials:

    • N-Cbz-protected piperidine derivative

    • 10% Palladium on carbon (Pd/C)

    • Ammonium formate

    • Methanol

    • Celite® for filtration

  • Procedure:

    • To a stirred suspension of the N-Cbz-protected piperidine derivative (1.0 equiv) and 10% Pd/C (equal weight to the substrate) in dry methanol, add anhydrous ammonium formate (5.0 equiv) in a single portion under a nitrogen atmosphere.[10]

    • Heat the resulting reaction mixture to reflux.

    • Monitor the reaction progress by TLC.

    • After completion of the reaction, cool the mixture to room temperature.

    • Remove the catalyst by filtration through a Celite® pad, and wash the pad with chloroform or methanol.[10]

    • The combined organic filtrate is concentrated under reduced pressure to afford the deprotected piperidine derivative. A basic work-up may be required to obtain the free amine from its formate salt.

Protocol 3: Acidic Cleavage using HBr in Acetic Acid

  • Materials:

    • N-Cbz-protected piperidine derivative

    • 33% Hydrogen bromide (HBr) in acetic acid

    • Anhydrous diethyl ether for precipitation

  • Procedure:

    • Dissolve the N-Cbz-protected piperidine derivative (1.0 equiv) in a minimal amount of 33% HBr in acetic acid at room temperature.

    • Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.

    • Upon completion, the product can be precipitated by the addition of anhydrous diethyl ether.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the piperidine derivative as its hydrobromide salt.

    • To obtain the free amine, dissolve the salt in water, basify with a suitable base (e.g., saturated NaHCO₃ solution), and extract with an organic solvent.

References

Stability of Benzyl 4-hydroxypiperidine-1-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Benzyl 4-hydroxypiperidine-1-carboxylate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is the cleavage of the carbamate bond. Under acidic conditions, this typically proceeds via acid-catalyzed hydrolysis to yield 4-hydroxypiperidine, benzyl alcohol, and carbon dioxide. In strong basic conditions, saponification (base-catalyzed hydrolysis) can occur, also resulting in the formation of 4-hydroxypiperidine and benzyl alcohol.

Q2: Is this compound sensitive to light or heat?

A2: While the Cbz (benzyloxycarbonyl) group is generally robust, prolonged exposure to high temperatures or UV light can lead to degradation. Thermal stress can accelerate hydrolysis, while photolytic stress may induce radical-based degradation pathways. It is recommended to store the compound in a cool, dark place.

Q3: I see an unexpected peak in my HPLC analysis after storing my compound in a solution. What could it be?

A3: An unexpected peak could be a degradation product or an impurity from your solvent or reagents. First, run a blank injection of your solvent to rule out solvent impurities. If the peak persists, it is likely a degradant. The most probable degradation product is 4-hydroxypiperidine. Other possibilities include byproducts from the decomposition of the Cbz group. Mass spectrometry (LC-MS) analysis is recommended to identify the structure of the unknown peak.

Q4: Can I use this compound in reactions with strong nucleophiles?

A4: While the carbamate is a relatively stable protecting group, strong nucleophiles can potentially attack the carbonyl carbon of the carbamate, leading to its cleavage. The reactivity will depend on the specific nucleophile, solvent, and temperature. It is advisable to conduct a small-scale trial experiment to assess the stability of the compound under your specific reaction conditions.

Troubleshooting Guides

Issue 1: Significant Degradation of Compound under Mildly Acidic Conditions
  • Possible Cause: The presence of certain reagents or catalysts in your reaction mixture may be accelerating the hydrolysis of the carbamate. Elevated temperatures can also contribute to this issue.

  • Troubleshooting Steps:

    • Analyze a Control Sample: Prepare a solution of this compound in the same solvent system but without other reagents and analyze its stability over time.

    • Lower the Temperature: If the reaction conditions permit, try running your experiment at a lower temperature to minimize acid-catalyzed hydrolysis.

    • Consider an Alternative Protecting Group: If the Cbz group proves too labile for your intended acidic conditions, consider using a more acid-stable protecting group.

Issue 2: Inconsistent Results in Stability Studies
  • Possible Cause: Inconsistent results can arise from variations in sample preparation, analytical methodology, or storage conditions. The purity of the initial material can also play a significant role.

  • Troubleshooting Steps:

    • Verify Analytical Method: Ensure your HPLC or other analytical method is validated for stability indicating studies. The method should be able to separate the parent compound from all potential degradation products.

    • Standardize Sample Handling: Implement a strict protocol for sample preparation, including solvent degassing, precise pH adjustment, and consistent storage of analytical samples.

    • Characterize Starting Material: Use a well-characterized, high-purity batch of this compound for your studies.

Quantitative Stability Data

The following table summarizes illustrative data from a forced degradation study of this compound. This data is representative and should be used as a guideline. Actual results may vary based on specific experimental conditions.

Stress ConditionDuration (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Products
0.1 M HCl246015.2%4-hydroxypiperidine, Benzyl alcohol
0.01 M HCl48608.5%4-hydroxypiperidine, Benzyl alcohol
0.1 M NaOH246012.8%4-hydroxypiperidine, Benzyl alcohol
0.01 M NaOH48606.3%4-hydroxypiperidine, Benzyl alcohol
3% H₂O₂2425< 1%Not significant
Thermal48804.1%4-hydroxypiperidine
Photolytic24252.5%Minor unidentified degradants

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize each aliquot with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

Visualizations

Acid-Catalyzed Degradation Pathway parent This compound protonation Protonation of Carbamate Oxygen parent->protonation + H+ benzyl_cation Benzyl Cation parent->benzyl_cation Cleavage intermediate Carbamic Acid Intermediate protonation->intermediate H2O attack deprotected 4-Hydroxypiperidine intermediate->deprotected Decarboxylation co2 CO2 intermediate->co2 benzyl_alcohol Benzyl Alcohol benzyl_cation->benzyl_alcohol + H2O, -H+

Caption: Acid-catalyzed degradation pathway of this compound.

Base-Catalyzed Degradation Pathway parent This compound attack Hydroxide Attack on Carbonyl Carbon parent->attack + OH- intermediate Tetrahedral Intermediate attack->intermediate deprotected 4-Hydroxypiperidine intermediate->deprotected Elimination benzyl_carbonate Benzyl Carbonate intermediate->benzyl_carbonate benzyl_alcohol Benzyl Alcohol benzyl_carbonate->benzyl_alcohol + H2O carbonate Carbonate benzyl_carbonate->carbonate

Caption: Base-catalyzed degradation (saponification) of this compound.

Experimental Workflow for Stability Study start Prepare Stock Solution (1 mg/mL in ACN) stress Incubate under Stress Conditions (e.g., 0.1 M HCl, 60°C) start->stress sampling Withdraw Aliquots at Time Points stress->sampling neutralize Neutralize and Dilute Sample sampling->neutralize hplc HPLC Analysis neutralize->hplc data Quantify Degradation and Identify Products hplc->data

Caption: General experimental workflow for a forced degradation study.

Troubleshooting Decision Tree start Unexpected Peak in HPLC blank Run Solvent Blank start->blank peak_in_blank Peak Present in Blank? blank->peak_in_blank solvent_issue Solvent Impurity. Use fresh, high-purity solvent. peak_in_blank->solvent_issue Yes degradant_issue Likely a Degradation Product peak_in_blank->degradant_issue No lcms Perform LC-MS Analysis to Identify Peak degradant_issue->lcms structure Correlate Structure with Expected Degradation Pathways lcms->structure

Caption: A decision tree for troubleshooting unexpected HPLC results.

Technical Support Center: Synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from unreacted starting materials, side reactions, and decomposition of reagents. These include:

  • Unreacted 4-hydroxypiperidine: A polar impurity that can be difficult to remove if the reaction does not go to completion.

  • Unreacted Benzyl Chloroformate: Although reactive, traces may remain if not fully quenched.

  • Benzyl Alcohol: A primary decomposition product of benzyl chloroformate, especially in the presence of moisture.[1][2][3]

  • Dibenzyl Carbonate: Formed from the reaction of benzyl chloroformate with benzyl alcohol.

  • Benzyl Chloride: Can be formed from the thermal decomposition of benzyl chloroformate.[3][4]

  • Over-alkylation products: Though less common under controlled conditions, reaction at the hydroxyl group is a possibility.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC analysis is typically a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The disappearance of the 4-hydroxypiperidine starting material (which will have a very low Rf value) and the appearance of the product spot (with a higher Rf) indicate the progression of the reaction. Staining with potassium permanganate or iodine can help visualize the spots.

Q3: What are the recommended purification methods for this compound?

A3: The two primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is the most common and effective method for removing a wide range of impurities. Silica gel is typically used as the stationary phase with a gradient elution of ethyl acetate in hexane.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient method for obtaining highly pure material. Suitable solvent systems include ethyl acetate/heptane or methanol/water.[5]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete Reaction Ensure the reaction is stirred efficiently and for a sufficient duration. Monitor the reaction by TLC until the starting material is consumed. Consider a slight excess of benzyl chloroformate.
Decomposition of Benzyl Chloroformate Use fresh, high-quality benzyl chloroformate. Ensure the reaction is performed under anhydrous conditions where possible, as moisture can lead to its decomposition.[1][2]
Loss during Work-up Be cautious during the aqueous work-up. Ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous layer. Perform multiple extractions with an organic solvent like ethyl acetate to maximize recovery.
Product Adsorption on Silica Gel If using column chromatography, the polar nature of the product can lead to tailing and loss on the column. Deactivating the silica gel with a small amount of triethylamine in the eluent can help mitigate this.
Problem 2: Presence of Impurities After Purification
Impurity Detected Recommended Action
Unreacted 4-hydroxypiperidine This highly polar impurity can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up. If it persists, careful column chromatography with a gradually increasing polarity of the eluent should effectively separate it.
Benzyl Alcohol Benzyl alcohol is a common impurity. It can be removed by thorough washing of the organic layer with water and brine during the work-up. If it co-elutes with the product during column chromatography, a change in the solvent system (e.g., dichloromethane/ethyl acetate) may improve separation. Recrystallization can also be effective.
Dibenzyl Carbonate This non-polar impurity can be effectively removed by column chromatography, as it will elute much faster than the desired product.

Quantitative Data

The following table summarizes typical purity levels and yields that can be expected at different stages of the synthesis and purification process.

Stage Purity (by HPLC/GC) Yield
Crude Product (after work-up) 85-95%90-98%
After Column Chromatography >98%75-90%
After Recrystallization >99%60-80% (may be lower depending on crude purity)

Experimental Protocols

Key Experiment 1: Synthesis of this compound

Materials:

  • 4-Hydroxypiperidine

  • Benzyl chloroformate

  • Sodium bicarbonate (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) and sodium bicarbonate (1.5 eq) in a mixture of DCM and water (1:1).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Key Experiment 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., up to 50% ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction_Vessel Reaction Mixture 4-Hydroxypiperidine->Reaction_Vessel Extraction Liquid-Liquid Extraction Reaction_Vessel->Extraction Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Washing Aqueous Washes Extraction->Washing Drying Drying Agent Washing->Drying Concentration Rotary Evaporation Drying->Concentration Crude Product Column_Chromatography Column Chromatography Concentration->Column_Chromatography Purification Choice Recrystallization Recrystallization Concentration->Recrystallization Purification Choice Pure_Product Pure Benzyl 4-hydroxypiperidine- 1-carboxylate Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Synthesis and Purification Workflow for this compound.

Troubleshooting_Tree Start Problem with Synthesis Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Low_Yield->Impure_Product No Check_Reaction_Completion Check Reaction Completion (TLC) Low_Yield->Check_Reaction_Completion Yes Identify_Impurity Identify Impurity (NMR, GC-MS) Impure_Product->Identify_Impurity Yes Check_Reagent_Quality Check Reagent Quality (esp. Cbz-Cl) Check_Reaction_Completion->Check_Reagent_Quality Optimize_Workup Optimize Work-up Procedure Check_Reagent_Quality->Optimize_Workup Polar_Impurity Polar Impurity? Identify_Impurity->Polar_Impurity NonPolar_Impurity Non-Polar Impurity? Identify_Impurity->NonPolar_Impurity Acid_Wash Perform Acid Wash in Work-up Polar_Impurity->Acid_Wash e.g., 4-hydroxypiperidine Adjust_Chromatography Adjust Chromatography Gradient Polar_Impurity->Adjust_Chromatography e.g., Benzyl Alcohol NonPolar_Impurity->Adjust_Chromatography e.g., Dibenzyl Carbonate Recrystallize Recrystallize with appropriate solvent system Adjust_Chromatography->Recrystallize

Caption: Troubleshooting Decision Tree for Synthesis Issues.

References

Technical Support Center: Scaling Up the Synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis, offering troubleshooting advice for common issues encountered during laboratory and pilot-plant production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: Scaling up this synthesis from laboratory to industrial production can introduce several challenges. The primary issues often revolve around:

  • Exothermic Reaction Control: The reaction between 4-hydroxypiperidine and benzyl chloroformate is exothermic. What is manageable on a small scale can lead to thermal runaways in larger reactors if not properly controlled, potentially causing product decomposition and the formation of byproducts.

  • Mass and Heat Transfer Limitations: In larger vessels, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration. This can result in incomplete reactions and an increase in impurity formation.

  • Reagent Addition Rate: The rate of addition of benzyl chloroformate is critical. A slow and controlled addition is necessary to manage the exotherm. On a larger scale, maintaining a consistent and appropriate addition rate can be challenging.

  • Work-up and Purification: Laboratory-scale purification methods like column chromatography are often not feasible or economical at an industrial scale. Developing a robust crystallization or distillation process for purification is a key challenge.

  • Impurity Profile: The types and quantities of impurities may differ between small and large-scale batches. New or previously undetected impurities can emerge at a larger scale, requiring thorough analysis and control.

Q2: What are the key safety precautions to consider when working with benzyl chloroformate on a large scale?

A2: Benzyl chloroformate is a hazardous reagent that requires careful handling, especially in large quantities. Key safety precautions include:

  • Moisture Sensitivity: Benzyl chloroformate reacts with water and moisture to produce toxic and corrosive hydrogen chloride (HCl) gas and can also decompose to form phosgene at elevated temperatures.[1][2][3] All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen).

  • Thermal Instability: The reagent can decompose at elevated temperatures. It is crucial to store it in a cool, dry place and to control the temperature of the reaction mixture carefully.

  • Corrosivity: It is corrosive to metals and tissues.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. For larger quantities, a face shield and respiratory protection may be necessary.

  • Exothermic Reaction: As mentioned, the reaction is exothermic. A robust cooling system for the reactor is necessary to prevent a runaway reaction.

Q3: What are the likely byproducts in this synthesis, especially at a larger scale?

A3: Potential byproducts can arise from several sources:

  • Di-acylated products: If the reaction conditions are not carefully controlled, the hydroxyl group of the product can react with another molecule of benzyl chloroformate to form a carbonate byproduct.

  • Unreacted starting materials: Incomplete reaction can leave residual 4-hydroxypiperidine or benzyl chloroformate.

  • Degradation products: Benzyl chloroformate can degrade to benzyl alcohol and other compounds, which may then participate in side reactions. Impurities in the starting benzyl chloroformate, such as benzyl chloride and benzaldehyde, can also lead to the formation of related impurities in the final product.

  • Over-alkylation: If a strong base is used in excess, there is a possibility of side reactions involving the piperidine ring.

Q4: How can I purify this compound on a large scale without using column chromatography?

A4: While column chromatography is effective in the lab, it is generally not practical for large-scale production.[4] Alternative purification methods include:

  • Crystallization: This is often the most viable method for large-scale purification of solid compounds. Developing a suitable solvent system is key. A combination of a good solvent (in which the product is soluble at high temperatures) and an anti-solvent (in which the product is insoluble) is often effective.

  • Distillation: As this compound is an oil at room temperature with a high boiling point, vacuum distillation can be an effective purification method for removing less volatile or more volatile impurities.

  • Liquid-Liquid Extraction: A carefully designed series of aqueous extractions at different pH values can help remove basic and acidic impurities.

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up
Potential Cause Troubleshooting Steps
Poor Temperature Control - Ensure the reactor's cooling system is adequate for the batch size. - Monitor the internal reaction temperature closely. - Consider a slower addition rate of benzyl chloroformate to better manage the exotherm.
Inefficient Mixing - Use an appropriate agitator and agitation speed for the reactor geometry to ensure homogeneity. - Check for "dead zones" in the reactor where mixing is poor.
Incomplete Reaction - Verify the quality and stoichiometry of all reagents. - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) until completion is confirmed.
Product Loss During Work-up - Optimize the extraction procedure to minimize the formation of emulsions. - Ensure the pH is accurately adjusted during aqueous washes to prevent product loss.
Issue 2: Product Purity is Lower Than in Lab-Scale Batches
Potential Cause Troubleshooting Steps
Increased Impurity Formation - Re-evaluate the reaction temperature and reagent addition rate. Localized overheating due to poor mixing can increase byproduct formation. - Analyze the impurity profile to identify the major contaminants and their potential sources.
Ineffective Purification - If using crystallization, screen for a more effective solvent system. Consider seeding the crystallization to improve consistency. - For distillation, ensure the vacuum level and temperature profile are optimized for the separation of the desired product from impurities.
Contamination from Equipment - Ensure the reactor and all transfer lines are thoroughly cleaned before use.
Lower Quality Starting Materials - Analyze the purity of the starting materials, as larger batches may be sourced from different suppliers with varying quality.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Synthesis Parameters (Illustrative)

ParameterLab-Scale (e.g., 50g)Pilot-Scale (e.g., 5kg)Key Considerations for Scale-Up
Yield Typically >95%85-95%Yields may decrease slightly due to less ideal heat and mass transfer.
Reaction Time 1-2 hours3-5 hoursSlower reagent addition and longer heating/cooling times are required.
Purity (crude) ~90-95%~80-90%Impurity levels may be higher before dedicated large-scale purification.
Purification Method Column ChromatographyCrystallization/DistillationChromatography is generally not scalable for this type of product.
Major Impurities Unreacted starting materialsUnreacted starting materials, di-acylated byproduct, thermal degradation productsNew impurities may appear due to longer reaction times and higher temperatures.

Experimental Protocols

Detailed Methodology for Scaled-Up Synthesis

This protocol describes a representative procedure for the synthesis of this compound on a pilot scale.

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • 4-Hydroxypiperidine

  • Benzyl chloroformate

  • Sodium hydroxide (NaOH)

  • Toluene

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the 10 L reactor with 4-hydroxypiperidine (e.g., 500 g) and toluene (e.g., 2.5 L). Begin agitation.

  • Base Addition: Prepare a solution of NaOH (e.g., 210 g) in water (e.g., 2.5 L) and add it to the reactor.

  • Cooling: Cool the reaction mixture to 0-5 °C using the reactor's cooling jacket.

  • Benzyl Chloroformate Addition: Slowly add benzyl chloroformate (e.g., 880 g) to the reaction mixture via the addition funnel over 2-3 hours, maintaining the internal temperature between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with water (2 x 2 L) and brine (1 x 2 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Solvent Removal: Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound with high purity.

Visualizations

Synthesis_Pathway 4-Hydroxypiperidine 4-Hydroxypiperidine Product This compound 4-Hydroxypiperidine->Product + Benzyl Chloroformate (Base, Solvent) Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow cluster_start Problem Identification cluster_investigation Investigation cluster_action Corrective Actions cluster_verification Verification Start Low Yield or Purity in Scale-Up Check_Temp Review Temperature Control Data Start->Check_Temp Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Reagents Analyze Starting Material Purity Start->Check_Reagents Optimize_Temp Adjust Cooling/Addition Rate Check_Temp->Optimize_Temp Optimize_Mixing Modify Agitator/Speed Check_Mixing->Optimize_Mixing Source_Reagents Qualify New Reagent Source Check_Reagents->Source_Reagents Run_Test_Batch Perform Small-Scale Test with Changes Optimize_Temp->Run_Test_Batch Optimize_Mixing->Run_Test_Batch Source_Reagents->Run_Test_Batch Run_Test_Batch->Start Unsuccessful Implement_Changes Implement Changes at Scale Run_Test_Batch->Implement_Changes Successful

References

Technical Support Center: Purity Assessment of N-Cbz-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical techniques used in the purity assessment of N-Cbz-4-hydroxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for determining the purity of N-Cbz-4-hydroxypiperidine?

A1: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.[1] High-Performance Liquid Chromatography (HPLC) is ideal for quantifying non-volatile impurities. Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile components, including residual solvents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and quantifying proton-containing impurities.[1][2]

Q2: What are the common impurities found in N-Cbz-4-hydroxypiperidine?

A2: Common impurities often originate from the synthetic route. The primary impurities are typically unreacted starting materials and byproducts related to the Cbz protecting group. These may include:

  • 4-Hydroxypiperidine: Resulting from incomplete protection of the starting material.

  • Benzyl Alcohol, Dibenzyl Carbonate, and Benzyl Chloroformate: Byproducts and unreacted reagents from the Cbz protection step.[3]

Q3: How do impurities in N-Cbz-4-hydroxypiperidine affect downstream applications?

A3: Impurities can have several detrimental effects, including:

  • Reduced Reaction Yields: Impurities can compete for reagents, leading to lower yields of the desired product.[1]

  • Formation of Side Products: Reactive impurities can participate in subsequent reactions, complicating purification and analysis.[1]

  • Altered Physical Properties: The presence of contaminants can change properties like melting point and solubility.[2]

  • Interference with Analytical Methods: Impurity peaks can co-elute with the main compound or other components, complicating the analysis of reaction progress.[1][2]

Q4: What is a typical purity specification for N-Cbz-4-hydroxypiperidine?

A4: For research and development purposes, a purity of >98% is often considered acceptable.[4][5] However, for pharmaceutical applications, much stricter purity requirements are enforced, often exceeding 99.5% with stringent controls on specific impurities.[3]

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing

  • Possible Cause: Secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica-based column.[6]

  • Troubleshooting Steps:

    • Add a Competitive Amine: Introduce a small amount of an amine, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.[3]

    • Use a Base-Deactivated Column: Employ a column specifically designed to minimize silanol interactions.

    • Adjust Mobile Phase pH: Lowering the mobile phase pH can protonate the piperidine nitrogen, reducing its interaction with the stationary phase.

Issue 2: Poor Resolution Between the Main Peak and Impurities

  • Possible Cause: The mobile phase composition is not optimal for separating compounds with similar polarities.[3]

  • Troubleshooting Steps:

    • Adjust the Gradient: If using a gradient, make it shallower to enhance separation.[3]

    • Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and improve resolution.[3]

    • Modify Mobile Phase pH: Adjusting the pH can change the ionization state of impurities, thereby altering their retention times.[3]

Issue 3: Variable Retention Times

  • Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or inadequate column equilibration.[7]

  • Troubleshooting Steps:

    • Ensure Proper Mixing and Degassing: Prepare fresh mobile phase and ensure it is thoroughly degassed.[7]

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.[7]

    • Increase Equilibration Time: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This Reverse-Phase HPLC (RP-HPLC) method is suitable for the routine purity assessment of N-Cbz-4-hydroxypiperidine.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Sample Preparation: Accurately weigh approximately 10 mg of the N-Cbz-4-hydroxypiperidine sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Data Analysis: The purity is calculated based on the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm[3]
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is effective for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of N-Cbz-4-hydroxypiperidine.[8]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler

  • Split/splitless injector

Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane). For derivatization, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group to a more volatile trimethylsilyl ether.[8]

Data Analysis: Purity is determined by the area percentage of the main peak. Impurities can be identified by their mass spectra.

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Detector MS or FID
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Injection Volume 1 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be used for purity determination without the need for a specific reference standard of the analyte.[8]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation: Accurately weigh about 10-20 mg of N-Cbz-4-hydroxypiperidine and a known amount of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.[8]

Data Analysis: The purity is calculated by comparing the integral of a characteristic peak of N-Cbz-4-hydroxypiperidine to the integral of a peak from the internal standard.

ParameterCondition
Solvent DMSO-d6
Internal Standard Maleic Acid
Pulse Program Standard quantitative 1H experiment
Relaxation Delay (d1) 30 seconds (to ensure full relaxation of all protons)
Number of Scans 16 or higher for good signal-to-noise

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment of N-Cbz-4-hydroxypiperidine.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution rt_drift Retention Time Drift? start->rt_drift solution_tailing Add TEA to Mobile Phase or Use Base-Deactivated Column peak_tailing->solution_tailing Yes solution_resolution Adjust Gradient Slope or Change Organic Modifier poor_resolution->solution_resolution Yes solution_rt Check Temp Control & Mobile Phase Prep rt_drift->solution_rt Yes

References

Technical Support Center: Synthesis of Piperidine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of piperidine carboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the piperidine carboxylate core structure?

A1: The primary synthetic routes include the catalytic hydrogenation of pyridine carboxylates, various cyclization strategies, and the functionalization of pre-existing piperidine rings. The reduction of pyridines is a widely used method, though it presents challenges such as requiring harsh conditions and managing chemoselectivity.[1][2][3][4] Cyclization methods, like intramolecular aza-Michael reactions and transition metal-catalyzed annulations, offer alternative pathways to construct the piperidine ring.[5][6]

Q2: Why is N-protection necessary during the synthesis of piperidine carboxylates?

A2: The secondary amine of the piperidine ring is nucleophilic and can participate in unwanted side reactions. Protecting groups, such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc), are crucial to prevent over-alkylation or acylation and to direct the reactivity of other functional groups on the molecule.[7][8] The choice of protecting group is also important for orthogonal deprotection strategies in multi-step syntheses.[7]

Q3: I am observing significant racemization of my chiral piperidine carboxylic acid during an amide coupling reaction. What could be the cause and how can I mitigate it?

A3: Racemization is a common issue when activating chiral carboxylic acids, often proceeding through an azlactone intermediate.[9] To minimize this, consider using coupling reagents known to suppress racemization, such as phosphonium or aminium-based reagents, sometimes with additives.[9] Careful control of reaction temperature and the choice of a non-nucleophilic base can also help preserve stereochemical integrity.

Q4: My catalytic hydrogenation of a substituted pyridine carboxylate is not proceeding to completion or is giving multiple products. What are the likely issues?

A4: Catalytic hydrogenation of pyridines can be challenging due to the aromatic stability of the ring.[2] Incomplete conversion can result from insufficient hydrogen pressure, inadequate temperature, or catalyst poisoning.[2][4][10] The formation of multiple products can be due to the non-selective reduction of other functional groups (e.g., olefins, nitro groups) or dehalogenation if halogen substituents are present.[1] The catalyst itself (e.g., PtO₂, Rh/C, Pd/C) and the solvent system can significantly influence the reaction's success and stereoselectivity (formation of cis/trans isomers).[1][3]

Q5: What are the main challenges when scaling up the synthesis of piperidine carboxylates?

A5: Scaling up from a laboratory to a pilot or industrial scale introduces several challenges.[11] These include managing thermal gradients in larger reactors, ensuring efficient mixing to avoid localized concentration spikes, and controlling gas evolution.[11] Side reactions that were minor on a small scale can become significant, impacting yield and purity.[11] Furthermore, processes that rely on chromatography for purification at the lab scale may become cumbersome and costly, necessitating the development of alternative purification methods like crystallization or salt formation.[12][13]

Troubleshooting Guides

Issue 1: Low Yield in Catalytic Hydrogenation of Pyridine Carboxylates
Symptom Possible Cause Suggested Solution
Incomplete Conversion Inadequate hydrogen pressure or temperature.Increase hydrogen pressure (typically 30-80 bar) and/or temperature (60-100 °C) as tolerated by the substrate.[4] Consider using a high-pressure reactor.[10]
Catalyst poisoning.Ensure the substrate and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). Consider using a different catalyst (e.g., PtO₂, Rh₂O₃, Pd/C).[1][10]
Catalyst activity is too low.Use a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂) can be more reactive than Pd/C.[10]
Mixture of Products Non-selective reduction of other functional groups.Choose a catalyst with higher chemoselectivity or protect sensitive functional groups prior to hydrogenation.
Dehalogenation of the substrate.This is a common side reaction.[1] Consider alternative synthetic routes or milder hydrogenation conditions if possible, although this is often difficult to avoid.
Formation of a mixture of cis and trans isomers.The diastereomeric ratio can be influenced by hydrogen pressure and the catalyst. Experiment with different pressures and catalysts (e.g., Pt/C) to optimize for the desired isomer.[4]
Issue 2: Side Reactions During Coupling and Derivatization
Symptom Side Reaction Suggested Solution
Unexpected mass corresponding to starting material + guanidinium group. Guanidinium Byproduct Formation with HATU/HBTU reagents.[9]Avoid a large excess of the coupling reagent. Use stoichiometric amounts or pre-activate the carboxylic acid before adding the piperidine.[9]
Formation of a cyclic dimer, especially with piperidine-2-carboxamides. Diketopiperazine (DKP) Formation. [9]After N-deprotection, proceed immediately with the next coupling step to minimize the time the free amine is available for intramolecular cyclization.[9]
Loss of stereochemistry at a chiral center. Racemization/Epimerization. [9]Use racemization-suppressing coupling reagents. Maintain low reaction temperatures and use a non-nucleophilic base like DIEA.[9]
Multiple alkylations or acylations on the piperidine nitrogen. Over-alkylation/Over-acylation. Ensure the piperidine nitrogen is appropriately protected (e.g., with Boc or Cbz) before carrying out reactions on other parts of the molecule.[7]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Pyridine Carboxylate
  • Preparation: In a high-pressure autoclave, dissolve the substituted pyridine carboxylate (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid, ethanol, or methanol).[3][14]

  • Catalyst Addition: Add the catalyst (e.g., 5-10 mol% PtO₂ or Pd/C) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas 3-5 times, and then pressurize with hydrogen to the desired pressure (e.g., 50-80 bar).[3][4]

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 60-80 °C) with vigorous stirring.[4] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization, column chromatography, or by forming an acid addition salt to facilitate isolation.[12]

Protocol 2: Purification of a Piperidine Carboxylate Ester via Acid Addition Salt Formation
  • Dissolution: Dissolve the crude piperidine carboxylate ester in an inert solvent such as an alcohol, ester, or ether.[12]

  • Acid Addition: Add a solution of a suitable acid (e.g., L-(+)-tartaric acid, oxalic acid) in an appropriate solvent to the crude ester solution.[12]

  • Precipitation: Stir the mixture to allow the acid addition salt to precipitate. The solid can be isolated by filtration.

  • Isolation of Pure Ester: The solid salt can be carried forward, or the pure ester can be liberated by neutralizing the salt with a base and extracting the free ester into an organic solvent.

  • Final Steps: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified piperidine carboxylate ester.[9]

Visualizations

G cluster_start Starting Materials cluster_methods Synthetic Transformations cluster_end Product & Purification PyridineCarboxylate Pyridine Carboxylate Reduction Catalytic Hydrogenation (e.g., H₂, PtO₂/Pd/C) PyridineCarboxylate->Reduction AcyclicPrecursors Acyclic Precursors Cyclization Cyclization Strategies (e.g., Aza-Michael) AcyclicPrecursors->Cyclization Protection N-Protection (e.g., Boc, Cbz) Reduction->Protection Cyclization->Protection Esterification Esterification / Amide Coupling Protection->Esterification Deprotection N-Deprotection Esterification->Deprotection CrudeProduct Crude Piperidine Carboxylate Deprotection->CrudeProduct Purification Purification (Chromatography, Recrystallization, Salt Formation) CrudeProduct->Purification FinalProduct Pure Piperidine Carboxylate Purification->FinalProduct

Caption: General workflow for the synthesis of piperidine carboxylates.

G Start Low Yield in Catalytic Hydrogenation? Incomplete Incomplete Reaction? Start->Incomplete Yes SideProducts Side Products Observed? Start->SideProducts No Increase_Conditions Increase H₂ Pressure / Temp. Incomplete->Increase_Conditions Yes Change_Catalyst Use Fresh/Different Catalyst (e.g., PtO₂, Pd(OH)₂) Incomplete->Change_Catalyst No, conditions maxed Dehalogenation Dehalogenation Occurring? SideProducts->Dehalogenation Yes Check_Purity Check Substrate/Solvent Purity (Catalyst Poisoning) Change_Catalyst->Check_Purity Stereo_Issue Mixture of Stereoisomers? Dehalogenation->Stereo_Issue No Alt_Route Consider Alternative Route Dehalogenation->Alt_Route Yes Optimize_Stereo Optimize Pressure/Catalyst for Stereoselectivity Stereo_Issue->Optimize_Stereo Yes

Caption: Troubleshooting guide for catalytic hydrogenation issues.

G cluster_reactions Potential Reactions Piperidine Piperidine Starting Material DesiredProduct Desired Amide Product Piperidine->DesiredProduct Desired Pathway DKP Diketopiperazine (DKP) (Intramolecular Cyclization) Piperidine->DKP Side Reaction (Piperidine-2-carboxamides) Guanidinium Guanidinium Byproduct (Attack on Reagent) Piperidine->Guanidinium Side Reaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->DesiredProduct Desired Pathway Racemization Racemized Product CarboxylicAcid->Racemization Side Reaction (Chiral Acids) CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->DesiredProduct Desired Pathway CouplingReagent->Guanidinium Side Reaction

References

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Benzyl 4-hydroxypiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the benzyl 4-hydroxypiperidine-1-carboxylate scaffold serves as a versatile template for designing novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, targeting key proteins implicated in various diseases. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.

This document synthesizes findings on the diverse biological roles of these compounds, including their activity as antagonists for dopamine D4 and histamine H3 receptors, and as inhibitors of the dopamine transporter, acetylcholinesterase (AChE), and histone deacetylases (HDACs). By presenting a clear comparison of their potency and selectivity, this guide aims to facilitate further research and development in this promising area of medicinal chemistry.

Comparative Biological Activities

The following tables summarize the in vitro activities of various this compound derivatives and structurally related compounds against several key biological targets.

Dopamine D4 Receptor Antagonism

Derivatives of 3- and 4-benzyloxypiperidine have been identified as potent and selective dopamine D4 receptor antagonists.[1][2][3] The affinity of these compounds, expressed as the inhibition constant (Ki), is crucial for their potential application in treating central nervous system disorders.

Compound IDR (Substitution on N-benzyl)O-Alkyl GroupKi (nM)Reference
8a 3-Fluoro3-Fluorobenzyl205.9[1]
8b 3,4-Difluoro3-Fluorobenzyl169[1]
8c 4-Fluoro-3-methyl3-Fluorobenzyl135[1]
8e 4-Methyl3-Fluorobenzyl241[1]
8f 2-Methyl3-Fluorobenzyl343[1]
8j 4-Fluoro-3-methyl2-Methylimidazo[1,2-a]pyridine188[1]
8p 4-Fluoro-3-methyl3-Methylimidazo[1,5-a]pyridine166[1]
8w 3-Fluoro-4-methoxy3-Fluorobenzyl165[1]
14a 3-Fluoro-4-methoxybenzyl4,4-Difluoro-3-(phenoxymethyl)0.3[3]
Histamine H3 Receptor Antagonism

Non-imidazole 1-benzyl-4-hydroxypiperidine derivatives have been explored as histamine H3 receptor antagonists, with potencies influenced by the nature of the linker and the substituent on the benzyl group.[4][5]

Compound IDLinker from Piperidine OxygenR (Substitution on Benzyl)pKi / pA2Reference
1d -Unsubstituted7.79 (pA2)[4]
9b1 -(CH2)3-N(CH3)-Unsubstituted6.78 (pKi)[5]
9b2 -(CH2)3-N(CH3)-4-Methyl7.09 (pKi)[5]
9b5 -(CH2)5-N(CH3)-4-Methyl6.99 (pKi)[5]
9b6 -(CH2)5-N(CH3)-4-Chloro6.97 (pKi)[5]
Dopamine Transporter (DAT) Inhibition

Hydroxypiperidine analogues have shown high affinity for the dopamine transporter, indicating their potential as treatments for conditions like cocaine addiction.[6]

CompoundStereochemistryDAT Binding IC50 (nM)Dopamine Uptake IC50 (nM)Reference
(+)-5 (+) enantiomer0.464.05[6]
(-)-5 (-) enantiomer56.738.0[6]
Acetylcholinesterase (AChE) Inhibition

N-benzylpiperidine carboxamide derivatives, where the ester linkage is replaced by a more stable amide, have been synthesized and evaluated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease.[7] Another series based on an indanone moiety has also shown potent inhibition.[8]

Compound IDCore StructureAChE IC50 (µM)Reference
5 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate0.03[7]
20 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide5.94[7]
28 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41[7]
13e (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine0.0057[8]
Histone Deacetylase (HDAC) Inhibition

N-benzyl spiro-piperidine hydroxamic acid-based derivatives have demonstrated potent and selective inhibition of HDACs, particularly HDAC6.[9]

Compound IDR (Substitution on Benzyl)HDAC6 IC50 (µM)HDAC8 IC50 (µM)Selectivity (HDAC8/HDAC6)Reference
8e 4-Fluoro0.240.582.4[9]
8f 3-Fluoro0.180.573.2[9]
8g 3-Trifluoromethyl0.190.653.4[9]
8h 4-Trifluoromethyl0.186.2534.7[9]
8i 2,4-Dichloro0.088.12101.5[9]
8k 2,4-Difluoro0.088.64108.0[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Dopamine D4 Receptor Binding Assay

This assay determines the binding affinity of a test compound to the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]spiperone.

  • Test Compound: Derivatives of this compound.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding) or 50 µL of haloperidol (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [³H]spiperone (final concentration ~0.2 nM).

    • 100 µL of the cell membrane preparation (10-20 µg protein).

  • Incubate the plate at room temperature for 90 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the competitor concentration using non-linear regression.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory effect of test compounds.

Materials:

  • Enzyme: Acetylcholinesterase (AChE) from electric eel.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Test Compound: Derivatives of this compound.

  • Positive Control: Donepezil.

  • 96-well microplate and microplate reader (412 nm).

Procedure:

  • Prepare solutions of AChE (0.25 U/mL), ATCI (15 mM), and DTNB (10 mM) in the phosphate buffer.

  • Prepare serial dilutions of the test compounds and the positive control in the buffer.

  • In a 96-well plate, add in triplicate:

    • 50 µL of phosphate buffer.

    • 25 µL of the test compound or control at various concentrations.

    • 25 µL of the AChE solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 25 µL of the DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm and continue to read at 1-minute intervals for 10 minutes.

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This assay measures the activity of HDAC enzymes and the inhibitory potential of test compounds using a fluorogenic substrate.

Materials:

  • Enzyme: Recombinant human HDAC6 or HDAC8.

  • Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Trypsin solution.

  • Buffer: Assay buffer (e.g., 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0).

  • Test Compound: Derivatives of this compound.

  • Positive Control: Trichostatin A (TSA) or Tubastatin A.

  • 96-well black microplate and fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in the assay buffer.

  • In a 96-well black plate, add in triplicate:

    • 40 µL of assay buffer.

    • 10 µL of the test compound or control at various concentrations.

    • 25 µL of the HDAC enzyme solution.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution (containing Trichostatin A to stop the HDAC reaction).

  • Incubate at 37°C for 15 minutes.

  • Measure the fluorescence at an excitation of 360 nm and an emission of 460 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these derivatives exert their effects is critical for rational drug design and predicting their physiological outcomes.

Dopamine D4 Receptor Signaling

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Antagonism of this receptor by this compound derivatives blocks the downstream signaling cascade initiated by dopamine.

D4_Receptor_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates G_protein Gαi/o Protein D4R->G_protein Activates Antagonist Benzyl 4-hydroxypiperidine-1- carboxylate Derivative Antagonist->D4R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D4 receptor signaling pathway and its inhibition by antagonists.

Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease

In the context of Alzheimer's disease, the inhibition of AChE by these derivatives increases the availability of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor AChE Inhibitor (Derivative) Inhibitor->AChE Inhibits Signal Signal Transduction AChR->Signal

Caption: Mechanism of acetylcholinesterase inhibition in the synapse.

Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors modulate gene expression by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes.

HDAC_Inhibition cluster_0 Normal State cluster_1 With HDAC Inhibitor HAT Histone Acetyltransferase (HAT) Acetylated_Histone Acetylated Histone (Open Chromatin) HAT->Acetylated_Histone Adds Acetyl Group HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone (Closed Chromatin) HDAC->Deacetylated_Histone Removes Acetyl Group Acetylated_Histone->HDAC Gene_Expression Gene Expression Acetylated_Histone->Gene_Expression Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression HDAC_Inhibitor HDAC Inhibitor (Derivative) Inhibited_HDAC Inhibited HDAC HDAC_Inhibitor->Inhibited_HDAC Inhibits Increased_Acetylation Increased Acetylation (Open Chromatin) Tumor_Suppressor Tumor Suppressor Gene Expression Increased_Acetylation->Tumor_Suppressor

Caption: Mechanism of action of Histone Deacetylase (HDAC) inhibitors.

This guide provides a foundational comparison of the biological activities of this compound derivatives. The presented data and experimental frameworks are intended to support further investigation and the development of novel therapeutics based on this versatile chemical scaffold.

References

Comparing Benzyl 4-hydroxypiperidine-1-carboxylate with other N-protected piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into pharmacologically active compounds to enhance properties such as solubility and metabolic stability.[1][2] The strategic use of N-protecting groups is paramount for the selective functionalization of its secondary amine and hydroxyl groups. This guide provides an objective comparison of Benzyl 4-hydroxypiperidine-1-carboxylate (N-Cbz-4-hydroxypiperidine) with two common alternatives, N-Boc-4-hydroxypiperidine and N-Fmoc-4-hydroxypiperidine, supported by experimental data to inform synthetic strategy.

At a Glance: Comparison of N-Protecting Groups for 4-Hydroxypiperidine

The choice of an N-protecting group is a critical decision in a synthetic route, dictating the conditions for subsequent reactions and deprotection strategies. The key is orthogonality—the ability to selectively remove one protecting group without affecting others.[3] The Cbz, Boc, and Fmoc groups offer this orthogonality, being labile to hydrogenolysis, acid, and base, respectively.

CharacteristicThis compound (Cbz)tert-Butyl 4-hydroxypiperidine-1-carboxylate (Boc)9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate (Fmoc)
Lability HydrogenolysisAcid-LabileBase-Labile
Typical Deprotection H₂, Pd/CTFA in DCM; HCl in Dioxane20% Piperidine in DMF
Stability Stable to mild acid and baseStable to base and hydrogenolysisStable to acid and hydrogenolysis
Key Advantages Crystalline products, cost-effectiveBroad compatibility with non-acidic reagentsMild deprotection, suitable for automated synthesis
Potential Limitations Incompatible with reducible groups (e.g., alkenes, alkynes)Requires strong acid for cleavageBase-lability can be a limitation with certain substrates

Synthesis of N-Protected 4-Hydroxypiperidines

The preparation of these key building blocks is a crucial first step. Below is a comparison of typical synthetic protocols and reported yields.

N-Protected CompoundKey ReagentsTypical SolventTypical Yield
N-Cbz-4-hydroxypiperidine 4-Hydroxypiperidine, Benzyl chloroformate, Base (e.g., NaHCO₃)Dichloromethane/Water~99%[4]
N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine, Di-tert-butyl dicarbonate, Base (e.g., NaHCO₃)Dichloromethane/WaterQuantitative[5][6]
N-Fmoc-4-hydroxypiperidine 4-Hydroxypiperidine, Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃)Dioxane/Water>90%[3]

Performance in Downstream Reactions

The choice of N-protecting group can influence the efficiency of subsequent reactions involving the 4-hydroxyl group. Here, we compare their performance in two common transformations: oxidation and O-alkylation.

Oxidation to N-Protected 4-Piperidones

N-protected 4-piperidones are versatile intermediates, for example, in the synthesis of 4-aryl-4-hydroxypiperidines.[7] The following table compares common oxidation methods for N-Boc-4-hydroxypiperidine. While specific comparative data for the Cbz and Fmoc analogues is sparse, the trend of high efficiency with modern oxidation reagents is expected to be similar.

Oxidation MethodReagentsTypical Yield (N-Boc)Purity (N-Boc)
Swern Oxidation Oxalyl chloride, DMSO, Et₃N>95%>98%
Dess-Martin Periodinane DMP90-98%>99%
TEMPO-catalyzed TEMPO, NaOCl85-95%>95%
O-Alkylation

O-alkylation of the hydroxyl group is a common strategy to introduce further diversity. The choice of base and reaction conditions is crucial for achieving high yields and preventing side reactions.[8]

N-Protected CompoundAlkylating AgentBaseSolventTypical Yield
N-Boc-4-hydroxypiperidine Benzyl bromideNaHTHFHigh (Specific yield not reported)[8]
N-Cbz-4-hydroxypiperidine Benzyl bromideNaHTHFHigh (Specific yield not reported)
N-Fmoc-4-hydroxypiperidine Alkyl halide4 Å Molecular SievesN/AGood (Specific yield not reported)[9]

Deprotection: Releasing the Piperidine Nitrogen

The ease and efficiency of the deprotection step are critical for the overall success of a synthetic sequence.

N-Protecting GroupDeprotection ConditionsTypical Reaction TimeTypical Yield
Cbz 10% Pd/C, H₂ atmosphere, Methanol2-20 hours90%[10]
Boc Saturated HCl in 1,4-Dioxane, Room Temp.2 hours99%[10]
Fmoc 20% Piperidine in DMF, Room Temp.15-30 minutes>90%[3][11]

Application in Drug Synthesis: The JAK Inhibitor Tofacitinib

N-protected piperidine derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals. A notable example is the Janus kinase (JAK) inhibitor, Tofacitinib, used in the treatment of rheumatoid arthritis.[12] The synthesis of a key chiral intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, highlights the utility of a protected piperidine scaffold.[1][13][14]

G cluster_start Starting Material cluster_synthesis Synthesis of Chiral Amine Intermediate cluster_coupling Coupling and Final Steps start 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation ring_opening Epoxide Ring Opening (with Methylamine) epoxidation->ring_opening chiral_resolution Chiral Resolution (e.g., with L-DPTT) ring_opening->chiral_resolution Racemic cis-amine intermediate (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine chiral_resolution->intermediate coupling Nucleophilic Substitution (with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) intermediate->coupling debenzylation Debenzylation (Deprotection) (e.g., H₂, Pd/C) coupling->debenzylation acylation Acylation (with Ethyl Cyanoacetate) debenzylation->acylation tofacitinib Tofacitinib acylation->tofacitinib

Synthetic pathway to Tofacitinib highlighting the piperidine intermediate.

Experimental Protocols

Synthesis of this compound (N-Cbz-4-hydroxypiperidine)[5]

To a cooled (ice bath) solution of 4-hydroxypiperidine (10 g, 0.099 mol) and N,N-diisopropylethylamine (87 mL, 0.495 mol) in methylene dichloride (200 mL) under a drying tube, benzyl chloroformate (14.1 mL, 0.099 mol) was added over 2 hours. Water (20 mL) was added, and the solvents were evaporated in vacuo. The residue was taken up in water (200 mL) and ethyl acetate (200 mL). The organic phase was separated, washed with water (4 x 50 mL), dried over Na₂SO₄, and concentrated to yield the product as a colorless oil.

Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)[6]

A mixture of 4-hydroxypiperidine (10.0 g, 98.9 mmol), 1 M aqueous sodium hydrogen carbonate solution (150 mL), and dichloromethane was prepared. Di-tert-butyl dicarbonate (21.6 g, 98.9 mmol) was added to the stirred mixture. The reaction was stirred at room temperature for 15 hours. The phases were separated, and the organic layer was worked up to isolate the product in quantitative yield.

Synthesis of 9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate (N-Fmoc-4-hydroxypiperidine)[4]

To a solution of an amino acid (or in this case, 4-hydroxypiperidine) in aqueous sodium bicarbonate, a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane or acetone is added slowly at 0-5°C with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then diluted with water and washed with diethyl ether. The aqueous layer is acidified to pH 2-3 with dilute HCl, and the product is extracted with ethyl acetate. A typical yield for this type of reaction is over 90%.

General Procedure for Deprotection
  • N-Cbz Deprotection (Hydrogenolysis): The N-Cbz protected compound is dissolved in a suitable solvent (e.g., methanol), and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated.[3]

  • N-Boc Deprotection (Acidolysis): The N-Boc protected compound is dissolved in a saturated solution of HCl in 1,4-dioxane or a solution of TFA in dichloromethane. The mixture is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under vacuum to yield the hydrochloride or trifluoroacetate salt of the deprotected piperidine.[10]

  • N-Fmoc Deprotection (Basolysis): The N-Fmoc protected compound is treated with a 20% solution of piperidine in DMF. The reaction is typically complete within 30 minutes at room temperature. The solvent and excess piperidine are removed under vacuum.[3][11]

G cluster_protection Protection cluster_reaction Downstream Reaction cluster_deprotection Deprotection hydroxypiperidine 4-Hydroxypiperidine reagents Protection Reagent (Cbz-Cl, Boc₂O, or Fmoc-Cl/OSu) + Base hydroxypiperidine->reagents protected_piperidine N-Protected 4-Hydroxypiperidine reagents->protected_piperidine downstream_reagents Reaction Reagents (e.g., Oxidizing agent, Alkyl halide) protected_piperidine->downstream_reagents functionalized_piperidine Functionalized N-Protected 4-Hydroxypiperidine downstream_reagents->functionalized_piperidine deprotection_reagents Deprotection Reagent (H₂/Pd/C, Acid, or Base) functionalized_piperidine->deprotection_reagents final_product Final Product with Free Piperidine N-H deprotection_reagents->final_product

General workflow for the use of N-protected 4-hydroxypiperidines.

References

A Comparative Guide to the Structure-Activity Relationship of N-Substituted 4-Hydroxypiperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of biologically active agents. The strategic modification of the piperidine nitrogen (N-1 position), often following the deprotection of an N-Cbz or N-Boc precursor, allows for the fine-tuning of pharmacological activity against a diverse array of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various N-substituted 4-hydroxypiperidine analogs, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro activities of N-substituted 4-hydroxypiperidine analogs against several key protein targets. These datasets highlight how modifications to the N-substituent influence potency and selectivity.

Table 1: SAR of N-Substituted 4-Hydroxypiperidine Analogs as CCR5 Receptor Antagonists

Compound IDN-SubstituentCCR5 Binding IC50 (nM)
6k [Structure]Potent (unspecified)
10h [Structure]11

Data sourced from a study on novel piperidine series of CCR5 antagonists. Optimization of the N-substituent led to a significant improvement in potency, with compound 10h demonstrating an IC50 of 11 nM.[1]

Table 2: SAR of N-Substituted Piperidine Derivatives as 5-HT4 Receptor Agonists

Compound IDN-Substituent5-HT4 Binding Affinity (Ki, nM)hERG Inhibition (%) @ 1µM
Cisapride 4-amino-5-chloro-2-methoxybenzoyl15.265.4
23g N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivative0.810.2

A series of benzamide derivatives were synthesized as 5-HT4 receptor agonists. Compound 23g showed promising results with high 5-HT4 receptor binding affinity and low hERG inhibition, making it a potential candidate for treating GI disorders.[2]

Table 3: SAR of N-Substituted 4-Hydroxypiperidines as Histamine H₃ Receptor Antagonists

CompoundN-SubstituentH₃ Receptor Affinity (pA₂)
Analog 1 1-[(benzylfuran-2-yl)methyl]8.47
Analog 2 benzyl-7.79
Thioperamide (Reference) -8.67

This study explored non-imidazole histamine H₃ receptor antagonists, showing that the N-substituent plays a critical role in receptor affinity.[3]

Table 4: SAR of N-Benzyl Piperidine Derivatives as Dual HDAC/AChE Inhibitors

Compound IDN-SubstituentHDAC IC50 (µM)AChE IC50 (µM)
d5 [Structure]0.176.89
d10 [Structure]0.453.22

A series of N-benzyl piperidine derivatives were evaluated as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for potential use in Alzheimer's disease.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in the literature for evaluating N-substituted 4-hydroxypiperidine analogs.

1. Synthesis of N-Substituted 4-Hydroxypiperidine Analogs (General Protocol)

A common synthetic route involves the use of a protecting group on the piperidine nitrogen, such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc), to allow for selective modification at other positions. The N-substituent is introduced after the deprotection of the nitrogen.

  • N-Protection: 4-hydroxypiperidine is reacted with benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium bicarbonate) to yield N-Cbz-4-hydroxypiperidine or N-Boc-4-hydroxypiperidine.

  • Deprotection: The Cbz group is typically removed by hydrogenolysis (H₂ gas with a palladium catalyst), while the Boc group is removed under acidic conditions.

  • N-Alkylation/Arylation: The deprotected 4-hydroxypiperidine is then reacted with an appropriate alkyl or aryl halide (or other electrophile) to introduce the desired N-substituent.

2. CCR5 Receptor Binding Assay

This assay determines the affinity of test compounds for the CCR5 receptor by measuring their ability to displace a radiolabeled ligand.

  • Cell Membranes: Prepare membrane fractions from a cell line overexpressing the human CCR5 receptor (e.g., HOS-CD4-CCR5).

  • Radioligand: Use a suitable radioligand, such as [¹²⁵I]-MIP-1α or a labeled small molecule antagonist.

  • Assay Procedure:

    • Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in a suitable assay buffer.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

3. 5-HT₄ Receptor Agonist Activity Assay (cAMP Assay)

This functional assay measures the ability of a compound to stimulate the 5-HT₄ receptor, which is coupled to the production of cyclic AMP (cAMP).

  • Cell Line: Use a cell line stably expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).

  • Assay Procedure:

    • Plate the cells in a multi-well format.

    • Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Add varying concentrations of the test compound.

    • Stimulate the cells for a defined period.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

4. Histamine H₃ Receptor Binding Assay

This assay measures the affinity of compounds for the histamine H₃ receptor.

  • Cell Line: Utilize a cell line stably expressing the human histamine H₃ receptor (e.g., HEK-293 or CHO-K1).

  • Radioligand: A common radioligand is [³H]-N-α-methylhistamine ([³H]NAMH).

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

5. HDAC Enzyme Inhibition Assay (Fluorometric)

This assay measures the ability of compounds to inhibit the activity of histone deacetylases.

  • Enzyme Source: Use purified recombinant human HDAC enzyme or nuclear extracts from cells.

  • Substrate: A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is used.

  • Assay Procedure:

    • Incubate the HDAC enzyme with the test compound at various concentrations.

    • Add the fluorogenic substrate to initiate the enzymatic reaction.

    • After a set incubation time, add a developer solution (containing a protease like trypsin) that cleaves the deacetylated substrate, releasing a fluorescent product.

    • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start N-Cbz-4-hydroxypiperidine deprotection Deprotection (e.g., Hydrogenolysis) start->deprotection free_piperidine 4-Hydroxypiperidine deprotection->free_piperidine alkylation N-Alkylation / N-Arylation free_piperidine->alkylation analogs N-Substituted Analogs alkylation->analogs binding_assay Receptor Binding Assay analogs->binding_assay functional_assay Functional Assay analogs->functional_assay enzyme_assay Enzyme Inhibition Assay analogs->enzyme_assay sar_analysis SAR Analysis binding_assay->sar_analysis functional_assay->sar_analysis enzyme_assay->sar_analysis G cluster_input Input cluster_process Process cluster_output Output scaffold Core Scaffold (4-Hydroxypiperidine) synthesis Chemical Synthesis scaffold->synthesis substituents N-Substituents (Alkyl, Aryl, etc.) substituents->synthesis bioassay Biological Assays synthesis->bioassay activity_data Activity Data (IC50, Ki, EC50) bioassay->activity_data sar_model SAR Model activity_data->sar_model

References

In vitro evaluation of compounds derived from Benzyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of a new class of compounds derived from Benzyl 4-hydroxypiperidine-1-carboxylate reveals potent and selective antagonists for the dopamine D4 receptor, a key target in the development of treatments for various neuropsychiatric disorders.

This guide provides an in vitro evaluation of a series of novel benzyloxy piperidine derivatives, comparing their binding affinities for the human dopamine D1, D2, D3, D4, and D5 receptors. The data presented herein, supported by detailed experimental protocols and pathway visualizations, offers valuable insights for researchers and professionals engaged in drug discovery and development.

Comparative Binding Affinity

The inhibitory constants (Ki) of the synthesized benzyloxy piperidine derivatives against the five human dopamine receptor subtypes were determined using radioligand binding assays. The results, summarized in the table below, highlight a number of compounds with high affinity and selectivity for the D4 receptor.

CompoundD1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D5 Ki (nM)
8a >10000>10000>10000205.9>10000
8b >10000>10000>10000169>10000
8c >10000>10000>10000135>10000
8d ((R)-enantiomer of 8c) >10000>10000>100001980>10000
8e >10000>10000>10000241>10000
8f >10000>10000>10000343>10000
8g >10000>10000>100001040>10000
9a >10000>10000>10000167>10000
9b >10000>10000>10000338>10000
9c >10000>10000>10000166>10000
9d >10000>10000>10000134>10000
9e >10000>10000>10000230>10000
9f >10000>10000>10000311>10000
9g >10000>10000>10000250>10000
9h >10000>10000>10000160>10000
9i >10000>10000>10000145>10000
9j >10000>10000>1000096>10000
9k >10000>10000>10000187>10000
11a >10000>10000>10000299>10000
11d >10000>10000>10000121>10000

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptors

The binding affinities of the test compounds were determined by competitive inhibition of radioligand binding to membranes from HEK293 cells stably expressing the human dopamine D1, D2, D3, D4, or D5 receptors.

Materials:

  • Cell Membranes: Membranes harvested from HEK293 cells stably expressing human dopamine D1, D2, D3, D4, or D5 receptors.

  • Radioligands:

    • [3H]SCH23390 for D1 and D5 receptors.

    • [3H]N-methylspiperone for D2, D3, and D4 receptors.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific Binding Determination: Haloperidol (10 µM).

  • Test Compounds: Dissolved in DMSO to prepare stock solutions.

  • 96-well plates.

  • Scintillation Counter.

Procedure:

  • Cell membranes were thawed and diluted in assay buffer to the desired protein concentration.

  • In a 96-well plate, 25 µL of radioligand, 25 µL of test compound at various concentrations (or vehicle for total binding, or haloperidol for non-specific binding), and 200 µL of diluted cell membranes were added to each well.

  • The plates were incubated for 90 minutes at room temperature.

  • The binding reaction was terminated by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • The filters were dried, and the radioactivity was counted using a scintillation counter.

  • The IC50 values were determined from the concentration-response curves using non-linear regression analysis.

  • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism of Action

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that belongs to the D2-like family. Upon binding to its endogenous ligand, dopamine, or an antagonist compound, it initiates a signaling cascade that modulates neuronal activity. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP (decreased) AC->cAMP converts Dopamine Dopamine (Agonist) Dopamine->D4R binds Antagonist Benzyloxy Piperidine Derivative (Antagonist) Antagonist->D4R blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response leads to

Caption: Dopamine D4 receptor signaling pathway.

Experimental Workflow for Binding Affinity Determination

The process of determining the in vitro binding affinity of the novel compounds involves a systematic workflow from cell culture to data analysis.

Experimental_Workflow A HEK293 Cell Culture with stable expression of Dopamine Receptors B Membrane Preparation A->B C Radioligand Binding Assay (96-well plate format) B->C D Incubation (90 min, Room Temp) C->D E Filtration and Washing D->E F Scintillation Counting E->F G Data Analysis (IC50 and Ki determination) F->G

Caption: Experimental workflow for radioligand binding assay.

A Comparative Guide to the Analytical Validation of Benzyl 4-hydroxypiperidine-1-carboxylate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. Benzyl 4-hydroxypiperidine-1-carboxylate is a key building block in the synthesis of numerous pharmaceutical compounds, making the accurate assessment of its purity a critical step in quality control. This guide provides an objective comparison of various analytical techniques for the validation of this compound purity, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the desired level of sensitivity and precision. The most common and effective techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. Reversed-phase HPLC, in particular, is well-suited for separating this compound from its potential impurities based on polarity.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that suppliers often cite purity of this compound as determined by GC, it is a highly relevant method. It offers excellent resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that does not require a reference standard of the analyte. It provides both structural information and a highly accurate purity assessment by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.

A summary of the performance characteristics of these techniques for the analysis of this compound is presented in the table below. The data represents typical values that can be expected from a validated method for a compound of this nature.

ParameterHPLC with UV DetectionGC with FIDqNMR (400 MHz)
Principle Separation based on polaritySeparation based on volatility and boiling pointAbsolute quantification based on nuclear spin properties
Typical Purity Assay >99.0% (Area Percent)>99.0% (Area Percent)98.0 - 101.0% (w/w)
Limit of Detection (LOD) 0.01 - 0.05%0.005 - 0.02%~0.1%
Limit of Quantitation (LOQ) 0.03 - 0.15%0.015 - 0.06%~0.3%
Precision (%RSD) < 1.0%< 1.0%< 0.5%
**Linearity (R²) **>0.999>0.999>0.999
Key Advantages Suitable for a wide range of impurities, non-destructive.High resolution and sensitivity for volatile impurities.Absolute quantification without a specific reference standard, provides structural confirmation.
Limitations Requires a chromophore for UV detection, relative quantification.Not suitable for non-volatile or thermally labile impurities.Lower sensitivity than chromatographic methods, potential for signal overlap.

Potential Impurities

The purity of this compound can be affected by impurities originating from the synthetic route or degradation. A common synthesis involves the reaction of 4-hydroxypiperidine with benzyl chloroformate.[1] Therefore, potential process-related impurities may include:

  • Unreacted Starting Materials: 4-hydroxypiperidine and benzyl chloroformate.

  • By-products of Synthesis: Di-substituted products or other side-reaction products.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify potential degradation products and establish the stability-indicating nature of the analytical methods.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative experimental protocols for HPLC, GC, and qNMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To determine the purity of this compound and separate it from potential impurities by reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.

Gas Chromatography (GC) Method

Objective: To determine the purity of this compound by GC with Flame Ionization Detection (FID).

Instrumentation:

  • Gas chromatograph equipped with an autosampler, a split/splitless injector, and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 1 mL of a suitable solvent such as dichloromethane or methanol.

Quantitative NMR (qNMR) Method

Objective: To determine the absolute purity of this compound by ¹H-qNMR using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent and transfer it to an NMR tube.

Data Analysis:

  • The purity is calculated using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.

Visualization of Analytical Workflows

To better illustrate the logical flow of the analytical validation process and the selection of a suitable method, the following diagrams are provided.

Analytical_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_scope Define Scope and Acceptance Criteria select_methods Select Analytical Methods (HPLC, GC, qNMR) define_scope->select_methods method_dev Method Development and Optimization select_methods->method_dev method_val Method Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) method_dev->method_val forced_deg Forced Degradation Study method_dev->forced_deg data_analysis Data Analysis and Interpretation method_val->data_analysis forced_deg->method_val Provides samples for specificity testing final_report Final Validation Report data_analysis->final_report

Caption: A flowchart of the analytical method validation process.

Method_Selection_Logic cluster_primary Primary Purity Methods cluster_orthogonal Orthogonal/Confirmatory Method start Purity Assessment of This compound hplc HPLC (General Purity, Non-volatile Impurities) start->hplc gc GC (Volatile Impurities, Residual Solvents) start->gc qnmr qNMR (Absolute Purity, Structural Confirmation) hplc->qnmr Orthogonal Confirmation gc->qnmr Orthogonal Confirmation

Caption: A decision tree for selecting an analytical technique.

References

A Comparative Analysis of Synthetic Routes to N-Protected 4-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-protected 4-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a vast array of pharmaceutical agents. The strategic incorporation of this motif can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative analysis of the most prevalent synthetic strategies to access this valuable intermediate, focusing on the widely used Boc, Cbz, and Fmoc protecting groups. Experimental data is presented to facilitate the selection of the most appropriate synthetic route based on factors such as yield, reaction time, and scalability.

At a Glance: Comparison of Synthetic Routes

The synthesis of N-protected 4-hydroxypiperidines is predominantly achieved through two highly effective and straightforward strategies: the reduction of a corresponding N-protected 4-piperidone and the direct N-protection of 4-hydroxypiperidine. A third, more complex method involves the aza-Prins cyclization, which is particularly useful for creating substituted 4-hydroxypiperidines with high diastereoselectivity.

ParameterRoute 1: Reduction of N-Protected 4-PiperidoneRoute 2: N-Protection of 4-Hydroxypiperidine
Starting Material N-Protected 4-Piperidone (e.g., N-Boc-4-piperidone)4-Hydroxypiperidine
Key Reagents Reducing Agent (e.g., NaBH₄, Al(Oi-Pr)₃)Protecting Group Precursor (e.g., Boc₂O, Cbz-Cl, Fmoc-OSu), Base
Typical Solvents Methanol, Ethanol, THFDichloromethane, THF, Water
N-Protecting Group Yield (%) Reaction Time
Boc 87-100%[1]0.5 - 4 hours[1]
Cbz ~95% (inferred from similar reductions)2 - 6 hours
Fmoc Data not readily available~85-95% (estimated)
Key Advantages High yields, relatively short reaction times, readily available starting materials.High-yielding and straightforward, avoids the synthesis of the piperidone.
Key Disadvantages Requires the prior synthesis or purchase of the N-protected 4-piperidone.4-Hydroxypiperidine can be more expensive; potential for O-protection as a side reaction.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to N-protected 4-hydroxypiperidines.

cluster_0 Route 1: Reduction of N-Protected 4-Piperidone A1 N-Protected 4-Piperidone B1 Reduction A1->B1 Reducing Agent (e.g., NaBH4) C1 N-Protected 4-Hydroxypiperidine B1->C1

Caption: Workflow for the reduction of an N-protected 4-piperidone.

cluster_1 Route 2: N-Protection of 4-Hydroxypiperidine A2 4-Hydroxypiperidine B2 N-Protection A2->B2 Protecting Group Precursor (e.g., Boc2O, Cbz-Cl) C2 N-Protected 4-Hydroxypiperidine B2->C2

Caption: Workflow for the N-protection of 4-hydroxypiperidine.

Experimental Protocols

The following are representative experimental protocols for the synthesis of N-Boc and N-Cbz protected 4-hydroxypiperidines.

Route 1: Reduction of N-Protected 4-Piperidone

Synthesis of N-Boc-4-hydroxypiperidine via Reduction [1]

  • Materials:

    • N-Boc-4-piperidone (15 g, 75 mmol)

    • Sodium borohydride (5.7 g, 150 mmol)

    • Tetrahydrofuran (THF, 150 mL)

    • Methanol (MeOH, 30 mL)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate

    • Ice-water

  • Procedure:

    • Dissolve N-Boc-4-piperidone in a mixture of THF and methanol in a round-bottom flask.

    • Cool the solution to -10 °C using a suitable cooling bath.

    • Add sodium borohydride in portions to the cooled solution.

    • Stir the reaction mixture for 30 minutes at -10 °C.

    • Pour the reaction mixture into ice-water (300 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.

    • Reported Yield: 87%[1]

Synthesis of N-Cbz-4-hydroxypiperidine via Reduction

  • Materials:

    • N-Cbz-4-piperidone

    • Sodium borohydride

    • Methanol

    • Water

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve N-Cbz-4-piperidone (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Route 2: N-Protection of 4-Hydroxypiperidine

Synthesis of N-Boc-4-hydroxypiperidine via N-Protection [2]

  • Materials:

    • 4-Hydroxypiperidine (10.0 g, 98.9 mmol)

    • Di-tert-butyl dicarbonate (Boc₂O, 21.6 g, 98.9 mmol)

    • 1 M Aqueous sodium hydrogen carbonate solution (150 mL)

    • Dichloromethane (DCM)

  • Procedure:

    • Prepare a mixture of 4-hydroxypiperidine, 1 M aqueous sodium hydrogen carbonate, and dichloromethane in a reaction vessel.

    • Add di-tert-butyl dicarbonate to the stirred mixture.

    • Stir the reaction at room temperature for 15 hours.

    • Separate the organic and aqueous phases.

    • The product is typically isolated from the organic phase after washing and concentration.

    • Reported Yield: Quantitative[2]

Synthesis of N-Cbz-4-hydroxypiperidine via N-Protection

  • Materials:

    • 4-Hydroxypiperidine

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃)

    • Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of THF and water.

    • Add sodium carbonate (1.4 eq).

    • Add benzyl chloroformate (1.2 eq) and stir the mixture at room temperature for 9 hours.

    • Dilute the mixture with ethyl acetate and aqueous sodium carbonate solution.

    • Separate the aqueous layer and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography.

Synthesis of N-Fmoc-4-hydroxypiperidine via N-Protection

  • Materials:

    • 4-Hydroxypiperidine

    • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

    • Base (e.g., sodium bicarbonate or triethylamine)

    • Solvent (e.g., Dichloromethane or a mixture of dioxane and water)

  • Procedure (General):

    • Dissolve 4-hydroxypiperidine (1.0 eq) in the chosen solvent.

    • Add the base (1.1-1.5 eq).

    • Add the Fmoc-reagent (1.0-1.1 eq) portion-wise, often at a reduced temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Work-up typically involves washing with aqueous solutions to remove the base and byproducts, followed by extraction with an organic solvent, drying, and concentration.

    • Purification is often achieved by recrystallization or column chromatography.

Conclusion

Both the reduction of N-protected 4-piperidones and the N-protection of 4-hydroxypiperidine are highly efficient and reliable methods for the synthesis of N-protected 4-hydroxypiperidines. The choice between these two primary routes will often depend on the cost and availability of the starting materials. For large-scale synthesis, a one-pot procedure starting from 4-piperidone hydrochloride hydrate, which combines N-protection and subsequent reduction, may also be a cost-effective option. The aza-Prins cyclization, while a powerful tool for generating structural diversity, is generally more suited for the synthesis of more complex, substituted 4-hydroxypiperidine derivatives. Researchers and drug development professionals should consider the specific requirements of their synthetic targets, including the desired protecting group and scale of the reaction, when selecting the optimal synthetic strategy.

References

Efficacy of Benzyl 4-hydroxypiperidine-1-carboxylate as a Precursor in API Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of piperidine-containing Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern drug development, with the piperidine moiety being a prevalent scaffold in numerous approved drugs. The choice of precursor for the construction of this critical heterocyclic motif significantly impacts the overall efficiency, scalability, and cost-effectiveness of the synthesis. This guide provides an objective comparison of Benzyl 4-hydroxypiperidine-1-carboxylate (also known as N-Cbz-4-hydroxypiperidine) and its common alternative, tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine), as precursors in the synthesis of a key intermediate, 4-aminopiperidine derivatives. This intermediate is pivotal in the synthesis of a wide range of APIs, including analgesics, antidepressants, and P2Y12 antagonists.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for the conversion of 4-hydroxypiperidine precursors to 4-aminopiperidine derivatives are compared:

  • Two-Step Oxidation and Reductive Amination: This common industrial route involves the initial oxidation of the hydroxyl group to a ketone, followed by reductive amination to introduce the amino functionality.

  • Mitsunobu Reaction and Reduction: This pathway offers a more direct conversion of the alcohol to an amine precursor (an azide) via a stereoinvertive Mitsunobu reaction, which is then reduced to the desired amine.

The following tables summarize the quantitative data for these synthetic transformations, comparing the efficacy of the N-Cbz and N-Boc protected precursors.

Data Presentation

Table 1: Comparison of Precursors in the Oxidation-Reductive Amination Pathway

StepParameterThis compound (N-Cbz)tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc)
1. Oxidation to 4-piperidone Reagents Dess-Martin periodinane (DMP) or Swern OxidationDess-Martin periodinane (DMP) or Swern Oxidation
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Yield ~97%~95%
2. Reductive Amination Amine Source BenzylamineBenzylamine
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Sodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent 1,2-Dichloroethane (DCE)1,2-Dichloroethane (DCE)
Typical Yield ~85-90%~88%
Overall Yield ~82-87% ~84%

Table 2: Comparison of Precursors in the Mitsunobu Reaction Pathway

StepParameterThis compound (N-Cbz)tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc)
1. Mitsunobu Reaction Reagents Hydrazoic acid (HN₃), PPh₃, DIADHydrazoic acid (HN₃), PPh₃, DIAD
Solvent Benzene or THFBenzene or THF
Temperature Room TemperatureRoom Temperature
Typical Yield ~80% (for the azide formation)~85% (for the azide formation)
2. Reduction of Azide Reducing Agent H₂, Pd/C or LiAlH₄H₂, Pd/C or LiAlH₄
Solvent Methanol or THFMethanol or THF
Typical Yield High (often quantitative)High (often quantitative)
Overall Yield ~80% ~85%

Experimental Protocols

Protocol 1: Two-Step Oxidation and Reductive Amination using N-Cbz-4-hydroxypiperidine

Step 1: Oxidation to Benzyl 4-oxopiperidine-1-carboxylate

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃ (1:1).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the ketone. A yield of approximately 97% can be expected.

Step 2: Reductive Amination to Benzyl 4-(benzylamino)piperidine-1-carboxylate

  • To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography to afford the desired amine in yields of 85-90%.

Protocol 2: Two-Step Oxidation and Reductive Amination using N-Boc-4-hydroxypiperidine

Step 1: Oxidation to tert-butyl 4-oxopiperidine-1-carboxylate

  • Follow the same procedure as for the N-Cbz analogue, starting with tert-butyl 4-hydroxypiperidine-1-carboxylate. A typical yield is around 95%.

Step 2: Reductive Amination to tert-butyl 4-(benzylamino)piperidine-1-carboxylate

  • Follow the same procedure as for the N-Cbz analogue, starting with tert-butyl 4-oxopiperidine-1-carboxylate. A typical yield is around 88%.[1]

Protocol 3: Mitsunobu Reaction and Reduction using N-Cbz-4-hydroxypiperidine

Step 1: Synthesis of Benzyl 4-azidopiperidine-1-carboxylate

  • To a solution of this compound (1.0 eq), triphenylphosphine (1.5 eq), and hydrazoic acid (a solution in a suitable solvent, 1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Concentrate the reaction mixture and purify by column chromatography to yield the azide. A yield of around 80% is reported for similar Mitsunobu reactions.[2]

Step 2: Reduction to Benzyl 4-aminopiperidine-1-carboxylate

  • Dissolve the azide from the previous step in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate to obtain the amine, typically in high yield.

Mandatory Visualization

G cluster_0 Oxidation-Reductive Amination Pathway cluster_1 Alternative Precursor precursor_cbz This compound ketone_cbz N-Cbz-4-piperidone precursor_cbz->ketone_cbz Oxidation (e.g., DMP) amine_cbz N-Cbz-4-aminopiperidine derivative ketone_cbz->amine_cbz Reductive Amination (e.g., NaBH(OAc)₃) precursor_boc tert-butyl 4-hydroxypiperidine-1-carboxylate ketone_boc N-Boc-4-piperidone precursor_boc->ketone_boc Oxidation (e.g., DMP) amine_boc N-Boc-4-aminopiperidine derivative ketone_boc->amine_boc Reductive Amination (e.g., NaBH(OAc)₃) G cluster_0 Mitsunobu Pathway cluster_1 Alternative Precursor precursor_cbz This compound azide_cbz N-Cbz-4-azidopiperidine precursor_cbz->azide_cbz Mitsunobu Reaction (HN₃, PPh₃, DIAD) amine_cbz N-Cbz-4-aminopiperidine azide_cbz->amine_cbz Reduction (e.g., H₂/Pd-C) precursor_boc tert-butyl 4-hydroxypiperidine-1-carboxylate azide_boc N-Boc-4-azidopiperidine precursor_boc->azide_boc Mitsunobu Reaction (HN₃, PPh₃, DIAD) amine_boc N-Boc-4-aminopiperidine azide_boc->amine_boc Reduction (e.g., H₂/Pd-C)

References

A Comparative Guide to Catalysts for N-Cbz Protection of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in synthetic organic chemistry for the protection of amines, particularly in peptide synthesis and the construction of complex pharmaceutical intermediates. The selection of an appropriate catalytic system for the introduction of the Cbz group is critical for achieving high yields, ensuring chemoselectivity, and maintaining mild reaction conditions to preserve other sensitive functionalities within a molecule. This guide provides an objective comparison of various catalytic and promoter-assisted methods for the N-Cbz protection of amines, supported by experimental data.

Data Presentation: Catalyst Performance Comparison

The efficiency of a given method for N-Cbz protection is influenced by factors such as the nature of the catalyst or promoter, solvent, temperature, and reaction time. The following tables summarize the performance of several common and alternative systems for the N-Cbz protection of a representative substrate, aniline, as well as a selection of other amines to demonstrate substrate scope.

Table 1: Performance Comparison for N-Cbz Protection of Aniline

Catalyst/PromoterCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
None (Conventional)-WaterRoom Temp.10 min95[1]
None (Microwave)-Solvent-free-1.5 min92[2]
Polyethylene Glycol (PEG-400)0.5 mLPEG-400Room Temp.10 min96[3][4]
Molecular Iodine (I₂)2 mol%MethanolRoom Temp.5 min98[5]
β-CyclodextrinCatalyticWaterRoom Temp.10-15 min94

Table 2: Performance Comparison for N-Cbz Protection of Various Amines

Catalyst/PromoterSubstrateSolventTemperature (°C)TimeYield (%)Reference
None (Conventional)BenzylamineWaterRoom Temp.2 min99[1]
None (Conventional)PyrrolidineWaterRoom Temp.2 min99[1]
Polyethylene Glycol (PEG-400)BenzylaminePEG-400Room Temp.15 min95[3][4]
Polyethylene Glycol (PEG-400)PiperidinePEG-400Room Temp.15 min94[3][4]
Molecular Iodine (I₂)BenzylamineMethanolRoom Temp.1 min98[5]
Molecular Iodine (I₂)PyrrolidineMethanolRoom Temp.1 min96[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Protocol 1: Catalyst-Free N-Cbz Protection in Water[1]
  • Preparation: To a mixture of an amine (1 mmol) and benzyl chloroformate (Cbz-Cl, 1.05 mmol), add distilled or tap water (3 mL).

  • Reaction: Stir the mixture at room temperature for the appropriate time as indicated in the data tables (typically 2-10 minutes for aliphatic amines and 10-30 minutes for aromatic amines).

  • Work-up: Upon completion of the reaction (monitored by TLC), add water (10 mL) and extract the mixture with ethyl acetate (2 x 5 mL).

  • Isolation: Concentrate the combined organic extracts and purify the residue by column chromatography on silica gel (hexane-EtOAc, 19:1) to obtain the pure N-Cbz protected amine.

Protocol 2: N-Cbz Protection Promoted by Polyethylene Glycol (PEG-400)[3][4]
  • Preparation: To a magnetically stirred mixture of Cbz-Cl (1 mmol) and PEG-400 (0.5 mL), add the amine (1 mmol) at room temperature.

  • Reaction: Stir the reaction mixture for the specified time as indicated in the data tables (typically 10-20 minutes).

  • Work-up: Add diethyl ether (20 mL) to the reaction mixture. Separate the organic phase and wash with a saturated aqueous solution of NaHCO₃ (5 mL).

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, evaporate the solvent, and purify the crude product by column chromatography on silica gel (hexane-ethyl acetate, 7:3).

Protocol 3: Molecular Iodine-Catalyzed N-Cbz Protection[5]
  • Preparation: To a magnetically stirred mixture of the amine (1 mmol) and Cbz-Cl (1 mmol) in methanol (2 mL), add a catalytic amount of iodine (2 mol%) at room temperature.

  • Reaction: Stir the reaction mixture for the specified time as indicated in the data tables (typically 1-30 minutes).

  • Work-up: Add diethyl ether (10 mL) to the reaction mixture. Wash the mixture with 5% aqueous Na₂S₂O₃ (5 mL) and saturated aqueous NaHCO₃ (5 mL).

  • Isolation: Dry the organic phase over Na₂SO₄, remove the solvent under reduced pressure, and purify the residue by silica gel column chromatography to afford the pure N-Cbz product.

Mandatory Visualization

The following diagrams illustrate the general workflow for selecting and screening catalysts for N-Cbz protection of amines.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_screening Catalyst Screening cluster_analysis Analysis and Optimization start Define Substrate Scope (e.g., Primary/Secondary Amines, Functional Group Tolerance) reagents Select Reagents: - Amine Substrate - Benzyl Chloroformate (Cbz-Cl) - Solvent(s) start->reagents catalyst_selection Choose Catalyst Classes for Screening: - Homogeneous (e.g., I₂) - Heterogeneous (e.g., ZnO) - Organocatalysts - Catalyst-Free (Promoter-assisted) reagents->catalyst_selection reaction_setup Set Up Parallel Reactions: - Vary Catalyst/Promoter - Control Stoichiometry, Temperature, Time catalyst_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, LC-MS, GC) reaction_setup->monitoring monitoring->reaction_setup Incomplete workup Work-up and Isolation - Quenching - Extraction - Purification (Chromatography) monitoring->workup Reaction Complete analysis Analyze Results: - Calculate Yield - Determine Purity (NMR, HPLC) - Assess Selectivity workup->analysis analysis->catalyst_selection Re-screen optimization Optimize Best Performing Catalyst: - Catalyst Loading - Reaction Conditions analysis->optimization end Select Optimal Catalyst and Protocol optimization->end Optimized

Caption: Workflow for Catalyst Benchmarking in N-Cbz Protection.

General_Reaction_Pathway amine Amine (R-NH₂) intermediate amine->intermediate + Cbz-Cl cbz_cl Benzyl Chloroformate (Cbz-Cl) catalyst Catalyst / Promoter catalyst->intermediate Activation product N-Cbz Protected Amine intermediate->product byproduct HCl intermediate->byproduct

Caption: General Reaction Pathway for N-Cbz Protection.

References

A Spectroscopic Comparison of Benzyl 4-hydroxypiperidine-1-carboxylate and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Benzyl 4-hydroxypiperidine-1-carboxylate and its analogues, N-Boc-4-hydroxypiperidine-1-carboxylate and Ethyl 4-hydroxypiperidine-1-carboxylate. The information presented is intended to assist in the identification, characterization, and quality control of these valuable synthetic intermediates.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and its analogues. This data is essential for the structural elucidation and differentiation of these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound C₁₃H₁₇NO₃235.28[1][2]7.40-7.29 (m, 5H), 5.14 (s, 2H), 3.85-3.75 (m, 1H), 3.69-3.59 (m, 2H), 3.19-3.09 (m, 2H), 1.88-1.78 (m, 2H), 1.55-1.45 (m, 2H)155.1, 136.9, 128.5, 127.9, 127.8, 67.8, 67.2, 43.8, 34.23400-3300 (O-H), 2940-2860 (C-H), 1680 (C=O), 1420, 1240, 1100236 (M+H)⁺, 218, 192, 174, 91[2]
N-Boc-4-hydroxypiperidine C₁₀H₁₉NO₃201.26[3]3.80-3.70 (m, 1H), 3.65-3.55 (m, 2H), 3.05-2.95 (m, 2H), 1.85-1.75 (m, 2H), 1.50-1.40 (m, 2H), 1.45 (s, 9H)154.9, 79.2, 67.5, 43.5, 34.5, 28.43400-3300 (O-H), 2970-2860 (C-H), 1670 (C=O), 1420, 1250, 1160202 (M+H)⁺, 146, 102, 57[3][4]
Ethyl 4-hydroxypiperidine-1-carboxylate C₈H₁₅NO₃173.21[5]4.12 (q, J=7.1 Hz, 2H), 3.80-3.70 (m, 1H), 3.65-3.55 (m, 2H), 3.10-3.00 (m, 2H), 1.85-1.75 (m, 2H), 1.50-1.40 (m, 2H), 1.24 (t, J=7.1 Hz, 3H)155.6, 67.7, 60.8, 43.6, 34.4, 14.73400-3300 (O-H), 2970-2860 (C-H), 1685 (C=O), 1420, 1240, 1090174 (M+H)⁺, 156, 128, 100
Methyl 4-hydroxypiperidine-1-carboxylate C₇H₁₃NO₃159.183.68 (s, 3H), 3.82-3.72 (m, 1H), 3.68-3.58 (m, 2H), 3.12-3.02 (m, 2H), 1.86-1.76 (m, 2H), 1.52-1.42 (m, 2H)156.1, 67.6, 52.1, 43.5, 34.33400-3300 (O-H), 2950-2850 (C-H), 1690 (C=O), 1440, 1230, 1100160 (M+H)⁺, 142, 128, 100

Note: NMR data is typically recorded in CDCl₃ and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). IR data reports characteristic absorption bands in wavenumbers (cm⁻¹). Mass spectrometry data indicates the mass-to-charge ratio (m/z) of the molecular ion and major fragments.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The spectrum is acquired at room temperature with a 90° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrum is acquired with proton decoupling using a 30° pulse width, a spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Typically, 1024 scans are accumulated.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed with an exponential window function (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) and Fourier transformed. The resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the solvent signal (CDCl₃) at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to approximately 10 µg/mL with the same solvent.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5-10 µL/min. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and major fragment ions.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of the target compounds.

Spectroscopic_Workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Neat) NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Sample->NMR_Analysis FTIR_Analysis FT-IR Spectroscopy Sample->FTIR_Analysis MS_Analysis Mass Spectrometry Sample->MS_Analysis Data_Processing Data Processing (Fourier Transform, Baseline Correction) NMR_Analysis->Data_Processing FTIR_Analysis->Data_Processing MS_Analysis->Data_Processing Structural_Elucidation Structural Elucidation & Purity Assessment Data_Processing->Structural_Elucidation

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Benzyl 4-hydroxypiperidine-1-carboxylate, ensuring compliance with safety protocols and regulatory standards.

Core Principle: Treat as Hazardous Waste

This compound should always be handled and disposed of as hazardous chemical waste. Due to its potential irritant properties and the lack of comprehensive data on its environmental impact, it must not be discarded down the drain or in regular solid waste. The primary disposal route is through a licensed hazardous waste management company.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and fumes
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact
Body Protection Laboratory coatProtects clothing and skin
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of any vapors
Step-by-Step Disposal Workflow

The following protocol outlines the systematic process for the safe collection, storage, and preparation of this compound for professional disposal.

Experimental Protocol: Waste Segregation and Storage

  • Waste Identification and Labeling:

    • Clearly label a dedicated, clean, and chemically compatible waste container. The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • Appropriate hazard pictograms (e.g., irritant)

      • The date of waste accumulation initiation.

  • Waste Collection:

    • Carefully transfer any unused or waste this compound into the designated hazardous waste container.

    • If the chemical is in a solution, do not mix it with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous chemical reactions.

    • Rinse any empty containers that held the chemical with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste in the same container.

  • Container Management:

    • Keep the hazardous waste container securely sealed at all times, except when adding waste.

    • Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.

    • The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible chemicals.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Professional Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often 90 days), contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1]

    • Follow all institutional procedures for waste manifest documentation.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation: This compound ppe Don Appropriate PPE start->ppe container Select & Label Hazardous Waste Container ppe->container collect Collect Waste Chemical & Contaminated Materials container->collect seal Securely Seal Container collect->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa inspect Regularly Inspect Container & SAA saa->inspect contact_ehs Contact EHS or Licensed Waste Disposal Contractor inspect->contact_ehs pickup Schedule & Document Waste Pickup contact_ehs->pickup end_process Disposal Complete pickup->end_process

Caption: Disposal workflow for this compound.

Important Considerations:

  • Regulatory Compliance: Disposal procedures for hazardous waste are governed by local, state, and federal regulations. Always consult with your institution's EHS department to ensure full compliance.

  • Chemical Treatment: Do not attempt to neutralize or chemically treat this compound without a validated protocol and the explicit approval of a qualified chemist or your EHS department. Improper treatment can create more hazardous byproducts.

  • Spill Response: In the event of a spill, evacuate the immediate area and follow your laboratory's established spill response protocol. Generally, this involves containing the spill with an inert absorbent material, collecting the contaminated material into a sealed hazardous waste container, and decontaminating the area. Report all spills to your laboratory supervisor and EHS department.

References

Personal protective equipment for handling Benzyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzyl 4-hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of this compound.

This document provides critical safety and logistical information for the proper handling of this compound (CAS No. 95798-23-5). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Appropriate personal protective equipment must be worn at all times when handling this compound.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][3]
Hand Protection Nitrile or butyl rubber gloves.Prevents skin contact which can lead to irritation.[4][5]
Skin and Body Protection Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., type ABEK) is recommended.[6][7]Minimizes the risk of respiratory tract irritation from dust or vapors.[1][2]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

1. Engineering Controls:

  • Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6][8]

2. Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[8]

  • Do not breathe in dust, fumes, or vapors.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[6]

  • Wash hands thoroughly with soap and water after handling.

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]

  • Keep away from incompatible materials and sources of ignition.[6]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and comply with regulations.

1. Waste Characterization:

  • All waste containing this chemical should be treated as hazardous chemical waste.

2. Container Management:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

3. Disposal:

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[9]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Immediately flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[6]
Inhalation Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[6]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Table 1.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[6]

  • Clean the spill area thoroughly.

Visual Workflow for Safe Handling

The following diagram illustrates the logical steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Review SDS b Don PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh/Transfer Chemical c->d e Perform Experiment d->e f Decontaminate Equipment e->f g Segregate Waste f->g h Dispose via EHS g->h i Spill or Exposure Occurs j Follow Emergency Procedures i->j

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-hydroxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.